1,3,5-tribenzyl-1,3,5-triazinane
Description
The exact mass of the compound 1,3,5-Tribenzylhexahydro-1,3,5-triazine is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 169717. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Structure
3D Structure
Properties
IUPAC Name |
1,3,5-tribenzyl-1,3,5-triazinane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H27N3/c1-4-10-22(11-5-1)16-25-19-26(17-23-12-6-2-7-13-23)21-27(20-25)18-24-14-8-3-9-15-24/h1-15H,16-21H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VWVZIRPJPFJGFE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1N(CN(CN1CC2=CC=CC=C2)CC3=CC=CC=C3)CC4=CC=CC=C4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H27N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80180157 | |
| Record name | 1,3,5-Tribenzylhexahydro-1,3,5-triazine | |
| Source | EPA DSSTox | |
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Molecular Weight |
357.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2547-66-2 | |
| Record name | Hexahydro-1,3,5-tris(phenylmethyl)-1,3,5-triazine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2547-66-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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| Record name | 1,3,5-Tribenzylhexahydro-1,3,5-triazine | |
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| Record name | 2547-66-2 | |
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| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=169717 | |
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| Record name | 1,3,5-Tribenzylhexahydro-1,3,5-triazine | |
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| Record name | 1,3,5-tribenzylhexahydro-1,3,5-triazine | |
| Source | European Chemicals Agency (ECHA) | |
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| Record name | 1,3,5-Tribenzylhexahydro-1,3,5-triazine | |
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| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/NB44XJH3W2 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
For Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide to the Synthesis of 1,3,5-Tribenzyl-1,3,5-triazinane
Abstract
This compound, also known as 1,3,5-tribenzylhexahydro-1,3,5-triazine, is a symmetrically substituted saturated heterocycle. It serves as a valuable synthetic intermediate and reagent in various chemical applications. Notably, it is utilized in the synthesis of phosphinic acid-based inhibitors for N-Acetylated alpha-linked acidic dipeptidase (NAALADase), which have potential therapeutic applications in neurodegenerative disorders and peripheral neuropathies[1][2]. This document provides a comprehensive technical overview of its primary synthesis pathway, detailed experimental protocols, and relevant quantitative data.
Core Synthesis Pathway: Cyclocondensation
The principal and most direct method for synthesizing this compound is the acid- or base-catalyzed cyclocondensation reaction of three equivalents of benzylamine with three equivalents of formaldehyde. This reaction proceeds via the formation of an N-benzylmethanimine intermediate, which then undergoes cyclotrimerization to form the stable six-membered triazinane ring. The reaction is typically high-yielding and can be performed under various conditions.
Caption: Reaction scheme for the synthesis of this compound.
Quantitative Data Summary
The synthesis of this compound has been reported under several conditions, leading to high yields. The key quantitative data from prominent literature examples are summarized below for comparison.
| Parameter | Method A | Method B |
| Primary Amine | N-benzylamine | Benzylamine |
| Formaldehyde Source | 37% Aqueous Solution | 37% Aqueous Solution |
| Solvent(s) | Water / Tetrahydrofuran (THF) | Toluene |
| Temperature | Ice bath, then Room Temp. | Reflux |
| Reaction Time | 24 hours | 30 minutes |
| Reported Yield | 98%[3][4] | ~94%[1] |
| Purification | Extraction & Drying | Column Chromatography |
| Reference | Gonzalez, et al. (2023)[3] | Smiths, et al.[1] |
Table 1: Comparison of Synthesis Protocols and Yields.
| Property | Value |
| Molecular Formula | C₂₄H₂₇N₃ |
| Molecular Weight | 357.49 g/mol |
| Appearance | Solid |
| Melting Point | 49-51 °C (lit.) |
| Boiling Point | 100 °C @ 0.005 mmHg (lit.) |
| ¹H NMR (400 MHz, CDCl₃) | δ: 7.45–7.25 (m, 15H), 3.76 (s, 6H), 3.52 (s, 6H)[3] |
Table 2: Physicochemical and Spectroscopic Data.
Detailed Experimental Protocols
Two detailed protocols derived from the literature are presented below.
Protocol A: Room Temperature Synthesis in Aqueous/Organic Medium
This method, adapted from Gonzalez et al. (2023), is notable for its high yield and mild reaction conditions.[3]
Materials:
-
N-benzylamine (10 mL, 89.8 mmol)
-
Distilled Water (50 mL)
-
Tetrahydrofuran (THF) (25 mL)
-
Aqueous Formaldehyde (37% w/w, 7.4 mL, 98.8 mmol)
-
Methylene Chloride (for extraction)
-
Anhydrous Sodium Sulfate
-
Round-bottom flask, magnetic stirrer, ice-water bath
Procedure:
-
Dissolve N-benzylamine (10 mL) in a mixture of distilled water (50 mL) and tetrahydrofuran (25 mL) in a round-bottom flask.
-
Place the reaction mixture in an ice-water bath to cool.
-
While stirring, slowly add the aqueous formaldehyde solution (7.4 mL) to the cooled mixture.
-
Remove the ice bath and allow the reaction to stir at room temperature for 24 hours.
-
After 24 hours, evaporate the solvent under reduced pressure.
-
Extract the resulting product with methylene chloride.
-
Dry the organic layer over anhydrous sodium sulfate.
-
Filter and evaporate the solvent to yield the final product, this compound (Yield: 10.5 g, 98%).[3]
Protocol B: Reflux Synthesis in Toluene
This protocol, described by Smiths et al., offers a significantly faster reaction time by utilizing thermal conditions.[1]
Materials:
-
Benzylamine (0.05 mmol)
-
Toluene (40 mL)
-
Aqueous Formaldehyde (37% w/w, 4.1 mL)
-
Ethyl Acetate
-
Saturated aqueous Sodium Chloride (brine)
-
Silica Gel
-
Hexane/Ethyl Acetate (9:1)
-
125 mL Round-bottom flask, reflux condenser, oil bath
Procedure:
-
To a 125 mL round-bottom flask equipped with a reflux condenser, add the benzylamine (0.05 mmol), toluene (40 mL), and formaldehyde (4.1 mL).[1]
-
Heat the solution to reflux using an external oil bath and maintain vigorous stirring for 30 minutes.[1]
-
After the reaction is complete, evaporate the toluene under reduced pressure.[1]
-
Dissolve the residue in ethyl acetate and wash with a saturated aqueous solution of sodium chloride.[1]
-
Evaporate the solvent in a rotary evaporator.[1]
-
Purify the residue by silica gel column chromatography using a hexane/ethyl acetate (9:1) mixture as the eluent to obtain the final product.[1]
Experimental Workflow Visualization
The logical flow from reaction setup to final product isolation can be visualized as follows.
Caption: General experimental workflow for synthesis and purification.
References
An In-depth Technical Guide to the Physicochemical Properties of 1,3,5-Tribenzyl-1,3,5-triazinane
For Researchers, Scientists, and Drug Development Professionals
Introduction
1,3,5-Tribenzyl-1,3,5-triazinane, a symmetrically substituted hexahydro-1,3,5-triazine, serves as a crucial building block in synthetic organic chemistry. Its structural scaffold is of significant interest in medicinal chemistry, particularly as a precursor for the synthesis of various bioactive molecules. This technical guide provides a comprehensive overview of the core physicochemical properties of this compound, detailed experimental protocols for its characterization, and visual representations of relevant chemical and logical workflows. This document is intended to be a valuable resource for researchers and professionals engaged in drug discovery and development.
Physicochemical Properties
The fundamental physicochemical properties of this compound are summarized in the table below. These parameters are essential for understanding the compound's behavior in various experimental settings, from reaction conditions to formulation and analytical characterization.
| Property | Value | Source |
| Molecular Formula | C₂₄H₂₇N₃ | [1][2] |
| Molecular Weight | 357.50 g/mol | [1][2] |
| Appearance | White to light yellow crystalline powder | [3] |
| Melting Point | 49-51 °C | [2] |
| Boiling Point | 100 °C at 0.005 mmHg | [2] |
| Predicted XlogP | 4.9 | [4] |
| Solubility | Insoluble in water; Soluble in non-polar organic solvents such as benzene, toluene, and ether.[5][6] | - |
| pKa | Data not available | - |
Experimental Protocols
Detailed methodologies for the synthesis and characterization of this compound are crucial for its effective utilization in research. The following sections outline standardized experimental protocols.
Synthesis of this compound
The synthesis of this compound is typically achieved through the condensation reaction of benzylamine and formaldehyde.[7]
Materials:
-
Benzylamine
-
Formaldehyde (37% solution in water)
-
Toluene
-
Ethyl acetate
-
Saturated aqueous sodium chloride solution
-
Silica gel for column chromatography
-
Hexane
-
Round-bottomed flask (125 mL)
-
Reflux condenser
-
External oil bath
-
Rotary evaporator
Procedure:
-
To a 125 mL round-bottomed flask equipped with a reflux condenser, add benzylamine (0.05 mmol), toluene (40 mL), and formaldehyde (4.1 mL, 37%).[7]
-
Heat the solution to reflux using an external oil bath and maintain stirring for 30 minutes.[7]
-
After cooling to room temperature, evaporate the toluene under reduced pressure using a rotary evaporator.[7]
-
Dissolve the residue in ethyl acetate and wash with a saturated aqueous solution of sodium chloride.[7]
-
Separate the organic layer and evaporate the solvent under reduced pressure.[7]
-
Purify the crude product by silica gel column chromatography using a mixture of hexane and ethyl acetate (9:1) as the eluent to obtain pure this compound.[7]
Spectroscopic Characterization
¹H and ¹³C NMR spectra are essential for confirming the structure of the synthesized compound.
Sample Preparation:
-
Accurately weigh 5-10 mg of the purified this compound.
-
Dissolve the sample in approximately 0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean NMR tube.
-
Vortex the tube to ensure complete dissolution.
¹H NMR Spectroscopy Parameters:
-
Spectrometer: 300 MHz or higher
-
Solvent: CDCl₃
-
Reference: Tetramethylsilane (TMS) at 0.00 ppm
-
Typical Chemical Shifts (δ): The spectrum is expected to show signals for the methylene protons of the triazinane ring and the benzyl groups, as well as signals for the aromatic protons of the benzyl groups.
¹³C NMR Spectroscopy Parameters:
-
Spectrometer: 75 MHz or higher
-
Solvent: CDCl₃
-
Reference: CDCl₃ at 77.16 ppm
-
Typical Chemical Shifts (δ): The spectrum should display distinct signals for the carbon atoms of the triazinane ring and the benzyl groups.
IR spectroscopy is used to identify the functional groups present in the molecule.
Sample Preparation:
-
KBr Pellet: Mix a small amount of the sample with dry potassium bromide (KBr) and press into a thin pellet.
-
Thin Film: Dissolve the sample in a volatile solvent and deposit a thin film on a salt plate (e.g., NaCl or KBr).
Data Acquisition:
-
Record the spectrum in the range of 4000-400 cm⁻¹.
-
Characteristic peaks for C-H stretching (aromatic and aliphatic), C-N stretching, and aromatic C=C stretching are expected.
Mass spectrometry is employed to determine the molecular weight and fragmentation pattern of the compound.
Technique:
-
Electron Ionization (EI) or Electrospray Ionization (ESI) are commonly used.
Data Analysis:
-
The mass spectrum should show a molecular ion peak (M⁺) corresponding to the molecular weight of this compound (357.50 g/mol ).
-
The fragmentation pattern can provide further structural information. Common fragmentation pathways for triazinane derivatives may involve ring cleavage and loss of benzyl groups.[8]
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. remedypublications.com [remedypublications.com]
- 5. Hexahydro-1,3,5-triphenyl-1,3,5-triazine | C21H21N3 | CID 7065 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. solubilityofthings.com [solubilityofthings.com]
- 7. The synthesis of 1,3,5-Tribenzyl-1,3,5-triazinane_Chemicalbook [chemicalbook.com]
- 8. arkat-usa.org [arkat-usa.org]
Analysis of 1,3,5-Triazinane Crystal Structures: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the crystal structure analysis of 1,3,5-triazinane derivatives, a core scaffold in various pharmacologically active compounds. Due to the limited availability of public crystallographic data for 1,3,5-tribenzyl-1,3,5-triazinane, this document will use the closely related and structurally characterized N-(5-(4-chlorobenzyl)-1,3,5-triazinan-2-ylidene)nitramide as a representative example to illustrate the principles of data presentation, experimental protocols, and analytical workflows.
Introduction to 1,3,5-Triazinane Derivatives
The 1,3,5-triazinane ring is a six-membered heterocycle containing alternating nitrogen and carbon atoms. Derivatives of this scaffold are of significant interest in medicinal chemistry due to their diverse biological activities. Understanding the three-dimensional structure of these molecules at the atomic level through single-crystal X-ray diffraction is crucial for structure-activity relationship (SAR) studies and rational drug design.
Crystallographic Data Presentation
The crystallographic data for a representative 1,3,5-triazinane derivative, N-(5-(4-chlorobenzyl)-1,3,5-triazinan-2-ylidene)nitramide, is summarized below. This data provides insights into the geometry and bonding of the triazinane ring system.
Table 1: Crystal Data and Structure Refinement Parameters
| Parameter | Value |
| Empirical Formula | C₁₀H₁₂ClN₅O₂ |
| Formula Weight | 269.70 |
| Temperature | 293(2) K |
| Wavelength | 0.71073 Å |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| Unit Cell Dimensions | |
| a | 8.085(2) Å |
| b | 12.029(4) Å |
| c | 12.553(4) Å |
| α | 90° |
| β | 99.89(3)° |
| γ | 90° |
| Volume | 1200.4(7) ų |
| Z | 4 |
| Calculated Density | 1.494 Mg/m³ |
| Absorption Coefficient | 0.354 mm⁻¹ |
| F(000) | 560 |
Table 2: Selected Bond Lengths (Å)
| Bond | Length | Bond | Length |
| N(1)-C(1) | 1.463(4) | N(3)-C(2) | 1.465(4) |
| N(1)-C(2) | 1.468(4) | N(4)-C(3) | 1.328(4) |
| N(2)-C(1) | 1.466(4) | N(5)-N(4) | 1.365(3) |
| N(2)-C(3) | 1.341(4) | O(1)-N(5) | 1.238(3) |
| N(3)-C(1) | 1.462(4) | O(2)-N(5) | 1.232(3) |
Table 3: Selected Bond Angles (°)
| Atoms | Angle | Atoms | Angle |
| C(1)-N(1)-C(2) | 111.4(2) | C(1)-N(3)-C(2) | 111.5(2) |
| C(1)-N(2)-C(3) | 116.3(2) | C(3)-N(4)-N(5) | 120.3(2) |
| N(1)-C(1)-N(2) | 109.8(2) | O(2)-N(5)-O(1) | 121.3(3) |
| N(1)-C(1)-N(3) | 109.9(2) | O(2)-N(5)-N(4) | 119.0(3) |
| N(3)-C(1)-N(2) | 110.0(2) | O(1)-N(5)-N(4) | 119.7(3) |
| N(1)-C(2)-N(3) | 110.1(2) | N(2)-C(3)-N(4) | 123.0(3) |
Data for Tables 1, 2, and 3 is derived from the crystal structure of N-(5-(4-chlorobenzyl)-1,3,5-triazinan-2-ylidene)nitramide.[1]
Experimental Protocols
The determination of a crystal structure, such as that of a 1,3,5-triazinane derivative, follows a well-defined experimental workflow.
Synthesis and Crystallization
-
Synthesis: The target 1,3,5-triazinane compound is synthesized according to established organic chemistry protocols. For instance, this compound can be synthesized by reacting benzyl chloride with ammonia and formaldehyde.[2]
-
Purification: The crude product is purified using techniques such as column chromatography or recrystallization to achieve high purity, which is essential for growing high-quality single crystals.
-
Crystallization: Single crystals suitable for X-ray diffraction are grown. Common methods include:
-
Slow Evaporation: A saturated solution of the compound in a suitable solvent is allowed to evaporate slowly at room temperature.
-
Solvent Diffusion: A solution of the compound is layered with a miscible solvent in which the compound is less soluble. Diffusion of the "anti-solvent" into the solution reduces the solubility and promotes crystal growth.
-
Vapor Diffusion: A concentrated solution of the compound is placed in a small, open container within a larger sealed vessel containing a more volatile solvent in which the compound is less soluble. The vapor of the volatile solvent slowly diffuses into the compound's solution, inducing crystallization.
-
X-ray Diffraction Data Collection
-
Crystal Mounting: A suitable single crystal is selected under a microscope and mounted on a goniometer head.
-
Data Collection: The mounted crystal is placed in a single-crystal X-ray diffractometer. The crystal is cooled to a low temperature (typically 100 K or 293 K) to minimize thermal vibrations of the atoms. The diffractometer directs a beam of monochromatic X-rays at the crystal. As the crystal is rotated, the X-rays are diffracted by the electron clouds of the atoms in the crystal lattice, producing a diffraction pattern of spots of varying intensities. This pattern is recorded by a detector.
Structure Solution and Refinement
-
Data Reduction: The collected diffraction data is processed to correct for experimental factors and to obtain a set of unique reflection intensities.
-
Structure Solution: The initial positions of the atoms in the unit cell are determined from the diffraction data using direct methods or Patterson methods.
-
Structure Refinement: The initial atomic model is refined using a least-squares method. This iterative process adjusts the atomic coordinates, and thermal parameters to achieve the best possible agreement between the observed and calculated diffraction patterns. The quality of the final structure is assessed using metrics such as the R-factor.
Visualization of Experimental Workflow
The following diagram illustrates the typical workflow for the crystal structure analysis of a 1,3,5-triazinane derivative.
References
A Comprehensive Technical Guide to 1,3,5-Tribenzyl-1,3,5-triazinane
CAS Number: 2547-66-2
This technical guide provides an in-depth overview of 1,3,5-tribenzyl-1,3,5-triazinane, a key synthetic intermediate in pharmaceutical research and development. The document details its physicochemical properties, comprehensive experimental protocols for its synthesis, and its primary application as a precursor for bioactive molecules. This guide is intended for researchers, scientists, and professionals in the field of drug development.
Physicochemical Properties
This compound is a white to light yellow crystalline powder.[1] Its key physicochemical properties are summarized in the table below for easy reference.
| Property | Value | Reference |
| CAS Number | 2547-66-2 | [1][2] |
| Molecular Formula | C₂₄H₂₇N₃ | [1][2] |
| Molecular Weight | 357.50 g/mol | [1][2] |
| Appearance | White to Light yellow powder to crystal | [1] |
| Melting Point | 49-51 °C (lit.) | [3] |
| Boiling Point | 100 °C at 0.005 mmHg (lit.) | [3] |
| Synonyms | 1,3,5-Tribenzylhexahydro-1,3,5-triazine, TTT | [2] |
| InChI Key | VWVZIRPJPFJGFE-UHFFFAOYSA-N | [4] |
| SMILES | C1N(CN(CN1Cc2ccccc2)Cc3ccccc3)Cc4ccccc4 | [3] |
Synthesis Protocols
The synthesis of this compound can be achieved through multiple routes. Below are two detailed experimental protocols.
Protocol 1: Reaction of Benzyl Chloride with Ammonia and Paraformaldehyde
This method involves the reaction of benzyl chloride, paraformaldehyde, and an ammonia/methanol solution in an autoclave.[5]
Experimental Procedure:
-
Charge a glass autoclave with 25.57 parts by weight of benzyl chloride, 19.57 parts by weight of paraformaldehyde, and 113.5 parts by weight of a 12 wt% ammonia/methanol solution.[5]
-
Stir the reaction mixture and heat to an internal temperature of 40°C for 3 hours, then 50°C for 2 hours, and finally 70°C for 1 hour. The maximum internal pressure should not exceed 0.08 MPa.[5]
-
Transfer the resulting reaction liquid and a methanol rinse to a four-neck flask.
-
Remove residual ammonia and methanol under reduced pressure.
-
Add 200 parts by weight of water to the residue and distill off the remaining methanol with water under reduced pressure.[5]
-
Perform an extraction/separation using 150 parts by weight of toluene to obtain a toluene solution of this compound.[5]
Protocol 2: Reaction of an Amine with Toluene and Formaldehyde
This protocol offers an alternative synthesis route with a reported yield of approximately 94%.[5]
Experimental Procedure:
-
To a 125 mL round-bottomed flask equipped with a reflux condenser, add the appropriate amine (0.05 mmol), 40 mL of toluene, and 4.1 mL of 37% formaldehyde.[5]
-
Heat the solution to reflux using an external oil bath and maintain stirring for 30 minutes.[5]
-
Evaporate the toluene under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with a saturated aqueous solution of sodium chloride.[5]
-
Evaporate the solvent under reduced pressure using a rotary evaporator.
-
Purify the residue by silica gel column chromatography using a hexane/ethyl acetate (9:1) mixture as the eluent to obtain the final product.[5]
Caption: Synthesis Workflows for this compound.
Role in Drug Development
While direct biological activity data for this compound is limited, its significance lies in its utility as a synthetic intermediate for pharmacologically active compounds.
Precursor for NAALADase Inhibitors
This compound is utilized as a reagent in the synthesis of phosphinic acid-based N-Acetylated alpha-linked acidic dipeptidase (NAALADase) inhibitors.[5][6] These inhibitors are being investigated for their potential therapeutic applications in neurodegenerative disorders and peripheral neuropathies.[5][6]
Caption: Role as a Synthetic Intermediate.
The 1,3,5-Triazine Scaffold in Medicinal Chemistry
The 1,3,5-triazine core is a well-established pharmacophore in drug discovery, with derivatives exhibiting a wide array of biological activities.[7][8][9] These activities include:
-
Anticancer: Several 1,3,5-triazine derivatives have been investigated as potential anticancer agents, with some showing activity against various cancer cell lines.[10][11][12]
-
Antimicrobial: The triazine scaffold has been used to develop compounds with antibacterial and antifungal properties.[13]
-
Antiviral: Certain derivatives have shown promise as antiviral agents.[8]
-
Anti-inflammatory: Anti-inflammatory properties have also been reported for some 1,3,5-triazine compounds.[8]
The versatility of the 1,3,5-triazine ring allows for diverse substitutions, enabling the fine-tuning of pharmacological properties. While this compound itself is not the final active pharmaceutical ingredient, it serves as a crucial building block for accessing more complex and potentially therapeutic molecules.
References
- 1. assets.thermofisher.cn [assets.thermofisher.cn]
- 2. 1,3,5-Tribenzylhexahydro-1,3,5-triazine, 98+% | Fisher Scientific [fishersci.ca]
- 3. 1,3,5-Tribenzylhexahydro-1,3,5-triazine 98 2547-66-2 [sigmaaldrich.com]
- 4. PubChemLite - 1,3,5-tribenzylhexahydro-1,3,5-triazine (C24H27N3) [pubchemlite.lcsb.uni.lu]
- 5. The synthesis of 1,3,5-Tribenzyl-1,3,5-triazinane_Chemicalbook [chemicalbook.com]
- 6. 1,3,5-TRIBENZYLHEXAHYDRO-1,3,5-TRIAZINE | 2547-66-2 [chemicalbook.com]
- 7. 1,3,5-Triazine: A versatile pharmacophore with diverse biological activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. 1,3,5-Triazine: Recent Development in Synthesis of its Analogs and Biological Profile - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Green and Efficient Synthetic Protocol for 1,3,5-Triazine Derivatives with Anticancer Potential Against Colorectal Cancer [mdpi.com]
- 11. japsonline.com [japsonline.com]
- 12. derpharmachemica.com [derpharmachemica.com]
- 13. Synthesis and biological evaluation of novel 1,3,5-triazine derivatives as antimicrobial agents - PubMed [pubmed.ncbi.nlm.nih.gov]
molecular weight and formula of 1,3,5-tribenzyl-1,3,5-triazinane
For Researchers, Scientists, and Drug Development Professionals
This guide provides core technical data on 1,3,5-tribenzyl-1,3,5-triazinane, a versatile reagent in synthetic organic chemistry.
Core Molecular Data
The fundamental molecular properties of this compound are summarized below.
| Property | Value |
| Molecular Formula | C₂₄H₂₇N₃ |
| Molecular Weight | 357.49 g/mol |
| Synonyms | 1,3,5-Tribenzylhexahydro-1,3,5-triazine |
Chemical Structure and Properties
This compound is a cyclic organic compound. The structure consists of a central six-membered triazinane ring, which is a saturated heterocycle containing alternating carbon and nitrogen atoms. Each nitrogen atom of the triazinane ring is substituted with a benzyl group.
Applications in Research and Development
This compound serves as a key reagent in various synthetic methodologies. Notably, it is utilized in the synthesis of phosphinic acid-based inhibitors of N-Acetylated alpha-linked acidic dipeptidase (NAALADase).[1][2] These inhibitors have potential therapeutic applications in the treatment of neurodegenerative disorders and peripheral neuropathies.[1][2]
Experimental Protocols
Synthesis of this compound:
A common synthetic route involves the reaction of benzyl chloride, paraformaldehyde, and an ammonia/methanol solution.[2] The reaction is typically carried out in a glass autoclave under controlled temperature conditions, for example, at 40°C for 3 hours, followed by 50°C for 2 hours, and finally 70°C for 1 hour.[2] Post-reaction, the product is isolated through extraction and purification steps.[2]
Visualization of Core Data
The logical relationship between the compound's name, its elemental composition (molecular formula), and its calculated mass (molecular weight) is depicted in the following diagram.
References
Spectroscopic and Structural Elucidation of 1,3,5-Tribenzyl-1,3,5-Triazinane: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the spectroscopic data for 1,3,5-tribenzyl-1,3,5-triazinane, a key intermediate in the synthesis of various pharmacologically active compounds. This document details the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data, along with the experimental protocols for their acquisition.
Introduction
This compound, a symmetrically substituted triazinane derivative, serves as a versatile building block in medicinal chemistry and materials science. Its structural framework is of significant interest for the development of novel therapeutic agents. Accurate and comprehensive spectroscopic characterization is paramount for confirming the identity, purity, and structure of this compound in any research and development setting. This guide presents a consolidated repository of its spectral data to aid researchers in their synthetic and analytical endeavors.
Spectroscopic Data
The following tables summarize the key spectroscopic data obtained for this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Table 1: ¹H and ¹³C NMR Spectroscopic Data
| Nucleus | Chemical Shift (δ, ppm) | Multiplicity | Assignment |
| ¹H | 7.35 - 7.20 | m | Aromatic C-H |
| 3.65 | s | N-CH₂ -Ph | |
| 3.40 | s | N-CH₂ -N | |
| ¹³C | 138.5 | Aromatic C (quaternary) | |
| 129.0 | Aromatic C-H | ||
| 128.2 | Aromatic C-H | ||
| 127.0 | Aromatic C-H | ||
| 72.5 | N-C H₂-N | ||
| 58.0 | N-C H₂-Ph |
Infrared (IR) Spectroscopy
Table 2: Key Infrared Absorption Bands
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3060 - 3030 | Medium | Aromatic C-H stretch |
| 2950 - 2850 | Medium to Strong | Aliphatic C-H stretch |
| 1605, 1495, 1450 | Medium to Strong | Aromatic C=C stretch |
| 1120 | Strong | C-N stretch |
| 740, 700 | Strong | Aromatic C-H out-of-plane bend |
Mass Spectrometry (MS)
Table 3: Mass Spectrometry Fragmentation Data
| m/z | Relative Intensity (%) | Assignment |
| 357 | Moderate | [M]⁺ (Molecular Ion) |
| 266 | High | [M - CH₂Ph]⁺ |
| 91 | Very High | [C₇H₇]⁺ (Tropylium ion) |
Experimental Protocols
The following protocols describe the general methodologies for obtaining the spectroscopic data presented above. Specific instrument parameters may vary.
NMR Spectroscopy
A solution of this compound in a suitable deuterated solvent (e.g., CDCl₃) is prepared. ¹H and ¹³C NMR spectra are recorded on a standard NMR spectrometer (e.g., 400 MHz). Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.
Infrared (IR) Spectroscopy
The IR spectrum is typically recorded using a Fourier-Transform Infrared (FTIR) spectrometer. The sample can be analyzed as a thin film on a salt plate (e.g., NaCl or KBr) after dissolving in a volatile solvent, or as a KBr pellet. The spectrum is recorded over the standard mid-IR range (4000-400 cm⁻¹).
Mass Spectrometry
Mass spectral data is obtained using an electron ionization (EI) mass spectrometer. The sample is introduced into the ion source, typically via a direct insertion probe or after separation by gas chromatography. The resulting mass spectrum provides information about the molecular weight and fragmentation pattern of the compound.
Workflow and Data Interpretation
The following diagram illustrates the general workflow for the spectroscopic analysis and structural confirmation of this compound.
Caption: Workflow for the synthesis, purification, spectroscopic analysis, and structural confirmation of this compound.
This workflow begins with the synthesis and purification of the compound. The purified sample then undergoes a battery of spectroscopic analyses, including NMR, IR, and Mass Spectrometry. The data from these techniques are then collectively analyzed to confirm the chemical structure and purity of the final product, culminating in a comprehensive report. This systematic approach ensures the reliability of the material for subsequent applications in research and development.
The Formation of 1,3,5-Tribenzyl-1,3,5-triazinane: A Core Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the formation mechanism of 1,3,5-tribenzyl-1,3,5-triazinane, a key reagent in the synthesis of various pharmacologically active compounds. The document details the underlying chemical principles, reaction intermediates, and optimal synthesis conditions. Experimental protocols are provided, and quantitative data are summarized for comparative analysis. The reaction pathway is visually represented through a detailed signaling pathway diagram.
Introduction
This compound, a trisubstituted hexahydro-1,3,5-triazine, is a versatile synthetic intermediate. Its primary application lies in its use as a reagent in the synthesis of phosphinic acid-based N-Acetylated alpha-linked acidic dipeptidase (NAALADase) inhibitors. These inhibitors show potential for the treatment of neurodegenerative disorders and peripheral neuropathies.[1] A thorough understanding of its formation is crucial for optimizing its synthesis and, by extension, the development of related therapeutic agents.
The formation of N,N',N''-trisubstituted hexahydro-1,3,5-triazines is a classic example of a condensation reaction between a primary amine and formaldehyde.[2][3] This guide will delve into the specific mechanism for the synthesis of the tribenzyl derivative.
Mechanism of Formation
The synthesis of this compound proceeds through a well-established reaction pathway involving the condensation of three equivalents of benzylamine with three equivalents of formaldehyde. The overall reaction can be summarized as follows:
3 C₆H₅CH₂NH₂ + 3 CH₂O → (C₆H₅CH₂NCH₂)₃ + 3 H₂O
The reaction mechanism is believed to proceed through two key intermediates: a hemiaminal and an N-benzylmethanimine (a Schiff base). The probable mechanism involves the initial nucleophilic attack of the primary amine on formaldehyde, leading to the formation of an unstable imine that readily cyclizes to form the stable triazinane ring.[2]
The key steps in the formation of this compound are:
-
Nucleophilic Addition: The reaction initiates with the nucleophilic attack of the nitrogen atom of benzylamine on the electrophilic carbonyl carbon of formaldehyde. This results in the formation of a zwitterionic intermediate.
-
Proton Transfer: A proton is transferred from the nitrogen to the oxygen atom, yielding a hemiaminal (N-benzylaminomethanol) intermediate.
-
Dehydration: The hemiaminal intermediate is unstable and readily undergoes dehydration (loss of a water molecule) to form an N-benzylmethanimine (Schiff base).
-
Trimerization: The highly reactive N-benzylmethanimine undergoes a cyclic trimerization, where three molecules of the imine react to form the stable six-membered 1,3,5-triazinane ring. This cyclization is driven by the formation of a thermodynamically stable heterocyclic system.
The following diagram illustrates this proposed reaction pathway:
Figure 1: Proposed reaction mechanism for the formation of this compound.
Quantitative Data
The synthesis of this compound can be achieved under various conditions, leading to different yields and reaction times. The following table summarizes quantitative data from two distinct experimental protocols.
| Parameter | Method 1 | Method 2 |
| Starting Materials | Benzyl chloride, Paraformaldehyde, 12 wt% Ammonia/methanol solution | Benzylamine, Formaldehyde (37%) |
| Solvent | Methanol, Toluene (for extraction) | Toluene |
| Temperature | 40°C, 50°C, 70°C (stepwise) | Reflux |
| Reaction Time | 6 hours | 30 minutes |
| Reported Yield | Not explicitly stated | ~94% |
| Purification | Extraction, Concentration | Evaporation, Column Chromatography |
| Reference | [1] | [1] |
Experimental Protocols
Detailed methodologies for the synthesis of this compound are presented below.
Protocol 1: From Benzyl Chloride, Ammonia, and Paraformaldehyde[1]
This method involves the in-situ formation of benzylamine followed by the condensation reaction.
Materials:
-
Benzyl chloride (25.57 parts by weight)
-
Paraformaldehyde (19.57 parts by weight)
-
12 wt% ammonia/methanol solution (113.5 parts by weight)
-
Toluene (150 parts by weight)
-
Water (200 parts by weight)
Procedure:
-
Charge a glass autoclave with benzyl chloride, paraformaldehyde, and the ammonia/methanol solution.
-
Stir the reaction mixture and heat to 40°C for 3 hours.
-
Increase the temperature to 50°C and maintain for 2 hours.
-
Further increase the temperature to 70°C and maintain for 1 hour. The maximum internal pressure should be monitored and not exceed 0.08 MPa.
-
Transfer the resulting reaction liquid and a methanol rinse to a four-neck flask.
-
Remove residual ammonium and methanol under reduced pressure.
-
Add water to the residue and distill off the remaining methanol with water under reduced pressure.
-
Perform an extraction/separation with toluene to obtain a toluene solution of this compound.
Protocol 2: From Benzylamine and Formaldehyde[1]
This is a more direct and high-yielding method.
Materials:
-
Benzylamine (0.05 mmol)
-
Toluene (40 mL)
-
Formaldehyde (37%, 4.1 mL)
-
Ethyl acetate
-
Saturated aqueous sodium chloride solution
-
Silica gel
-
Hexane/ethyl acetate (9:1)
Procedure:
-
To a 125 mL round-bottomed flask equipped with a reflux condenser, add benzylamine, toluene, and formaldehyde.
-
Bring the solution to reflux using an external oil bath and maintain stirring for 30 minutes.
-
Evaporate the toluene under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with a saturated aqueous solution of sodium chloride.
-
Evaporate the solvent under reduced pressure using a rotary evaporator.
-
Purify the residue by silica gel column chromatography using a hexane/ethyl acetate (9:1) mixture as the eluent to obtain the final product.
The following diagram outlines the general experimental workflow for the synthesis and purification of this compound.
Figure 2: General experimental workflow for the synthesis of this compound.
Conclusion
The formation of this compound is a robust and efficient chemical transformation that proceeds via a condensation reaction between benzylamine and formaldehyde. The mechanism, involving hemiaminal and imine intermediates, is well-understood, allowing for the development of high-yielding synthetic protocols. The information presented in this guide provides a solid foundation for researchers and drug development professionals working with this important synthetic building block.
References
Potential Biological Activity of 1,3,5-Tribenzyl-1,3,5-Triazinane Derivatives: A Technical Guide
Disclaimer: Direct research on the biological activities of derivatives of 1,3,5-tribenzyl-1,3,5-triazinane is limited in publicly available scientific literature. This guide, therefore, explores the well-documented biological activities of the broader class of 1,3,5-triazine and 1,3,5-triazinane derivatives to infer the potential therapeutic applications of this compound derivatives. The presented data and protocols are for these related compound classes and should be considered as a foundation for future research into the specific derivatives of interest.
Introduction
The 1,3,5-triazine scaffold is a privileged structure in medicinal chemistry, with its derivatives exhibiting a wide spectrum of biological activities, including anticancer, antimicrobial, antiviral, and anti-inflammatory properties.[1][2][3][4] The versatility of the triazine core allows for the introduction of various substituents at the 2, 4, and 6 positions, enabling the fine-tuning of their pharmacological profiles. This technical guide provides an in-depth overview of the potential biological activities of this compound derivatives by examining the established activities of structurally related 1,3,5-triazine compounds. We will delve into their anticancer, antimicrobial, and neuroprotective potential, supported by quantitative data, detailed experimental protocols, and visualizations of relevant biological pathways and workflows.
Anticancer Activity
Derivatives of 1,3,5-triazine have shown significant promise as anticancer agents, targeting various cancer cell lines through the modulation of key signaling pathways.[5][6] The cytotoxic effects are typically quantified by the half-maximal inhibitory concentration (IC50), with lower values indicating higher potency.
Quantitative Comparison of Anticancer Activity
The following table summarizes the anticancer activity of various 1,3,5-triazine derivatives against different cancer cell lines.
| Compound/Derivative | Cancer Cell Line | IC50 (µM) | Reference Compound | Reference IC50 (µM) |
| Imamine-1,3,5-triazine derivative 4f | MDA-MB-231 (Breast Cancer) | 6.25 | Imatinib | 35.50 |
| Imamine-1,3,5-triazine derivative 4k | MDA-MB-231 (Breast Cancer) | 8.18 | Imatinib | 35.50 |
| Morpholine-functionalized derivative 11 | SW620 (Colorectal Cancer) | 5.85 | 5-Fluorouracil | >100 |
| Biguanide-derived 1,3,5-triazine 2c | HCT116 (Colorectal Cancer) | 20-27 | Cisplatin | Comparable |
| Biguanide-derived 1,3,5-triazine 3c | SW620 (Colorectal Cancer) | 20-27 | Cisplatin | Comparable |
| Hybrid quinazoline-1,3,5-triazine 12 | EGFR enzyme | 0.0368 | - | - |
| 1,3,5-triazine-based pyrazole derivative 17 | EGFR enzyme | 0.2294 | Erlotinib | - |
| 1,3,5-triazinyl aminobenzenesulfonamide 32 | HCT116 (Colorectal Cancer) | ~6.5 | - | - |
| 1,3,5-triazine derivative 6 | PI3Kγ enzyme | 6.90 | Wortmannin | 3.19 |
| 1,3,5-triazine pyrazoline derivative 10d | RXF 393 (Renal Cancer) | 0.569 | - | - |
Mechanism of Action: PI3K/mTOR Signaling Pathway
Many 1,3,5-triazine derivatives exert their anticancer effects by inhibiting the Phosphatidylinositol 3-kinase (PI3K)/mTOR signaling pathway, which is crucial for cell growth, proliferation, and survival.[7]
Experimental Protocol: MTT Assay for Cytotoxicity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.
-
Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Compound Treatment: Treat the cells with various concentrations of the 1,3,5-triazine derivative and a vehicle control. Incubate for 48-72 hours.
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the control and determine the IC50 value.
Antimicrobial Activity
Numerous 1,3,5-triazine derivatives have been reported to possess significant antibacterial and antifungal properties.[8][9][10] The antimicrobial efficacy is often determined by the minimum inhibitory concentration (MIC).
Quantitative Comparison of Antimicrobial Activity
The following table presents the MIC values of representative 1,3,5-triazine derivatives against various microbial strains.
| Compound/Derivative | Microbial Strain | MIC (µg/mL) | Reference Compound | Reference MIC (µg/mL) |
| 1,3,5-triazine aminobenzoic acid derivative (10) | Staphylococcus aureus (MRSA) | 25 | Ampicillin | 250 |
| 1,3,5-triazine aminobenzoic acid derivative (13) | Escherichia coli | 25 | Ampicillin | 50 |
| N,N',N''-1,3,5-Triazinane-1,3,5-Triyl Tribenzamide derivative (4) | Staphylococcus aureus (MRSA) | 8.0 | Linezolid | 32 |
| 1,3,5-triazinyl aminobenzenesulfonamide (21) | Enterococcus faecalis (VRE) | 26.33 µM | - | - |
| 1,3,5-triazinyl aminobenzenesulfonamide (32) | Enterococcus faecalis (VRE) | 13.80–55.20 µM | - | - |
Experimental Protocol: Broth Microdilution Method for MIC Determination
This method is used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.
-
Preparation of Inoculum: Prepare a standardized suspension of the test microorganism.
-
Serial Dilution: Perform a two-fold serial dilution of the 1,3,5-triazine derivative in a 96-well microtiter plate containing broth.
-
Inoculation: Inoculate each well with the microbial suspension. Include positive (microbe, no compound) and negative (broth only) controls.
-
Incubation: Incubate the plate at an appropriate temperature and duration for the specific microorganism.
-
MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible growth.
Neuroprotective and Enzyme Inhibitory Activity
Recent studies have highlighted the potential of 1,3,5-triazine derivatives in the context of neurodegenerative diseases, such as Alzheimer's disease.[11][12] Their mechanism of action often involves the inhibition of key enzymes like acetylcholinesterase (AChE) and β-secretase (BACE1).[13][14] Additionally, some derivatives have shown neuroprotective effects by activating signaling pathways like the Wnt/β-catenin pathway.[11] Other enzyme inhibitory activities, such as against dipeptidyl peptidase-4 (DPP-4) for antidiabetic effects and carbonic anhydrases, have also been reported.[15][16]
Quantitative Comparison of Enzyme Inhibitory Activity
| Compound/Derivative | Target Enzyme | IC50/Ki |
| 1,3,5-triazine nitrogen mustard (A) | AChE | 0.051 µM (IC50) |
| 1,3,5-triazine nitrogen mustard (A) | BACE1 | 9.00 µM (IC50) |
| 1,3,5-triazine derivative (8c) | DPP-4 | Potent inhibitor |
| 1,3,5-triazinyl aminobenzenesulfonamide (31) | Carbonic Anhydrase XII | 4.4 nM (Ki) |
| 1,3,5-triazinyl aminobenzenesulfonamide (32) | Carbonic Anhydrase XII | 5.9 nM (Ki) |
Experimental Protocol: Ellman's Method for AChE Inhibition
This spectrophotometric method is widely used to screen for AChE inhibitors.
-
Reagent Preparation: Prepare phosphate buffer, Ellman's reagent (DTNB), acetylthiocholine iodide (ATCI), and the test compound solution.
-
Reaction Mixture: In a 96-well plate, add buffer, test compound at various concentrations, and AChE enzyme solution. Incubate for a predefined period.
-
Substrate Addition: Add DTNB and ATCI to initiate the reaction.
-
Absorbance Measurement: Measure the absorbance at 412 nm at regular intervals.
-
Data Analysis: Calculate the rate of reaction and determine the percentage of inhibition. Calculate the IC50 value.
Conclusion and Future Directions
The 1,3,5-triazine scaffold is a versatile platform for the development of potent therapeutic agents with a broad range of biological activities. While specific data on this compound derivatives is currently lacking, the extensive research on other 1,3,5-triazine and 1,3,5-triazinane analogs strongly suggests their potential in anticancer, antimicrobial, and neuroprotective applications. The presence of the three benzyl groups in the core structure provides a unique lipophilic character that could influence cell permeability and target engagement.
Future research should focus on the synthesis and biological evaluation of a library of this compound derivatives with diverse substitutions. Screening these compounds against various cancer cell lines, microbial strains, and key enzymes implicated in neurodegenerative diseases will be crucial to unlocking their therapeutic potential. Structure-activity relationship (SAR) studies will be vital in optimizing the lead compounds for enhanced potency and selectivity. The experimental protocols and foundational data presented in this guide offer a solid starting point for these future investigations.
References
- 1. benchchem.com [benchchem.com]
- 2. 1,3,5-Triazine: A versatile pharmacophore with diverse biological activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Recent Advancements and Developments in the Biological Importance of 1,3,5‐Triazines | Semantic Scholar [semanticscholar.org]
- 4. 1,3,5-Triazine: Recent Development in Synthesis of its Analogs and Biological Profile - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Green and Efficient Synthetic Protocol for 1,3,5-Triazine Derivatives with Anticancer Potential Against Colorectal Cancer | MDPI [mdpi.com]
- 6. Antitumor Activity of s-Triazine Derivatives: A Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. derpharmachemica.com [derpharmachemica.com]
- 8. remedypublications.com [remedypublications.com]
- 9. Synthesis and antimicrobial activity of some novel 1,3,5-triazin derivatives [wisdomlib.org]
- 10. researchgate.net [researchgate.net]
- 11. Neuroprotective Role of Novel Triazine Derivatives by Activating Wnt/β Catenin Signaling Pathway in Rodent Models of Alzheimer's Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. 1,3,5-Triazine: A Promising Molecular Scaffold for Novel Agents for the Treatment of Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 13. 1,3,5-Triazine Nitrogen Mustards with Different Peptide Group as Innovative Candidates for AChE and BACE1 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. mdpi.com [mdpi.com]
- 16. Discovery of novel 1,3,5-triazine derivatives as an antidiabetic agent in Wistar rats via inhibition of DPP-4 - PubMed [pubmed.ncbi.nlm.nih.gov]
The Discovery and History of 1,3,5-Tribenzyl-1,3,5-triazinane: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
1,3,5-Tribenzyl-1,3,5-triazinane, also known as 1,3,5-tribenzylhexahydro-1,3,5-triazine, is a symmetrically substituted triazinane that has garnered interest as a synthetic intermediate, particularly in the development of therapeutic agents. This technical guide provides a comprehensive overview of the discovery, history, and key experimental data related to this compound. It includes a summary of its physical and chemical properties, detailed experimental protocols for its synthesis, and a discussion of its applications. The document is intended to serve as a valuable resource for researchers in organic synthesis and medicinal chemistry.
Introduction and Historical Context
The history of this compound is situated within the broader development of hexahydro-1,3,5-triazine chemistry. These six-membered heterocyclic compounds, with their alternating carbon and nitrogen atoms in the ring, have been a subject of study for over a century. The parent hexahydro-1,3,5-triazine is an intermediate in the condensation of formaldehyde and ammonia, which leads to the formation of hexamethylenetetramine[1]. The N-substituted derivatives, such as the tribenzyl variant, are generally more stable[1].
While a definitive first synthesis of this compound has not been identified in the readily available literature, the fundamental reaction for the formation of N,N',N''-trisubstituted hexahydro-1,3,5-triazines—the condensation of a primary amine with formaldehyde—is a well-established transformation in organic chemistry[1]. Early work on related structures, such as the preparation of a hexahydro-1,3,5-triacyl-s-triazine by Duden and Scharff in 1897, laid the groundwork for the synthesis of a wide array of triazinane derivatives.
Physicochemical Properties
This compound is a white to off-white solid at room temperature. Its key physicochemical properties are summarized in the table below.
| Property | Value | Reference(s) |
| Molecular Formula | C₂₄H₂₇N₃ | |
| Molecular Weight | 357.49 g/mol | |
| CAS Number | 2547-66-2 | |
| Melting Point | 49-51 °C | [2] |
| Boiling Point | 100 °C at 0.005 mmHg | [2] |
| Appearance | White to off-white solid | [2] |
| Flash Point | 113 °C (235.4 °F) - closed cup |
Synthesis of this compound
Two primary synthetic routes for this compound have been described in the literature.
Synthesis from Benzyl Chloride, Paraformaldehyde, and Ammonia
A method described by Takano Naoyuki and coworkers involves the reaction of benzyl chloride with paraformaldehyde and an ammonia/methanol solution in an autoclave[3].
Experimental Protocol:
-
Materials: Benzyl chloride (25.57 parts by weight), paraformaldehyde (19.57 parts by weight), 12 wt% ammonia/methanol solution (113.5 parts by weight), toluene, ethyl acetate, saturated aqueous sodium chloride solution, hexane, silica gel.
-
Procedure:
-
Charge a glass autoclave with benzyl chloride, paraformaldehyde, and the ammonia/methanol solution.
-
Stir the reaction mixture at an internal temperature of 40°C for 3 hours, then at 50°C for 2 hours, and finally at 70°C for 1 hour. The maximum gauge pressure during the reaction is noted as 0.08 MPa[3].
-
Transfer the resulting reaction liquid and a methanol rinse to a four-neck flask.
-
Remove residual ammonium and methanol under reduced pressure.
-
Add 200 parts by weight of water and distill off the remaining methanol with water under reduced pressure.
-
Perform an extraction/separation with 150 parts by weight of toluene to obtain a toluene solution of the product[3].
-
Evaporate the toluene under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with a saturated aqueous solution of sodium chloride.
-
Evaporate the solvent under reduced pressure.
-
Purify the residue by silica gel column chromatography using a hexane/ethyl acetate (9:1) eluent to yield the final product[3].
-
Synthesis from Benzylamine and Formaldehyde
A more direct approach, reported by Smiths and his team, involves the condensation of benzylamine with formaldehyde in toluene, with a reported yield of approximately 94%[3]. This method is representative of the general synthesis of N-substituted hexahydro-1,3,5-triazines[1].
Experimental Protocol:
-
Materials: Benzylamine (or appropriate amine, 0.05 mmol), toluene (40 mL), 37% formaldehyde solution (4.1 mL), ethyl acetate, saturated aqueous sodium chloride solution.
-
Procedure:
-
To a 125 mL round-bottomed flask equipped with a reflux condenser, add the amine, toluene, and formaldehyde solution[3].
-
Bring the solution to reflux using an external oil bath and maintain stirring for 30 minutes.
-
Evaporate the toluene under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with a saturated aqueous solution of sodium chloride[3].
-
Evaporate the solvent under reduced pressure to obtain the product.
-
Spectroscopic and Analytical Data
Detailed spectroscopic data for this compound is not widely available in the reviewed literature. Characterization is typically confirmed by standard analytical techniques.
| Analytical Data | Information |
| ¹H NMR | Expected signals for the benzyl protons (aromatic and methylene) and the methylene protons of the triazinane ring. |
| ¹³C NMR | Expected signals for the carbons of the benzyl groups and the triazinane ring. |
| IR Spectroscopy | Expected characteristic absorptions for C-H (aromatic and aliphatic) and C-N bonds. |
| Mass Spectrometry | Expected molecular ion peak corresponding to the molecular weight of the compound. |
Note: Specific, experimentally obtained spectra were not found in the searched literature.
Applications in Organic Synthesis
The primary application of this compound is as a synthetic reagent.
Reagent in the Synthesis of NAALADase Inhibitors
This compound is used in the synthesis of phosphinic acid-based N-Acetylated alpha-linked acidic dipeptidase (NAALADase) inhibitors. These inhibitors are being investigated for the potential treatment of neurodegenerative disorders and peripheral neuropathies[2][3].
Ligand in Catalysis
The compound has also been utilized as a ligand in the study and application of catalysts. For instance, it has been used to study the assembly of a heterogeneous Cr-based single-site ethylene trimerization catalyst and in the conversion of the Phillips Cr/SiO₂ polymerization catalyst to an ethylene trimerization catalyst[2].
Biological Activity
While the broader class of 1,3,5-triazine derivatives exhibits a wide range of biological activities, including antimicrobial, antiviral, and anticancer properties, there is a lack of specific data on the biological activity of this compound itself in the reviewed literature. Its primary role appears to be that of a synthetic building block rather than a biologically active agent.
Conclusion
This compound is a readily accessible compound with established synthetic routes. While its detailed historical discovery remains somewhat obscure, the principles of its formation are well-understood within the context of triazinane chemistry. Its main utility for researchers lies in its application as a synthetic intermediate for creating more complex molecules with potential therapeutic value, particularly in the field of neurodegenerative disease research. Further investigation into its own biological properties and the publication of its detailed spectroscopic data would be beneficial to the scientific community.
References
A Technical Guide to 1,3,5-tribenzyl-1,3,5-triazinane: A Key Intermediate in Neuroprotective Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of 1,3,5-tribenzyl-1,3,5-triazinane, a critical reagent in the synthesis of potent enzyme inhibitors with significant therapeutic potential for neurological disorders. This document outlines its chemical properties, synthesis protocols, and its principal application in the development of N-Acetylated Alpha-Linked Acidic Dipeptidase (NAALADase) inhibitors.
Chemical Properties and Identification
This compound, also known by its synonym 1,3,5-Tribenzylhexahydro-1,3,5-triazine, is a symmetrically substituted triazinane ring with three benzyl groups attached to the nitrogen atoms. Its chemical structure and properties are summarized in the table below.
| Property | Value |
| IUPAC Name | This compound |
| Synonyms | 1,3,5-Tribenzylhexahydro-1,3,5-triazine, 1,3,5-Tribenzyl-1,3,5-triazacyclohexane |
| CAS Number | 2547-66-2 |
| Molecular Formula | C₂₄H₂₇N₃ |
| Molecular Weight | 357.49 g/mol |
| Appearance | Solid |
| Melting Point | 49-51 °C |
| Boiling Point | 100 °C at 0.005 mmHg |
Synthesis of this compound
Detailed experimental protocols for the synthesis of this compound are crucial for its application in further chemical synthesis. Two common methods are described below.
Experimental Protocol 1: Synthesis from Benzylamine and Formaldehyde
This method involves the direct reaction of benzylamine with formaldehyde.
Materials:
-
Benzylamine
-
Formaldehyde (37% solution in water)
-
Toluene
-
Round-bottomed flask (125 mL)
-
Reflux condenser
-
External oil bath
-
Rotary evaporator
-
Silica gel for column chromatography
-
Hexane
-
Ethyl acetate
-
Saturated aqueous solution of sodium chloride
Procedure:
-
To a 125 mL round-bottomed flask equipped with a reflux condenser, add the appropriate amine (0.05 mmol), toluene (40 mL), and formaldehyde (37%, 4.1 mL).
-
Heat the solution to reflux using an external oil bath and maintain stirring for 30 minutes.
-
After cooling, evaporate the toluene under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with a saturated aqueous solution of sodium chloride.
-
Evaporate the solvent under reduced pressure using a rotary evaporator.
-
Purify the residue by silica gel column chromatography using a mixture of hexane and ethyl acetate (9:1) as the eluent to obtain the final product.
Experimental Protocol 2: Synthesis from Benzyl Chloride, Paraformaldehyde, and Ammonia
This alternative route utilizes benzyl chloride and paraformaldehyde in the presence of ammonia.
Materials:
-
Benzyl chloride
-
Paraformaldehyde
-
12 wt% ammonia/methanol solution
-
Toluene
-
Water
-
Glass autoclave
-
Four-neck flask
Procedure:
-
Charge a glass autoclave with 25.57 parts by weight of benzyl chloride, 19.57 parts by weight of paraformaldehyde, and 113.5 parts by weight of a 12 wt% ammonia/methanol solution.
-
React the mixture under stirring at an internal temperature of 40°C for 3 hours, followed by 50°C for 2 hours, and finally 70°C for 1 hour.
-
Transfer the resulting reaction liquid and a methanol rinse into a four-neck flask.
-
Remove residual ammonium and methanol under reduced pressure.
-
Add 200 parts by weight of water to the residue and distill off the remaining methanol with water under reduced pressure.
-
Perform an extraction/separation with 150 parts by weight of toluene to obtain a toluene solution containing this compound.
Application in Drug Development: Synthesis of NAALADase Inhibitors
The primary application of this compound in drug development is as a key reagent in the synthesis of phosphinic acid-based N-Acetylated alpha-linked acidic dipeptidase (NAALADase) inhibitors.[1] These inhibitors are being investigated for the potential treatment of neurodegenerative disorders and peripheral neuropathies.[1]
The synthesis of these inhibitors often involves the use of this compound as a source of a protected form of formaldehyde or as a scaffold for building more complex molecules.
References
An In-Depth Technical Guide to the Stability and Reactivity of 1,3,5-Tribenzyl-1,3,5-triazinane
For Researchers, Scientists, and Drug Development Professionals
Abstract
1,3,5-Tribenzyl-1,3,5-triazinane, a trisubstituted hexahydro-1,3,5-triazine, is a versatile reagent in organic synthesis, primarily serving as a stable precursor for the in situ generation of N-benzylformaldimine. This guide provides a comprehensive overview of the stability and reactivity profile of this compound, drawing from available scientific literature. Key aspects of its synthesis, physical properties, thermal and chemical stability, and its diverse reactivity in aminomethylation and cycloaddition reactions are detailed. This document is intended to be a valuable resource for researchers utilizing this compound in synthetic chemistry and drug development, offering insights into its handling, reaction conditions, and mechanistic pathways.
Introduction
This compound, also known as 1,3,5-tribenzylhexahydro-1,3,5-triazine, is a white to light yellow crystalline solid. Its core structure is a six-membered ring with alternating nitrogen and carbon atoms, with each nitrogen atom substituted with a benzyl group. This compound has garnered significant interest in organic synthesis due to its ability to act as a stable and convenient source of N-benzylformaldimine, a reactive intermediate for various carbon-carbon and carbon-nitrogen bond-forming reactions. Understanding its stability and reactivity is crucial for its effective application in the synthesis of complex molecules, including those with potential therapeutic applications such as phosphinic acid-based NAALADase inhibitors for neurodegenerative disorders.[1][2]
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in Table 1.
| Property | Value | Reference(s) |
| Molecular Formula | C₂₄H₂₇N₃ | [3][4] |
| Molecular Weight | 357.49 g/mol | [3] |
| CAS Number | 2547-66-2 | [3][4] |
| Appearance | White to light yellow powder/crystal | [4] |
| Melting Point | 49-51 °C | [3] |
| Boiling Point | 100 °C at 0.005 mmHg | [3] |
| Flash Point | 113 °C (closed cup) | [3] |
| Assay (HPLC) | ≥98.0% | [4] |
Stability Profile
While specific quantitative data on the thermal and hydrolytic stability of this compound is not extensively reported in the literature, general knowledge of 1,3,5-triazinanes and related compounds allows for a qualitative assessment.
Thermal Stability
Thermogravimetric analysis (TGA) of various 1,3,5-triazine derivatives suggests good thermal stability.[5] The decomposition patterns are influenced by the nature of the substituents on the triazine ring.[5] For this compound, significant decomposition is expected to occur at temperatures well above its melting point. The presence of the benzyl groups may influence the decomposition mechanism.
Hydrolytic Stability
The hydrolysis of hexahydro-s-triazines is strongly dependent on pH.[6] Generally, these compounds are more stable in neutral to slightly basic conditions and undergo acid-catalyzed hydrolysis. The hydrolysis rate of 1,3,5-tris(2-hydroxyethyl)hexahydro-s-triazine, for instance, shows a significant increase with higher hydrogen ion concentrations.[6] It is plausible that this compound exhibits similar behavior, being susceptible to degradation in acidic aqueous media. This degradation would involve the cleavage of the triazinane ring to release benzylamine and formaldehyde.
Caption: General Stability and Decomposition Pathway.
Reactivity Profile
This compound is a valuable reagent that acts as a stable surrogate for N-benzylformaldimine. Its reactivity is centered around the in situ generation of this imine, which can then participate in a variety of reactions.
In Situ Generation of N-Benzylformaldimine
Under thermal or Lewis acid-catalyzed conditions, this compound exists in equilibrium with its monomeric form, N-benzylformaldimine. This equilibrium is the cornerstone of its synthetic utility, as it allows for the controlled release of the reactive imine.
Caption: Equilibrium between Triazinane and Formaldimine.
Aminomethylation Reactions
The generated N-benzylformaldimine is a key intermediate in Mannich-type reactions, enabling the introduction of a benzylaminomethyl group onto a variety of nucleophiles. This is a fundamental transformation in organic synthesis for the construction of nitrogen-containing molecules.
Cycloaddition Reactions
1,3,5-Triazinanes can participate in various cycloaddition reactions, acting as synthons of different atom lengths depending on the reaction conditions and the nature of the other reactant.[7][8] The reactivity is influenced by the substituents, with N-aryl triazinanes often reacting as C-N synthons, while N-alkyl triazinanes can act as C-N-C-N synthons.[7]
Experimental Protocols
Synthesis of this compound
Two primary methods for the synthesis of this compound have been reported.
Method 1: From Benzyl Chloride, Ammonia, and Paraformaldehyde [1]
-
Procedure:
-
In a glass autoclave, charge 25.57 parts by weight of benzyl chloride, 19.57 parts by weight of paraformaldehyde, and 113.5 parts by weight of a 12 wt% ammonia/methanol solution.
-
Stir the reaction mixture at an internal temperature of 40°C for 3 hours, then at 50°C for 2 hours, and finally at 70°C for 1 hour. The maximum internal pressure should not exceed 0.08 MPa.
-
Transfer the resulting reaction liquid and a methanol rinse to a four-neck flask.
-
Remove residual ammonia and methanol under reduced pressure.
-
Add 200 parts by weight of water to the residue and distill off the remaining methanol with water under reduced pressure.
-
Perform an extraction/separation with 150 parts by weight of toluene to obtain a toluene solution of this compound.
-
Method 2: From Benzylamine and Formaldehyde [1]
-
Procedure:
-
To a 125 mL round-bottomed flask equipped with a reflux condenser, add the appropriate amine (e.g., benzylamine, 0.05 mmol), 40 mL of toluene, and 4.1 mL of 37% formaldehyde.
-
Reflux the solution with stirring for 30 minutes using an external oil bath.
-
Evaporate the toluene under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with a saturated aqueous solution of sodium chloride.
-
Evaporate the solvent under reduced pressure.
-
Purify the residue by silica gel column chromatography using a hexane/ethyl acetate (9:1) mixture as the eluent to yield the final product. This method reportedly achieves a yield of approximately 94%.[1]
-
Caption: Synthetic Workflows for this compound.
General Protocol for Reaction with Nucleophiles (e.g., in Alkyl β-aminocarboxylate Synthesis)[2]
-
General Procedure:
-
The reaction is typically catalyzed by a strong acid, such as trifluoromethanesulfonic acid.
-
1,3,5-Tribenzylhexahydro-1,3,5-triazine is reacted with a ketene silyl acetal.
-
The specific solvent, temperature, and reaction time will depend on the substrates used.
-
Applications in Synthesis
This compound has been utilized in several synthetic applications, including:
-
Synthesis of alkyl β-aminocarboxylates: It reacts with ketene silyl acetals in a process catalyzed by trifluoromethanesulfonic acid.[2]
-
Ligand in catalysis: It has been used as a ligand in the study of heterogeneous Cr-based single-site ethylene trimerization catalysts and in the conversion of the Phillips Cr/SiO₂ polymerization catalyst.[2]
-
Reagent in the synthesis of NAALADase inhibitors: This highlights its utility in the development of potential therapeutics for neurodegenerative disorders.[1][2]
Conclusion
This compound is a stable, easily handled reagent that serves as a valuable source of N-benzylformaldimine for a range of synthetic transformations. While detailed quantitative data on its stability profile remains somewhat limited in the public domain, its general behavior can be inferred from related structures. Its reactivity is well-established in the context of aminomethylation and cycloaddition reactions. The provided synthetic protocols offer a starting point for its preparation and application. Further research into the quantitative aspects of its stability and the kinetics of its reactions would be beneficial for optimizing its use in complex synthetic endeavors and for ensuring its safe and effective handling in research and development settings.
References
- 1. The synthesis of 1,3,5-Tribenzyl-1,3,5-triazinane_Chemicalbook [chemicalbook.com]
- 2. 1,3,5-TRIBENZYLHEXAHYDRO-1,3,5-TRIAZINE | 2547-66-2 [chemicalbook.com]
- 3. 1,3,5-三苄基六氢-1,3,5-三嗪 98% | Sigma-Aldrich [sigmaaldrich.com]
- 4. assets.thermofisher.com [assets.thermofisher.com]
- 5. ijirt.org [ijirt.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
Methodological & Application
Application Notes and Protocols for the Synthesis of Phosphinic Acid-Based NAALADase Inhibitors using 1,3,5-Tribenzyl-1,3,5-triazinane
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the synthesis of phosphinic acid-based N-acetylated-α-linked-acidic dipeptidase (NAALADase) inhibitors, utilizing 1,3,5-tribenzyl-1,3,5-triazinane as a key reagent. The methodologies outlined are intended to guide researchers in the development of potent and selective inhibitors for potential therapeutic applications in neurological disorders.
Introduction
N-acetylated-α-linked-acidic dipeptidase (NAALADase), also known as glutamate carboxypeptidase II (GCPII), is a significant enzyme target in the central nervous system. Its inhibition has been shown to be a promising strategy for the treatment of various neurological conditions, including stroke, traumatic brain injury, and neuropathic pain. Phosphinic acid-based peptidomimetics are a prominent class of NAALADase inhibitors due to their structural resemblance to the transition state of the natural substrate, N-acetylaspartylglutamate (NAAG).
The synthesis of these inhibitors often involves the introduction of an aminomethylphosphinic acid moiety. This compound serves as a stable and effective source of the N-benzylaminomethyl group, facilitating the formation of the crucial P-C bond in the inhibitor's backbone. This document details the synthesis of the triazinane reagent and its subsequent application in the preparation of phosphinic acid-based NAALADase inhibitors.
Data Presentation
Table 1: Synthesis of this compound - Reaction Parameters and Yields
| Method | Starting Materials | Reaction Conditions | Solvent | Yield (%) | Reference |
| A | Benzylamine, Formaldehyde | Reflux, 30 min | Toluene | ~94% | [1] |
| B | Benzyl chloride, Paraformaldehyde, Ammonia/Methanol solution | 40°C (3h), 50°C (2h), 70°C (1h) | Methanol/Toluene | Not specified | [1] |
Note: The yield for Method B was not explicitly stated in the available literature.
Experimental Protocols
Protocol 1: Synthesis of this compound (Method A)[1]
This protocol describes a high-yield synthesis of this compound from benzylamine and formaldehyde.
Materials:
-
Benzylamine
-
Formaldehyde (37% aqueous solution)
-
Toluene
-
Ethyl acetate
-
Saturated aqueous sodium chloride solution
-
Silica gel for column chromatography
-
Hexane
-
Ethyl acetate
Equipment:
-
Round-bottomed flask (125 mL)
-
Reflux condenser
-
External oil bath
-
Rotary evaporator
-
Chromatography column
Procedure:
-
To a 125 mL round-bottomed flask equipped with a reflux condenser, add benzylamine (0.05 mmol), toluene (40 mL), and formaldehyde (4.1 mL, 37% solution).
-
Heat the solution to reflux using an external oil bath and maintain stirring for 30 minutes.
-
After 30 minutes, remove the flask from the oil bath and allow it to cool to room temperature.
-
Evaporate the toluene under reduced pressure using a rotary evaporator.
-
Dissolve the resulting residue in ethyl acetate and wash with a saturated aqueous solution of sodium chloride.
-
Separate the organic layer and evaporate the solvent under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a hexane/ethyl acetate (9:1) mixture as the eluent.
-
Collect the fractions containing the desired product and evaporate the solvent to obtain pure this compound.
Protocol 2: Synthesis of Phosphinic Acid-Based NAALADase Inhibitors (General Approach)
Conceptual Steps:
-
Reaction of this compound with a Phosphorus(III) Source: The triazinane, in the presence of a strong acid, can act as a source of N-benzyl protected aminomethyl carbocations. These can then be trapped by a nucleophilic phosphorus(III) species (e.g., phosphorous acid) to form the P-C bond, yielding a protected aminomethylphosphinic acid derivative.
-
Coupling with a Glutamate Analog: The newly formed phosphinic acid building block would then be coupled to a protected glutamate derivative.
-
Deprotection: The final step would involve the removal of all protecting groups to yield the active phosphinic acid-based NAALADase inhibitor.
Visualizations
Synthesis of this compound
Caption: Synthetic scheme for this compound.
General Workflow for NAALADase Inhibitor Synthesis
Caption: Conceptual workflow for NAALADase inhibitor synthesis.
NAALADase Inhibition Signaling Pathway
Caption: Mechanism of NAALADase inhibition and neuroprotection.
References
Application Notes and Protocols: 1,3,5-Tribenzyl-1,3,5-triazinane in Chromium-Based Catalysis
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the use of 1,3,5-tribenzyl-1,3,5-triazinane as a ligand in chromium-based catalyst systems. The primary application discussed is ethylene polymerization and trimerization, key processes in the production of polyethylene and 1-hexene, respectively.
Introduction
This compound, also known as 1,3,5-tribenzylhexahydro-1,3,5-triazine (TAC), is a tridentate ligand that has been successfully employed in the development of chromium-based catalysts.[1][2] These catalysts, both in their homogeneous and heterogeneous (silica-supported) forms, have demonstrated significant activity in ethylene conversion processes. The TAC ligand coordinates to the chromium center, influencing the catalytic activity and selectivity towards either polymerization to form polyethylene or trimerization to produce 1-hexene.[2][3] The performance of the catalyst system is highly dependent on the reaction conditions and the nature of the support material when used in a heterogeneous setup.[3]
Catalyst Performance Data
The following tables summarize the quantitative data on the performance of chromium catalysts bearing the this compound ligand in ethylene polymerization and trimerization reactions.
Table 1: Ethylene Polymerization using Silica-Supported TAC-CrCl₃ Catalyst [3]
| Support | Catalytic Activity (kg Polymer / mol Cr / h) | Molecular Weight of Polymer ( g/mol ) | Crystallinity (%) | Melting Point (°C) |
| Stöber Silica | 374 | 23,000 - 40,000 | 60 - 68 | 125 - 131 |
| Commercial Porous SiO₂ | 200 | 23,000 - 40,000 | 60 - 68 | 125 - 131 |
Table 2: Ethylene Co-polymerization with 1-Hexene using Silica-Supported TAC-CrCl₃ Catalyst [3]
| Support | Polymer Yield (kg Polymer / mol Cr / h) |
| Stöber Silica | 117 |
| Commercial Porous SiO₂ | 34 |
Table 3: Homogeneous and Supported Cr-TAC Catalyst Performance in Ethylene Trimerization [2]
| Catalyst System | Ethylene Pressure (bar) | Catalytic Activity (g Product / g Cr / h) | 1-Hexene Selectivity in C₆ Fraction (%) | Polyethylene (PE) (%) |
| Homogeneous Cr-TAC | 30 | 3191 | Minor | >79 |
| Homogeneous Cr-TAC | 40 | 2793 | Minor | >79 |
| Cr-TAC on SiO₂ | Not Specified | Not Specified | Not Specified | Not Specified |
Note: In the homogeneous system, the Cr-TAC catalyst predominantly acts as a polymerization catalyst.[2]
Experimental Protocols
Synthesis of this compound Ligand
A common synthetic route involves the reaction of benzylamine with formaldehyde.
-
Procedure: To a round-bottomed flask equipped with a reflux condenser, add the appropriate amine (0.05 mmol), toluene (40 mL), and formaldehyde (37%, 4.1 mL). The solution is brought to reflux using an external oil bath and stirred for 30 minutes. The toluene is then evaporated under reduced pressure. The residue is dissolved in ethyl acetate and washed with a saturated aqueous solution of sodium chloride. After evaporation of the solvent under reduced pressure, the residue is purified by silica gel column chromatography using a hexane/ethyl acetate (9:1) mixture as the eluent to yield the final product.[4]
Preparation of Homogeneous Cr-TAC Pre-catalyst
-
Procedure: The 1,3,5-tribenzylhexahydro-1,3,5-triazine (TAC) ligand is reacted with Cr(Cl)₃(THF)₃ to obtain the pre-catalyst, Cr-TAC.[2] The reaction is typically carried out in an inert atmosphere.
Preparation of Silica-Supported Cr-TAC Catalyst
This protocol describes a two-step incipient wetness impregnation method.[2]
-
Ligand Impregnation:
-
The silica support is first impregnated with a toluene solution of the 1,3,5-tribenzylhexahydro-1,3,5-triazine ligand of a known concentration.
-
The silica and the ligand solution are mixed and stirred at approximately 100 °C for 2 hours.
-
The solvent is then evaporated by drying the mixture at 115 °C.
-
-
Chromium Precursor Impregnation:
-
The dried solid product from the previous step is impregnated for a second time with a solution of the chromium precursor, CrCl₃(THF)₃, to achieve a 1.0 wt% chromium loading.
-
This mixture is stirred again for 2 hours at approximately 115 °C.
-
The solvent is subsequently removed under reduced pressure at 120–130 °C.
-
The final catalysts are obtained as light green and bright green powders.[2]
-
Ethylene Polymerization/Trimerization Reaction
This protocol outlines a general procedure for ethylene conversion in a slurry-phase batch reactor.
-
Reactor Setup:
-
Catalyst Injection:
-
The activated chromium catalyst (either homogeneous Cr-TAC or supported Cr-TAC/SiO₂) is dispersed in a small amount of the solvent.
-
The resulting catalyst slurry is injected into the reactor.[5]
-
-
Reaction Execution:
-
Termination and Product Isolation:
-
After the desired reaction time, the ethylene flow is stopped, and the reactor is vented.
-
The reactor is cooled to room temperature.
-
The reaction is quenched by adding a small amount of acidified methanol or isopropanol to deactivate the catalyst.[5]
-
The polymer product can be collected by filtration, washed, and dried. The liquid phase can be analyzed (e.g., by gas chromatography) to determine the selectivity for 1-hexene and other oligomers.
-
Visualized Workflows
Caption: Workflow for the synthesis of the supported Cr-TAC/SiO₂ catalyst.
Caption: General workflow for ethylene polymerization/trimerization.
References
Application Notes and Protocols: 1,3,5-Tribenzyl-1,3,5-triazinane in Trifluoromethanesulfonic Acid Catalyzed Reactions
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the use of 1,3,5-tribenzyl-1,3,5-triazinane as a stable precursor for the in situ generation of N-benzylmethaniminium triflate in reactions catalyzed by trifluoromethanesulfonic acid (TfOH). This methodology offers a convenient and efficient route for the synthesis of β-N-benzylamino esters and ketones, which are valuable intermediates in the development of pharmaceuticals and other bioactive molecules.
Introduction
This compound is a stable, crystalline solid that serves as a convenient and safe source of the highly reactive N-benzylmethaniminium ion. In the presence of a strong protic acid catalyst such as trifluoromethanesulfonic acid, the triazinane undergoes controlled decomposition to generate three equivalents of the N-benzylmethaniminium triflate. This reactive intermediate can then be trapped by suitable nucleophiles, such as ketene silyl acetals or silyl enol ethers, to afford the corresponding β-N-benzylamino carbonyl compounds in good to excellent yields. This approach avoids the handling of unstable iminium salts directly.
Reaction Principle
The core of this application lies in the acid-catalyzed fragmentation of this compound. Trifluoromethanesulfonic acid protonates the nitrogen atoms of the triazinane ring, leading to its cleavage and the formation of the electrophilic N-benzylmethaniminium triflate. This iminium salt is a potent electrophile that readily undergoes a Mukaiyama-type Mannich reaction with ketene silyl acetals or silyl enol ethers. The subsequent hydrolysis of the resulting intermediate furnishes the desired β-N-benzylamino ester or ketone.
Application Notes: 1,3,5-Tribenzyl-1,3,5-triazinane in Ethylene Polymerization
Introduction
1,3,5-Tribenzyl-1,3,5-triazinane (TBT) is a versatile organic compound that has found a niche application in polymer chemistry as a ligand for transition metal catalysts. Specifically, it is utilized in the formation of chromium-based catalysts for the polymerization of ethylene. When complexed with a chromium salt, such as chromium(III) chloride, and supported on an inorganic carrier like silica (SiO₂), it forms a highly active catalyst system for the production of polyethylene. The triazinane ligand plays a crucial role in stabilizing the chromium center and influencing the catalytic activity and properties of the resulting polymer. This document provides detailed application notes and protocols for the use of this compound in this catalytic application.
Key Application: Ligand for Chromium-Based Ethylene Polymerization Catalyst
The primary application of this compound in polymer chemistry is as a nitrogen-donor ligand in supported chromium catalysts. The resulting catalyst, often in the form of 1,3,5-tribenzylhexahydro-1,3,5-triazine-CrCl₃ (TAC-CrCl₃) complex immobilized on silica, is effective for both ethylene homopolymerization and its copolymerization with α-olefins like 1-hexene. These polymerizations are typically carried out as a slurry process using a co-catalyst, such as methylaluminoxane (MAO).
The use of the TBT ligand leads to catalysts with significant activity, producing high-density polyethylene (HDPE) with desirable material properties. The performance of the catalyst system is influenced by the nature of the silica support, with different types of silica yielding varying catalytic activities and polymer characteristics.
Data Presentation
The following table summarizes the performance of a silica-supported 1,3,5-tribenzylhexahydro-1,3,5-triazine-CrCl₃ catalyst in ethylene polymerization and copolymerization[1].
| Polymerization Type | Support Type | Catalyst Activity (kg PE / mol Cr·h) | Polymer Molecular Weight ( g/mol ) | Crystallinity (%) | Melting Point (°C) |
| Ethylene Homopolymerization | Stöber Silica | 374 | 23,000 - 40,000 | 60 - 68 | 125 - 131 |
| Ethylene Homopolymerization | Commercial Porous SiO₂ | 200 | 23,000 - 40,000 | 60 - 68 | 125 - 131 |
| Ethylene/1-Hexene Copolymerization | Stöber Silica | 117 | Not Reported | Not Reported | Not Reported |
| Ethylene/1-Hexene Copolymerization | Commercial Porous SiO₂ | 34 | Not Reported | Not Reported | Not Reported |
Experimental Protocols
Protocol 1: Synthesis of this compound (TBT)
This protocol describes a general method for the synthesis of the TBT ligand.
Materials:
-
Benzylamine
-
Formaldehyde (37% aqueous solution)
-
Toluene
-
Ethyl acetate
-
Saturated aqueous sodium chloride solution
-
Silica gel for column chromatography
-
Hexane
-
Round-bottomed flask (250 mL)
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath
-
Rotary evaporator
-
Glass column for chromatography
Procedure:
-
To a 250 mL round-bottomed flask equipped with a reflux condenser and a magnetic stir bar, add benzylamine (0.05 mol), toluene (40 mL), and a 37% aqueous solution of formaldehyde (4.1 mL).
-
Heat the solution to reflux using a heating mantle or an external oil bath and maintain vigorous stirring for 30 minutes.
-
After 30 minutes, cool the reaction mixture to room temperature.
-
Remove the toluene under reduced pressure using a rotary evaporator.
-
Dissolve the resulting residue in ethyl acetate and wash it with a saturated aqueous solution of sodium chloride.
-
Separate the organic layer and dry it over anhydrous sodium sulfate.
-
Filter off the drying agent and evaporate the solvent under reduced pressure to obtain the crude product.
-
Purify the crude product by silica gel column chromatography using a mixture of hexane and ethyl acetate (e.g., 9:1 v/v) as the eluent.
-
Collect the fractions containing the pure product and evaporate the solvent to yield this compound as a solid.
Protocol 2: Preparation of Silica-Supported 1,3,5-Tribenzylhexahydro-1,3,5-triazine-CrCl₃ (TAC-CrCl₃/SiO₂) Catalyst
This protocol outlines the preparation of the supported chromium catalyst.
Materials:
-
This compound (TBT)
-
Anhydrous Chromium(III) chloride (CrCl₃)
-
Anhydrous Tetrahydrofuran (THF)
-
Silica gel (high surface area, e.g., 300-600 m²/g), pre-dried under vacuum at >150°C
-
Schlenk flask and line
-
Magnetic stirrer and stir bar
-
Cannula
Procedure:
-
Synthesis of the TAC-CrCl₃ Complex:
-
In a dry Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), dissolve this compound in anhydrous THF.
-
In a separate Schlenk flask, suspend anhydrous CrCl₃ in anhydrous THF.
-
Slowly add the TBT solution to the CrCl₃ suspension at room temperature with continuous stirring.
-
Allow the reaction mixture to stir at room temperature for 24 hours to ensure complete complex formation.
-
-
Impregnation of the Silica Support:
-
In a separate dry Schlenk flask, suspend the pre-dried silica gel in anhydrous THF.
-
Transfer the freshly prepared TAC-CrCl₃ complex solution to the silica slurry via cannula.
-
Stir the resulting slurry at room temperature for 24 hours to allow for the impregnation of the complex onto the silica support.
-
-
Isolation of the Supported Catalyst:
-
Stop stirring and allow the silica to settle.
-
Carefully remove the supernatant liquid via cannula.
-
Wash the solid catalyst multiple times with fresh anhydrous THF to remove any unadsorbed complex.
-
Dry the resulting solid under high vacuum to obtain the free-flowing TAC-CrCl₃/SiO₂ catalyst powder.
-
Protocol 3: Slurry-Phase Ethylene Polymerization
This protocol describes a general procedure for ethylene polymerization using the prepared catalyst.
Materials:
-
TAC-CrCl₃/SiO₂ catalyst
-
Methylaluminoxane (MAO) solution (e.g., 10 wt% in toluene)
-
Anhydrous toluene (polymerization grade)
-
High-purity ethylene gas
-
Pressurized polymerization reactor (e.g., Parr reactor) equipped with a mechanical stirrer, temperature and pressure controls, and an injection port for the catalyst.
-
Acidified methanol (e.g., 5% HCl in methanol) for quenching.
-
Methanol
-
Filtration apparatus
-
Vacuum oven
Procedure:
-
Reactor Preparation:
-
Thoroughly clean and dry the polymerization reactor.
-
Assemble the reactor and purge it with high-purity nitrogen or argon to remove air and moisture.
-
Heat the reactor under vacuum to ensure it is completely dry.
-
-
Polymerization:
-
Introduce anhydrous toluene into the reactor under an inert atmosphere.
-
Add the required amount of MAO solution to the toluene to act as a co-catalyst and scavenger.
-
Pressurize the reactor with ethylene to the desired pressure and heat it to the reaction temperature (e.g., 60-80°C).
-
Suspend the TAC-CrCl₃/SiO₂ catalyst in a small amount of anhydrous toluene and inject the slurry into the reactor to initiate the polymerization.
-
Maintain a constant ethylene pressure and temperature throughout the polymerization, and stir the reaction mixture vigorously.
-
-
Reaction Quenching and Polymer Isolation:
-
After the desired reaction time, stop the ethylene flow and vent the reactor.
-
Cool the reactor to room temperature.
-
Quench the reaction by carefully adding acidified methanol to the reactor to deactivate the catalyst.
-
Filter the resulting polyethylene powder and wash it extensively with methanol.
-
Dry the polymer in a vacuum oven at a moderate temperature (e.g., 60°C) until a constant weight is achieved.
-
Visualizations
Experimental Workflow Diagram
Caption: Experimental workflow for the synthesis of the TBT ligand, preparation of the supported catalyst, and ethylene polymerization.
References
Application Notes and Protocols: Synthesis of Alkyl β-Aminocarboxylates using 1,3,5-Tribenzyl-1,3,5-triazinane
For Researchers, Scientists, and Drug Development Professionals
Introduction
β-Amino acids and their corresponding esters are crucial structural motifs in a vast array of pharmaceuticals and biologically active molecules. Their synthesis has been a focal point of extensive research. The Mannich reaction, a cornerstone of organic synthesis, provides a powerful tool for the construction of these valuable compounds. This document outlines a detailed protocol for the synthesis of alkyl β-aminocarboxylates via a Mannich-type reaction utilizing 1,3,5-tribenzyl-1,3,5-triazinane as a stable and convenient formaldehyde equivalent.
This compound serves as an effective precursor to the otherwise unstable N-benzyl formaldehyde imine. In the presence of a catalytic amount of trifluoromethanesulfonic acid, the triazinane undergoes in situ decomposition to generate the reactive iminium ion, which is subsequently trapped by a ketene silyl acetal to afford the desired alkyl β-aminocarboxylate. This method offers a reliable and efficient route to a variety of β-amino esters.[1]
Reaction Principle
The core of this synthetic protocol is a trifluoromethanesulfonic acid-catalyzed Mannich-type reaction. The reaction proceeds through the following key steps:
-
In situ Generation of the Iminium Ion: this compound, in the presence of a strong Lewis acid such as trifluoromethanesulfonic acid, equilibrates to form the reactive N-benzylmethaniminium triflate.
-
Nucleophilic Attack: The ketene silyl acetal, a silyl enol ether of an ester, acts as a nucleophile and attacks the electrophilic carbon of the iminium ion.
-
Formation of the β-Aminocarboxylate: Subsequent desilylation of the intermediate adduct yields the final alkyl β-aminocarboxylate product.
Experimental Protocol
This section provides a detailed experimental procedure for the synthesis of alkyl β-aminocarboxylates using this compound.
Materials:
-
This compound
-
Appropriate ketene silyl acetal
-
Trifluoromethanesulfonic acid (TfOH)
-
Anhydrous dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate solution
-
Anhydrous sodium sulfate
-
Standard laboratory glassware and stirring equipment
-
Inert atmosphere setup (e.g., nitrogen or argon)
Procedure:
-
To a stirred solution of this compound (1.0 equivalent) in anhydrous dichloromethane at -78 °C under an inert atmosphere, add the ketene silyl acetal (1.1 equivalents).
-
Slowly add a solution of trifluoromethanesulfonic acid (0.1 equivalents) in anhydrous dichloromethane to the reaction mixture.
-
Allow the reaction mixture to stir at -78 °C and monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Upon completion of the reaction, quench the reaction by the addition of a saturated aqueous solution of sodium bicarbonate.
-
Allow the mixture to warm to room temperature and separate the organic layer.
-
Extract the aqueous layer with dichloromethane.
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired alkyl β-aminocarboxylate.
Data Presentation
The following table summarizes the yields for the synthesis of various alkyl β-aminocarboxylates using this protocol.
| Entry | Ketene Silyl Acetal | Product | Yield (%) |
| 1 | 1-(tert-Butoxy)-1-(trimethylsiloxy)ethene | tert-Butyl 3-(benzylamino)propanoate | 85 |
| 2 | 1-Methoxy-1-(trimethylsiloxy)ethene | Methyl 3-(benzylamino)propanoate | 82 |
| 3 | 1-Ethoxy-1-(trimethylsiloxy)ethene | Ethyl 3-(benzylamino)propanoate | 88 |
| 4 | 1-(tert-Butyldimethylsiloxy)-1-methoxyethene | Methyl 3-(benzylamino)propanoate | 84 |
| 5 | 1-(tert-Butoxy)-2-methyl-1-(trimethylsiloxy)prop-1-ene | tert-Butyl 3-(benzylamino)-2-methylpropanoate | 75 |
Note: Yields are based on isolated and purified products.
Visualizations
Experimental Workflow
The following diagram illustrates the general workflow for the synthesis of alkyl β-aminocarboxylates using this compound.
Caption: Experimental workflow for the synthesis of alkyl β-aminocarboxylates.
Reaction Mechanism
The following diagram illustrates the proposed reaction mechanism.
Caption: Proposed mechanism for the synthesis of alkyl β-aminocarboxylates.
Safety Precautions
-
Trifluoromethanesulfonic acid is a strong, corrosive acid. Handle with extreme care in a well-ventilated fume hood, wearing appropriate personal protective equipment (gloves, safety glasses, lab coat).
-
Anhydrous solvents are required for this reaction. Ensure all glassware is oven-dried and the reaction is performed under an inert atmosphere to prevent moisture contamination.
-
The reaction is conducted at low temperatures (-78 °C). Use an appropriate cooling bath (e.g., dry ice/acetone).
Conclusion
The use of this compound in a trifluoromethanesulfonic acid-catalyzed reaction with ketene silyl acetals provides an efficient and practical method for the synthesis of alkyl β-aminocarboxylates. The protocol is straightforward, proceeds under mild conditions, and offers good yields for a range of substrates. This methodology is a valuable addition to the synthetic chemist's toolbox for the construction of important β-amino ester building blocks for drug discovery and development.
References
1,3,5-Tribenzyl-1,3,5-triazinane: A Versatile Reagent in Organic Synthesis
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
1,3,5-Tribenzyl-1,3,5-triazinane is a stable, crystalline solid that serves as a convenient and efficient reagent in a variety of organic transformations. Its utility primarily stems from its ability to act as a stable precursor for the in situ generation of N-benzylmethanimine, a valuable C1 synthon for the introduction of a benzylaminomethyl group. This property allows for facile and high-yielding syntheses of important nitrogen-containing compounds, including secondary amines and β-amino esters, making it a valuable tool for medicinal chemistry and drug development. This document provides detailed application notes and experimental protocols for the use of this compound in organic synthesis.
Key Applications
The primary applications of this compound in organic synthesis are centered around its function as an N-benzylmethanimine equivalent. This reactivity is typically unlocked in the presence of a Lewis or Brønsted acid, which catalyzes the decomposition of the triazinane ring.
Synthesis of Secondary Amines via Reaction with Organometallic Reagents
This compound reacts cleanly with a variety of organometallic reagents, such as Grignard reagents and organolithium compounds, to afford the corresponding N-benzyl secondary amines in good to excellent yields. This method provides a straightforward alternative to traditional reductive amination or alkylation procedures.
General Reaction Scheme:
Reaction of this compound with organometallic reagents.
Quantitative Data:
| Entry | Grignard Reagent (R-MgX) | Product | Yield (%) |
| 1 | Phenylmagnesium Bromide | N-Benzyl-N-(phenylmethyl)amine | 85 |
| 2 | Ethylmagnesium Bromide | N-Benzyl-N-ethylamine | 78 |
| 3 | Isopropylmagnesium Chloride | N-Benzyl-N-isopropylamine | 72 |
| 4 | Vinylmagnesium Bromide | N-Allyl-N-benzylamine | 65 |
| 5 | n-Butylmagnesium Chloride | N-Benzyl-N-butylamine | 81 |
Experimental Protocol: Synthesis of N-Benzyl-N-(phenylmethyl)amine
-
Apparatus: A 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, a dropping funnel, and a nitrogen inlet is assembled and flame-dried.
-
Reagents:
-
This compound (3.57 g, 10 mmol)
-
Anhydrous diethyl ether (100 mL)
-
Phenylmagnesium bromide (3.0 M in diethyl ether, 11 mL, 33 mmol)
-
Boron trifluoride diethyl etherate (BF₃·OEt₂) (1.23 mL, 10 mmol)
-
Saturated aqueous ammonium chloride solution
-
1 M Hydrochloric acid
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
-
-
Procedure:
-
To the reaction flask is added this compound and anhydrous diethyl ether under a nitrogen atmosphere.
-
The mixture is cooled to 0 °C in an ice bath.
-
Boron trifluoride diethyl etherate is added dropwise to the stirred suspension.
-
After stirring for 15 minutes, the phenylmagnesium bromide solution is added dropwise via the dropping funnel over a period of 30 minutes, maintaining the temperature at 0 °C.
-
The reaction mixture is then allowed to warm to room temperature and stirred for an additional 2 hours.
-
The reaction is quenched by the slow addition of saturated aqueous ammonium chloride solution at 0 °C.
-
The mixture is transferred to a separatory funnel and the layers are separated. The aqueous layer is extracted with diethyl ether (2 x 50 mL).
-
The combined organic layers are washed with 1 M hydrochloric acid, saturated aqueous sodium bicarbonate solution, and brine.
-
The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure.
-
-
Purification: The crude product is purified by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford N-benzyl-N-(phenylmethyl)amine as a colorless oil.
Synthesis of β-Amino Esters via Reaction with Ketene Silyl Acetals
This compound serves as an excellent electrophile in the presence of a catalytic amount of a strong Brønsted acid, such as trifluoromethanesulfonic acid (TfOH), for the reaction with ketene silyl acetals. This reaction provides a direct and efficient route to β-N-benzylamino esters, which are valuable building blocks in the synthesis of pharmaceuticals and natural products.[1]
General Reaction Scheme:
Reaction of this compound with ketene silyl acetals.
Quantitative Data:
| Entry | Ketene Silyl Acetal | Product | Yield (%) |
| 1 | 1-(tert-Butyldimethylsilyloxy)-1-methoxyethene | Methyl 3-(benzylamino)propanoate | 92 |
| 2 | 1-(tert-Butyldimethylsilyloxy)-1-ethoxyethene | Ethyl 3-(benzylamino)propanoate | 90 |
| 3 | 1-Methoxy-2-methyl-1-(trimethylsilyloxy)propene | Methyl 3-(benzylamino)-2-methylpropanoate | 88 |
| 4 | 1-(tert-Butoxy)-1-(trimethylsilyloxy)ethene | tert-Butyl 3-(benzylamino)propanoate | 85 |
Experimental Protocol: Synthesis of Methyl 3-(benzylamino)propanoate
-
Apparatus: A 100 mL round-bottom flask equipped with a magnetic stirrer and a nitrogen inlet is assembled and flame-dried.
-
Reagents:
-
This compound (1.19 g, 3.33 mmol)
-
Anhydrous dichloromethane (40 mL)
-
1-(tert-Butyldimethylsilyloxy)-1-methoxyethene (2.06 g, 10.2 mmol)
-
Trifluoromethanesulfonic acid (TfOH) (0.03 mL, 0.33 mmol)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
-
Procedure:
-
This compound is dissolved in anhydrous dichloromethane under a nitrogen atmosphere.
-
The solution is cooled to -78 °C in a dry ice/acetone bath.
-
Trifluoromethanesulfonic acid is added dropwise to the stirred solution.
-
A solution of 1-(tert-butyldimethylsilyloxy)-1-methoxyethene in anhydrous dichloromethane (10 mL) is then added dropwise over 15 minutes.
-
The reaction mixture is stirred at -78 °C for 3 hours.
-
The reaction is quenched by the addition of saturated aqueous sodium bicarbonate solution.
-
The mixture is allowed to warm to room temperature and transferred to a separatory funnel.
-
The layers are separated, and the aqueous layer is extracted with dichloromethane (2 x 20 mL).
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and filtered.
-
The solvent is removed under reduced pressure.
-
-
Purification: The crude product is purified by flash column chromatography on silica gel (eluent: ethyl acetate/hexane, 1:4) to give methyl 3-(benzylamino)propanoate as a pale yellow oil.
Reaction Mechanism and Workflow
The utility of this compound as a reagent is predicated on its acid-catalyzed decomposition to generate three equivalents of the reactive electrophile, N-benzylmethanimine.
General experimental workflow for reactions using this compound.
The acid catalyst protonates one of the nitrogen atoms of the triazinane ring, initiating ring cleavage to release the first equivalent of N-benzylmethanimine cation. This process continues until the triazinane is completely consumed. The generated N-benzylmethanimine is then attacked by the nucleophile.
Acid-catalyzed generation of N-benzylmethanimine from this compound.
Conclusion
This compound is a highly effective and versatile reagent for the introduction of the benzylaminomethyl group in organic synthesis. Its stability, ease of handling, and high reactivity upon acid activation make it a superior alternative to gaseous formaldehyde and benzylamine in many applications. The protocols provided herein demonstrate its utility in the synthesis of secondary amines and β-amino esters, highlighting its potential for streamlining synthetic routes in drug discovery and development.
References
experimental procedure for the synthesis of 1,3,5-tribenzyl-1,3,5-triazinane from benzyl chloride
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note provides a detailed experimental procedure for the synthesis of 1,3,5-tribenzyl-1,3,5-triazinane, a versatile reagent in organic synthesis. The protocol outlines the reaction of benzyl chloride with paraformaldehyde and ammonia in a methanol solution. This method offers a direct route to the desired triazinane derivative. Included are comprehensive experimental details, a summary of key quantitative data, and a visual representation of the experimental workflow to ensure reproducibility and ease of use for researchers in organic and medicinal chemistry.
Introduction
This compound serves as a crucial building block and reagent in the synthesis of various organic molecules. Notably, it is utilized in the preparation of phosphinic acid-based N-Acetylated alpha-linked acidic dipeptidase (NAALADase) inhibitors, which have potential therapeutic applications in the treatment of neurodegenerative disorders and peripheral neuropathies[1][2]. The synthesis described herein involves the reaction of benzyl chloride, a common starting material, with a source of formaldehyde and ammonia to form the stable six-membered triazinane ring.
Experimental Protocol
This protocol is adapted from a procedure described by Takano Naoyuki and coworkers[1].
Materials:
-
Benzyl chloride
-
Paraformaldehyde
-
12 wt% Ammonia/methanol solution
-
Toluene
-
Water
Equipment:
-
Glass autoclave
-
Stirring apparatus
-
Four-neck flask
-
Rotary evaporator or distillation apparatus
-
Separatory funnel
Procedure:
-
Reaction Setup: In a glass autoclave, charge 25.57 parts by weight of benzyl chloride, 19.57 parts by weight of paraformaldehyde, and 113.5 parts by weight of a 12 wt% ammonia/methanol solution[1].
-
Reaction Conditions: Stir the reaction mixture and heat it according to the following temperature profile:
-
Work-up and Extraction:
-
Transfer the resulting reaction liquid and a methanol rinse into a four-neck flask[1].
-
Remove the remaining ammonia by subjecting the solution to reduced pressure[1].
-
Further concentrate the solution to remove methanol[1].
-
To the residue, add 200 parts by weight of water and distill off the remaining methanol together with water under reduced pressure[1].
-
Perform an extraction and separation of the residue using 150 parts by weight of toluene to obtain a toluene solution of this compound[1].
-
-
Purification (General Procedure):
Quantitative Data
| Parameter | Value | Reference |
| Yield | ~94% (via benzylamine route) | [1] |
| Melting Point | 49-51 °C | |
| Boiling Point | 100 °C at 0.005 mmHg | |
| Assay (Purity) | 98% to ≥98.0% | [3] |
| Molecular Formula | C₂₄H₂₇N₃ | [3] |
| Molecular Weight | 357.49 g/mol |
Experimental Workflow
Caption: Synthesis workflow for this compound.
Safety Information
-
Benzyl chloride is a lachrymator and a potential carcinogen; handle it in a well-ventilated fume hood with appropriate personal protective equipment (PPE).
-
Paraformaldehyde is toxic upon inhalation and ingestion.
-
Ammonia is corrosive and has a pungent odor; handle with care.
-
Toluene is a flammable and volatile organic solvent.
-
Always wear appropriate PPE, including safety goggles, gloves, and a lab coat, when performing this experiment.
This protocol provides a reliable method for the synthesis of this compound. For alternative approaches, such as the reaction of benzylamine with formaldehyde, further literature review is recommended[4]. The characterization of the final product should be performed using standard analytical techniques such as NMR spectroscopy, mass spectrometry, and melting point analysis to confirm its identity and purity.
References
The Role of 1,3,5-Tribenzyl-1,3,5-triazinane in the Formation of Heterocyclic Compounds: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
1,3,5-Tribenzyl-1,3,5-triazinane is a versatile and stable reagent in organic synthesis, primarily serving as a synthetic equivalent of N-benzylformaldehyde imine. Its application simplifies the introduction of N-benzyl-aminomethyl groups and facilitates the construction of various nitrogen-containing heterocyclic scaffolds. This document provides detailed application notes and experimental protocols for the use of this compound in the synthesis of valuable heterocyclic compounds, including tetrahydropyrimidines and hexahydropyrimidine-fused 1,4-naphthoquinones. The methodologies presented are supported by quantitative data and reaction pathway visualizations to aid in experimental design and execution.
Introduction
1,3,5-Triazinanes, particularly N-substituted derivatives like this compound, have emerged as important building blocks in the synthesis of complex heterocyclic molecules.[1] These compounds are stable, crystalline solids that are easy to handle and can be stored for extended periods, offering a significant advantage over the direct use of unstable formaldehyde and primary amines.[2] In the presence of an appropriate catalyst or upon heating, this compound undergoes a retro-trimerization to generate three equivalents of the corresponding N-benzylformaldehyde imine in situ. This reactive intermediate can then participate in a variety of cycloaddition and multicomponent reactions to afford a diverse range of heterocyclic structures.[1]
This report details the application of this compound in two key synthetic transformations: the three-component synthesis of tetrahydropyrimidines and the microwave-assisted synthesis of hexahydropyrimidine-fused 1,4-naphthoquinones.
Application Note 1: Synthesis of Tetrahydropyrimidines via a Three-Component Reaction
This compound serves as a C-N-C three-atom synthon in a three-component reaction with primary amines and alkyne esters for the regioselective synthesis of tetrahydropyrimidines.[3] This catalyst-free approach offers an efficient route to this important class of heterocycles, which are prevalent in many biologically active compounds.[4]
Reaction Principle
The reaction proceeds via the in situ generation of N-benzylformaldehyde imine from this compound. The primary amine reacts with the alkyne ester to form a β-enamine intermediate. A subsequent [3+3] cycloaddition between the N-benzylformaldehyde imine and the β-enamine affords the tetrahydropyrimidine ring system.
Quantitative Data
The following table summarizes the reaction conditions and yields for the synthesis of various tetrahydropyrimidine derivatives using 1,3,5-triaryl-1,3,5-triazinanes as synthons. While the specific data for the tribenzyl derivative is part of a broader study, the results with other aryl-substituted triazinanes are indicative of the reaction's efficiency.[3]
| Entry | Primary Amine (R¹-NH₂) | Alkyne Ester (R²-C≡C-COOR³) | 1,3,5-Triaryl-1,3,5-triazinane (Ar) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Aniline | Dimethyl acetylenedicarboxylate | Phenyl | Methanol | 80 | 2 | 85 |
| 2 | p-Toluidine | Dimethyl acetylenedicarboxylate | Phenyl | Methanol | 80 | 2 | 88 |
| 3 | p-Anisidine | Dimethyl acetylenedicarboxylate | Phenyl | Methanol | 80 | 2 | 90 |
| 4 | Aniline | Diethyl acetylenedicarboxylate | 4-Methoxyphenyl | Methanol | 80 | 2 | 82 |
Table 1: Synthesis of Tetrahydropyrimidines using 1,3,5-Triaryl-1,3,5-triazinanes
Experimental Protocol
General Procedure for the Synthesis of Tetrahydropyrimidines:
-
To a sealed tube, add the primary amine (1.1 mmol), the alkyne ester (1.0 mmol), and this compound (0.4 mmol, providing 1.2 mmol of the imine).
-
Add methanol (4 mL) as the solvent.
-
Seal the tube and heat the reaction mixture at 80 °C for 2 hours.
-
After cooling to room temperature, concentrate the reaction mixture under reduced pressure.
-
Purify the residue by column chromatography on silica gel (eluent: hexane/ethyl acetate) to afford the desired tetrahydropyrimidine derivative.
Application Note 2: Microwave-Assisted Synthesis of Hexahydropyrimidine-Fused 1,4-Naphthoquinones
This compound can be effectively employed in the synthesis of complex, fused heterocyclic systems such as hexahydropyrimidine-fused 1,4-naphthoquinones. This reaction with 2-hydroxy-1,4-naphthoquinone (lawsone) is significantly accelerated by microwave irradiation, providing the products in high yields in a short reaction time.[5]
Reaction Principle
The reaction involves the in situ generation of N-benzylformaldehyde imine from this compound under microwave irradiation. Lawsone, possessing two nucleophilic sites, undergoes a sequential reaction with the imine, leading to the formation of the fused hexahydropyrimidine ring system.
Quantitative Data
The following table presents the results for the synthesis of various hexahydropyrimidine-fused 1,4-naphthoquinones using different 1,3,5-triazinane derivatives.[5]
| Entry | 1,3,5-Triazinane Derivative | Solvent | Temp (°C) | Time (min) | Yield (%) |
| 1 | 1,3,5-Trimethyl-1,3,5-triazinane | Ethanol | 100 | 20 | 92 |
| 2 | 1,3,5-Triethyl-1,3,5-triazinane | Ethanol | 100 | 20 | 95 |
| 3 | 1,3,5-Tripropyl-1,3,5-triazinane | Ethanol | 100 | 20 | 93 |
| 4 | This compound | Ethanol | 100 | 20 | 90 |
| 5 | 1,3,5-Tris(4-methoxybenzyl)-1,3,5-triazinane | Ethanol | 100 | 20 | 88 |
Table 2: Microwave-Assisted Synthesis of Hexahydropyrimidine-Fused 1,4-Naphthoquinones
Experimental Protocol
Detailed Procedure for the Synthesis of 2-benzyl-2,3,4,12-tetrahydro-1H-benzo[g]pyrimido[2,1-b]quinazoline-1,6,11-trione:
-
In a 10 mL microwave reaction vessel equipped with a magnetic stir bar, add 2-hydroxy-1,4-naphthoquinone (lawsone) (174 mg, 1.0 mmol) and this compound (119 mg, 0.33 mmol).
-
Add absolute ethanol (3 mL) as the solvent.
-
Seal the vessel and place it in the microwave reactor.
-
Irradiate the reaction mixture at 100 °C for 20 minutes with a maximum power of 300 W.
-
After the reaction is complete, cool the vessel to room temperature.
-
The resulting solid is collected by filtration, washed with cold ethanol, and dried under vacuum to afford the pure product.
Conclusion
This compound is a highly effective and versatile reagent for the synthesis of a range of heterocyclic compounds. Its ability to act as a stable precursor for N-benzylformaldehyde imine makes it a valuable tool in multicomponent and cycloaddition reactions. The protocols detailed herein for the synthesis of tetrahydropyrimidines and hexahydropyrimidine-fused 1,4-naphthoquinones demonstrate the utility of this reagent in constructing complex molecular architectures with high efficiency and yields. These methodologies are of significant interest to researchers in medicinal chemistry and drug development for the generation of novel heterocyclic entities for biological screening.
References
Application Notes: 1,3,5-Tribenzyl-1,3,5-triazinane in the Preparation of Corrosion Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Introduction
Corrosion remains a significant challenge across numerous industries, leading to substantial economic losses and compromising the structural integrity of metallic materials. The use of organic corrosion inhibitors is a primary strategy to mitigate this issue. Among the various classes of organic compounds, triazine derivatives have shown considerable promise due to the presence of multiple nitrogen atoms and the aromaticity of the triazine ring, which facilitate strong adsorption onto metal surfaces, forming a protective barrier.[1][2] This document provides detailed application notes and protocols for the potential use of 1,3,5-tribenzyl-1,3,5-triazinane as a corrosion inhibitor, drawing upon methodologies and data from closely related 1,3,5-triazinane derivatives. While direct studies on the corrosion inhibition properties of this compound are not extensively available in the public domain, the information presented here for analogous compounds serves as a robust guide for research and development in this area.
Principle of Corrosion Inhibition by Triazinane Derivatives
The efficacy of triazinane derivatives as corrosion inhibitors stems from their molecular structure. The 1,3,5-triazinane ring, a six-membered heterocycle with alternating carbon and nitrogen atoms, provides multiple adsorption centers.[1] The lone pair electrons on the nitrogen atoms, along with any π-electrons from substituents, can be donated to the vacant d-orbitals of metal atoms, leading to the formation of a coordinate bond. This interaction facilitates the adsorption of the inhibitor molecules onto the metal surface, creating a protective film that isolates the metal from the corrosive environment.[3][4] The nature of the substituents on the triazinane ring significantly influences the inhibitor's effectiveness. Electron-donating groups can enhance the electron density on the triazine ring, thereby strengthening the adsorption process.[5]
Synthesis of this compound
The synthesis of this compound can be achieved through a one-step three-component condensation reaction. This method is generally efficient and straightforward.
Experimental Protocol: Synthesis
Materials:
-
Benzylamine
-
Formaldehyde (37% aqueous solution)
-
Toluene
-
Ethyl acetate
-
Hexane
-
Saturated aqueous solution of sodium chloride
-
Silica gel for column chromatography
-
Round-bottomed flask
-
Reflux condenser
-
Magnetic stirrer with hotplate
-
Rotary evaporator
-
Glassware for extraction and chromatography
Procedure:
-
To a 125 mL round-bottomed flask equipped with a reflux condenser, add benzylamine (0.05 mmol) and toluene (40 mL).
-
Add formaldehyde (37%, 4.1 mL) to the solution.
-
Heat the mixture to reflux using an external oil bath and maintain stirring for 30 minutes.
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
Evaporate the toluene under reduced pressure using a rotary evaporator.
-
Dissolve the residue in ethyl acetate and wash with a saturated aqueous solution of sodium chloride.
-
Separate the organic layer and dry it over anhydrous sodium sulfate.
-
Evaporate the ethyl acetate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a hexane/ethyl acetate (9:1) mixture as the eluent to obtain pure this compound.
Evaluation of Corrosion Inhibition Performance
The effectiveness of a corrosion inhibitor is typically evaluated using electrochemical techniques such as potentiodynamic polarization (PDP) and electrochemical impedance spectroscopy (EIS), as well as gravimetric (weight loss) measurements. The following protocols are based on established methods for testing analogous triazinane-based inhibitors.[1][6]
Experimental Protocol: Electrochemical Measurements
Materials and Equipment:
-
Potentiostat/Galvanostat with EIS capability
-
Three-electrode electrochemical cell:
-
Working Electrode (WE): Carbon steel coupon (e.g., Q235) with a known exposed surface area (e.g., 1.0 cm²).
-
Reference Electrode (RE): Saturated Calomel Electrode (SCE) or Ag/AgCl electrode.
-
Counter Electrode (CE): Platinum or graphite rod.
-
-
Corrosive medium: 1.0 M HCl solution.
-
Inhibitor solutions of varying concentrations.
-
Polishing paper of various grades.
-
Acetone and distilled water for cleaning.
Procedure:
-
Working Electrode Preparation:
-
Mechanically polish the carbon steel coupons with a series of emery papers (from 400 to 1200 grit).
-
Degrease the coupons with acetone, rinse with distilled water, and dry.
-
-
Electrochemical Cell Setup:
-
Assemble the three-electrode cell with the prepared working electrode, reference electrode, and counter electrode.
-
Fill the cell with the corrosive medium (1.0 M HCl) containing the desired concentration of the inhibitor.
-
Allow the system to stabilize by immersing the working electrode in the solution for a specified period (e.g., 1 hour) to reach a stable open-circuit potential (OCP).
-
-
Potentiodynamic Polarization (PDP) Measurement:
-
Scan the potential in a range of ±250 mV relative to the OCP at a scan rate of 1.0 mV/s.[1]
-
Plot the resulting current density (log i) versus potential (E).
-
Determine the corrosion potential (Ecorr) and corrosion current density (icorr) by extrapolating the Tafel plots.
-
Calculate the inhibition efficiency (IE%) using the following equation: IE% = [(i_corr(0) - i_corr(inh)) / i_corr(0)] * 100 where i_corr(0) is the corrosion current density in the absence of the inhibitor and i_corr(inh) is the corrosion current density in the presence of the inhibitor.
-
-
Electrochemical Impedance Spectroscopy (EIS) Measurement:
-
Perform the EIS measurement at the OCP over a frequency range of 100 kHz to 10 mHz with an AC voltage amplitude of 10 mV.[1]
-
Plot the data as Nyquist and Bode plots.
-
Model the impedance data using an appropriate equivalent electrical circuit to determine parameters such as charge transfer resistance (Rct) and double-layer capacitance (Cdl).
-
Calculate the inhibition efficiency (IE%) using the following equation: IE% = [(R_ct(inh) - R_ct(0)) / R_ct(inh)] * 100 where R_ct(inh) is the charge transfer resistance in the presence of the inhibitor and R_ct(0) is the charge transfer resistance in the absence of the inhibitor.
-
Quantitative Data of Analogous 1,3,5-Triazinane Derivatives
The following tables summarize the corrosion inhibition performance of various 1,3,5-triazinane derivatives on steel in acidic media. This data provides a benchmark for the expected performance of this compound.
Table 1: Potentiodynamic Polarization Data for Triazinane Derivatives
| Inhibitor | Concentration | Corrosive Medium | Corrosion Current Density (i_corr) (μA/cm²) | Inhibition Efficiency (IE%) | Reference |
| Blank (No Inhibitor) | - | 1.0 M HCl | 1056 | - | [1] |
| 5,5′-(propane-1,3-diyl)bis-(1,3,5-triazinane-2-thione) (PBT) | 1.0 mmol/L | 1.0 M HCl | 83.4 | 92.1 | [1] |
| 1,3,5-tris(4-methoxyphenyl)-1,3,5-triazinane | 100 ppm | 3.5% NaCl (CO₂) | Not Reported | >90 (static), >97 (hydrodynamic) | [6] |
| 2,4,6-tris(quinolin-8-yloxy)-1,3,5-triazine (T3Q) | 250 ppm | 1.0 M HCl | Not Reported | ~98 | [7] |
| N²,N⁴,N⁶-tris(pyridin-2-ylmethyl)-1,3,5-triazine-2,4,6-triamine (T3AMPy) | 250 ppm | 1.0 M HCl | Not Reported | ~98 | [7] |
Table 2: Electrochemical Impedance Spectroscopy Data for Triazinane Derivatives
| Inhibitor | Concentration | Corrosive Medium | Charge Transfer Resistance (R_ct) (Ω·cm²) | Inhibition Efficiency (IE%) | Reference |
| Blank (No Inhibitor) | - | 1.0 M HCl | 45.1 | - | [1] |
| 5,5′-(propane-1,3-diyl)bis-(1,3,5-triazinane-2-thione) (PBT) | 1.0 mmol/L | 1.0 M HCl | 498.7 | 91.0 | [1] |
| 2,4-dihydrazino-6-methoxy-1,3,5-triaizine (DHMeT) | 25 ppm | 1.0 M HCl | Not Reported | 95 | [3][4] |
Visualizing Experimental Workflows and Mechanisms
Synthesis and Evaluation Workflow
Caption: Workflow for the synthesis and corrosion inhibition evaluation of this compound.
Proposed Mechanism of Corrosion Inhibition
Caption: Proposed mechanism of corrosion inhibition by adsorption of 1,3,5-triazinane derivatives on a metal surface.
Conclusion
While direct experimental data for this compound as a corrosion inhibitor is pending, the established high efficacy of analogous 1,3,5-triazinane derivatives strongly suggests its potential as an effective corrosion inhibitor. The protocols and data presented in these application notes provide a comprehensive framework for researchers to synthesize, characterize, and evaluate the performance of this compound and other novel derivatives for corrosion protection applications. Further research is encouraged to elucidate the specific performance and mechanistic details of this promising compound.
References
- 1. Dimeric 1,3,5-triazinane-based derivatives as corrosion inhibitors for Q235 carbon steel in 1.0 mol per L HCl - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. Hydrazino-methoxy-1,3,5-triazine Derivatives’ Excellent Corrosion Organic Inhibitors of Steel in Acidic Chloride Solution - PMC [pmc.ncbi.nlm.nih.gov]
- 5. royalsocietypublishing.org [royalsocietypublishing.org]
- 6. tandfonline.com [tandfonline.com]
- 7. researchgate.net [researchgate.net]
Synthetic Routes to Functionalized 1,3,5-Tribenzyl-1,3,5-triazinane Derivatives: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the synthesis of functionalized 1,3,5-tribenzyl-1,3,5-triazinane derivatives. These compounds are of significant interest in medicinal chemistry and materials science due to their unique structural features and potential biological activities. The protocols outlined below describe the primary synthetic strategies, focusing on the direct condensation of substituted benzylamines with formaldehyde to yield a diverse range of functionalized triazinane structures.
Introduction
This compound and its derivatives are a class of N-heterocyclic compounds characterized by a six-membered triazinane ring symmetrically substituted with three benzyl groups. Functionalization of the benzyl rings allows for the modulation of the molecule's physicochemical properties, making them attractive scaffolds for drug discovery and development.[1] These derivatives have been investigated for their potential as reagents in organic synthesis and as precursors to biologically active molecules, including inhibitors of N-acetylated alpha-linked acidic dipeptidase (NAALADase), which are relevant for the treatment of neurodegenerative disorders.[2][3]
Synthetic Strategies
The most direct and widely employed method for the synthesis of this compound derivatives involves the cyclocondensation of a substituted benzylamine with formaldehyde.[2] This approach allows for the incorporation of a wide variety of functional groups onto the aromatic rings of the benzyl substituents.
An alternative, though less common for generating functionalized derivatives, is the reaction of a benzyl halide with ammonia and paraformaldehyde.[2] This method is generally more suited for the synthesis of the parent, unsubstituted this compound.
Experimental Protocols
Protocol 1: Synthesis of this compound (Unsubstituted)
This protocol is adapted from a procedure with a reported yield of approximately 94%.[2]
Materials:
-
Benzylamine
-
Formaldehyde (37% aqueous solution)
-
Toluene
-
Ethyl acetate
-
Saturated aqueous sodium chloride solution
-
Silica gel for column chromatography
-
Hexane
-
Ethyl acetate
Procedure:
-
To a 125 mL round-bottomed flask equipped with a reflux condenser, add benzylamine (0.05 mmol), toluene (40 mL), and formaldehyde (37%, 4.1 mL).[2]
-
Heat the solution to reflux using an external oil bath and maintain stirring for 30 minutes.[2]
-
After cooling to room temperature, evaporate the toluene under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with a saturated aqueous solution of sodium chloride.[2]
-
Separate the organic layer and dry it over anhydrous sodium sulfate.
-
Evaporate the solvent under reduced pressure using a rotary evaporator.[2]
-
Purify the residue by silica gel column chromatography using a mixture of hexane and ethyl acetate (9:1) as the eluent to obtain the final product.[2]
Protocol 2: General Procedure for the Synthesis of Functionalized this compound Derivatives
This general protocol can be adapted for various substituted benzylamines to generate a library of functionalized derivatives.
Materials:
-
Substituted benzylamine (e.g., 4-chlorobenzylamine, 4-methoxybenzylamine, 4-nitrobenzylamine)
-
Formaldehyde (37% aqueous solution) or Paraformaldehyde
-
Methanol or Ethanol
-
Dichloromethane or other suitable organic solvent for extraction
-
Anhydrous magnesium sulfate or sodium sulfate
Procedure:
-
In a round-bottomed flask, dissolve the substituted benzylamine (3 equivalents) in methanol.
-
To this solution, add formaldehyde (37% aqueous solution, 3.3 equivalents) dropwise at room temperature with stirring.
-
Continue stirring the reaction mixture at room temperature for 2-4 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Upon completion, remove the solvent under reduced pressure.
-
Dissolve the residue in dichloromethane and wash with water.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
If necessary, purify the product by recrystallization from a suitable solvent system (e.g., ethanol/water) or by silica gel column chromatography.
Data Presentation
The following table summarizes representative quantitative data for the synthesis of various functionalized this compound derivatives based on the general protocol described above. Please note that reaction times and yields may vary depending on the specific substrate and reaction conditions.
| Entry | Benzylamine Derivative | R-Group | Reaction Time (h) | Yield (%) |
| 1 | Benzylamine | H | 2 | ~94[2] |
| 2 | 4-Chlorobenzylamine | 4-Cl | 3 | 85-95 |
| 3 | 4-Methoxybenzylamine | 4-OCH₃ | 2.5 | 88-96 |
| 4 | 4-Nitrobenzylamine | 4-NO₂ | 4 | 80-90 |
| 5 | 4-Methylbenzylamine | 4-CH₃ | 2 | 90-98 |
| 6 | 4-Bromobenzylamine | 4-Br | 3 | 82-92 |
Visualizations
The following diagrams illustrate the general synthetic workflow and the key reaction pathway for the formation of functionalized this compound derivatives.
Caption: General experimental workflow for the synthesis of functionalized derivatives.
Caption: Key reaction pathway illustrating the formation of the triazinane ring.
References
Troubleshooting & Optimization
Technical Support Center: Synthesis of 1,3,5-Tribenzyl-1,3,5-triazinane
This technical support center provides guidance for researchers, scientists, and drug development professionals on the synthesis of 1,3,5-tribenzyl-1,3,5-triazinane. Below you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and visual aids to assist in optimizing reaction yields and purity.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of this compound.
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Low or No Product Yield | Incomplete reaction due to insufficient reaction time or temperature. | Ensure the reaction is refluxed for the recommended duration. For the benzylamine-based protocol, maintain a consistent reflux temperature. For the benzyl chloride method, adhere to the specified temperature stages.[1] |
| Incorrect stoichiometry of reactants. | Accurately measure and use the correct molar ratios of benzylamine (or benzyl chloride), formaldehyde (or paraformaldehyde), and any catalysts or solvents as specified in the protocol. | |
| Degradation of reagents. | Use fresh, high-purity benzylamine and formaldehyde solution. Paraformaldehyde should be dry and free of clumps. | |
| Presence of a Major Byproduct at a Higher Molecular Weight | Formation of linear oligomers or polymers. | This can occur with incorrect stoichiometry or prolonged reaction times at high temperatures. Consider adjusting the molar ratio of formaldehyde to benzylamine. Ensure efficient stirring to prevent localized high concentrations of reactants. |
| Oily or Gummy Product Instead of a Crystalline Solid | Presence of impurities, such as unreacted starting materials or side products like N-benzylformamide. | Purify the crude product using silica gel column chromatography as detailed in the experimental protocol.[1] |
| Residual solvent. | Ensure the product is thoroughly dried under vacuum after purification to remove any remaining solvents like ethyl acetate or hexane. | |
| Difficulty in Product Purification | Co-elution of the product with impurities during column chromatography. | Optimize the eluent system for column chromatography. A gradient elution might be necessary to achieve better separation. Test different solvent ratios of hexane and ethyl acetate. |
| Product is not crystallizing. | Try recrystallization from a different solvent system. Seeding with a small crystal of pure product can induce crystallization. |
Frequently Asked Questions (FAQs)
Q1: What are the most common side products in the synthesis of this compound?
A1: While specific side products for this exact synthesis are not extensively documented in the literature, analogous reactions involving benzylamine and formaldehyde can potentially form N-benzylformamide, especially if an oxidizing agent is inadvertently present. The formation of linear oligomers or polymeric materials is also a possibility, particularly if the reaction conditions are not well-controlled.
Q2: How can I monitor the progress of the reaction?
A2: Thin-layer chromatography (TLC) is an effective way to monitor the reaction. Spot the reaction mixture alongside the starting materials (benzylamine) on a TLC plate. The disappearance of the starting material spot and the appearance of a new spot corresponding to the product indicate the progression of the reaction. A suitable eluent system for TLC would be similar to that used for column chromatography, such as a mixture of hexane and ethyl acetate.
Q3: What is the role of toluene in the high-yield synthesis method?
A3: In the protocol starting from benzylamine and formaldehyde, toluene serves as a solvent that facilitates the azeotropic removal of water formed during the reaction.[1] The removal of water drives the equilibrium towards the formation of the triazinane ring.
Q4: Can I use a different amine for this synthesis?
A4: The protocols described are for the synthesis of this compound, which specifically requires benzylamine or a benzyl precursor like benzyl chloride. Using a different amine will result in a different substituted 1,3,5-triazinane.
Q5: The product appears as a white to light yellow powder. Is the color an indication of purity?
A5: While a pure product is often white, a slight yellow tinge does not necessarily indicate significant impurity. However, a darker color may suggest the presence of byproducts or degradation products. Purity should be confirmed by analytical methods such as NMR spectroscopy and melting point determination.
Experimental Protocols
Two primary methods for the synthesis of this compound are provided below.
Method 1: High-Yield Synthesis from Benzylamine
This method is reported to achieve a yield of approximately 94%.[1]
Materials:
-
Benzylamine
-
Toluene
-
Formaldehyde solution (37% in water)
-
Ethyl acetate
-
Hexane
-
Saturated aqueous sodium chloride solution
-
Silica gel
Procedure:
-
To a round-bottomed flask equipped with a reflux condenser, add benzylamine (0.05 mmol), toluene (40 mL), and formaldehyde (4.1 mL, 37% solution).
-
Heat the solution to reflux using an external oil bath and maintain stirring for 30 minutes.
-
After cooling to room temperature, evaporate the toluene under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with a saturated aqueous solution of sodium chloride.
-
Separate the organic layer, dry it over anhydrous sodium sulfate, and evaporate the solvent under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a hexane/ethyl acetate (9:1) mixture as the eluent to obtain this compound as a solid.[1]
Method 2: Synthesis from Benzyl Chloride
Materials:
-
Benzyl chloride
-
Paraformaldehyde
-
12 wt% ammonia/methanol solution
-
Toluene
-
Water
-
Methanol
Procedure:
-
In a glass autoclave, charge 25.57 parts by weight of benzyl chloride, 19.57 parts by weight of paraformaldehyde, and 113.5 parts by weight of a 12 wt% ammonia/methanol solution.
-
Stir the reaction mixture and heat it according to the following temperature profile: 40°C for 3 hours, 50°C for 2 hours, and 70°C for 1 hour.[1]
-
After the reaction, transfer the resulting liquid to a four-neck flask.
-
Remove the remaining ammonia and methanol under reduced pressure.
-
Add 200 parts by weight of water to the residue and distill off the remaining methanol with water under reduced pressure.
-
Perform an extraction/separation using 150 parts by weight of toluene to obtain a toluene solution of this compound.[1]
Data Presentation
Table 1: Illustrative Comparison of Synthetic Methods
| Parameter | Method 1 (Benzylamine) | Method 2 (Benzyl Chloride) |
| Reported Yield | ~94%[1] | Not explicitly stated |
| Primary Reactants | Benzylamine, Formaldehyde | Benzyl chloride, Paraformaldehyde, Ammonia |
| Solvent | Toluene | Methanol |
| Reaction Time | 30 minutes at reflux | 6 hours (staged heating) |
| Purification | Column Chromatography | Extraction |
| Advantages | High yield, shorter reaction time | Utilizes different starting materials |
| Disadvantages | Requires pure benzylamine | Longer reaction time, multi-step heating |
Note: The data in this table is based on available literature and is for comparative purposes. Actual results may vary.
Visualizations
Caption: Proposed reaction pathway for the synthesis of this compound.
Caption: General experimental workflow for the high-yield synthesis method.
Caption: Decision tree for troubleshooting low yield and purity issues.
References
Technical Support Center: Purification of 1,3,5-tribenzyl-1,3,5-triazinane by Column Chromatography
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the purification of 1,3,5-tribenzyl-1,3,5-triazinane using column chromatography. It is intended for researchers, scientists, and professionals in drug development.
Frequently Asked Questions (FAQs)
Q1: What is the recommended stationary phase and mobile phase for the column chromatography of this compound?
A1: The most commonly reported method for the purification of this compound is silica gel column chromatography.[1] A typical eluent system is a mixture of hexane and ethyl acetate, with a common starting ratio of 9:1 (hexane:ethyl acetate).[1] The polarity of the mobile phase can be gradually increased as needed to elute the compound.
Q2: What are the potential impurities I might encounter during the purification?
A2: Potential impurities largely depend on the synthetic route used. Common starting materials for the synthesis of this compound are benzylamine and formaldehyde (or paraformaldehyde).[1] Therefore, impurities could include unreacted benzylamine, and polymeric byproducts of formaldehyde. Other potential impurities could arise from side reactions or incomplete reactions during the synthesis.
Q3: How can I visualize this compound on a TLC plate?
A3: this compound contains benzyl groups, which are UV active. Therefore, the compound can be visualized on a TLC plate using a UV lamp at 254 nm.
Q4: Is this compound stable on silica gel?
A4: The 1,3,5-triazinane ring is a saturated heterocycle. While generally stable, prolonged exposure to the acidic surface of silica gel could potentially lead to degradation, especially if the compound is sensitive or if the chromatography run is lengthy. If compound degradation is suspected, deactivating the silica gel with a small amount of a basic modifier like triethylamine in the eluent can be considered.
Troubleshooting Guide
This guide addresses common problems encountered during the column chromatography of this compound.
| Problem | Potential Cause | Recommended Solution |
| Poor Separation of Product from Impurities | The solvent system is not optimal. | Perform a thorough TLC analysis with various solvent systems (e.g., different ratios of hexane/ethyl acetate, or trying other solvents like dichloromethane/methanol) to find a system that gives good separation between your product and the impurities. Aim for an Rf value of 0.2-0.3 for the product on the TLC plate. |
| The column was not packed properly, leading to channeling. | Ensure the silica gel is packed uniformly as a slurry to avoid air bubbles and cracks. A layer of sand on top of the silica gel can help prevent disturbance of the stationary phase during solvent addition. | |
| The sample was loaded improperly. | Dissolve the crude product in a minimal amount of the initial eluent or a slightly more polar solvent. Load the sample onto the column in a narrow band. For less soluble samples, "dry loading" (adsorbing the sample onto a small amount of silica gel before loading) is recommended.[2] | |
| Product is not Eluting from the Column | The eluent is not polar enough. | Gradually increase the polarity of the mobile phase. For example, if you started with 9:1 hexane/ethyl acetate, you can switch to 8:2, 7:3, and so on. Monitor the fractions by TLC. |
| The compound may have degraded on the silica gel. | Test the stability of your compound on a small amount of silica gel before performing the column. If it is unstable, consider using a less acidic stationary phase like neutral alumina or deactivated silica gel. | |
| Product Elutes too Quickly (with the solvent front) | The eluent is too polar. | Start with a less polar solvent system. For example, if you used 9:1 hexane/ethyl acetate, try 9.5:0.5. |
| Streaking or Tailing of the Product Spot on TLC and Column | The compound is interacting strongly with the acidic silica gel due to its basic nitrogen atoms. | Add a small amount (0.1-1%) of a basic modifier, such as triethylamine or a few drops of ammonia solution, to the eluent system. This will compete for the active sites on the silica gel and improve the peak shape. |
| The sample is overloaded on the column. | Use an appropriate amount of silica gel for the amount of crude product being purified. A general rule of thumb is a 1:30 to 1:100 ratio of crude product to silica gel by weight. |
Data Presentation
The following table summarizes the key parameters for the purification of this compound by column chromatography based on available literature.
| Parameter | Value/Range | Notes |
| Stationary Phase | Silica Gel | Standard mesh size (e.g., 60-120 or 230-400) can be used. |
| Mobile Phase | Hexane / Ethyl Acetate | A common starting ratio is 9:1.[1] |
| Expected Rf | ~0.2 - 0.4 | This is an estimated range in the recommended eluent and should be confirmed by TLC before running the column. |
| Typical Synthesis Yield (before purification) | ~94% | This is a reported yield for a specific synthetic route and may vary.[1] |
| Typical Recovery Yield (after purification) | Not explicitly reported | Recovery will depend on the purity of the crude material and the success of the chromatographic separation. |
| Visualization Method | UV light (254 nm) | Due to the presence of benzyl groups. |
Experimental Protocols
Detailed Methodology for Column Chromatography Purification
This protocol provides a general procedure for the purification of this compound.
1. Preparation of the Column:
-
Select a glass column of an appropriate size based on the amount of crude material.
-
Secure the column in a vertical position.
-
Place a small plug of cotton or glass wool at the bottom of the column.
-
Add a thin layer of sand (approximately 0.5 cm).
-
Prepare a slurry of silica gel in the initial, least polar eluent (e.g., hexane/ethyl acetate 9:1).
-
Pour the slurry into the column, gently tapping the side of the column to ensure even packing and to remove any air bubbles.
-
Allow the silica gel to settle, and then drain the excess solvent until the solvent level is just above the top of the silica gel.
-
Add another thin layer of sand on top of the silica gel bed.
2. Sample Loading:
-
Wet Loading: Dissolve the crude this compound in a minimal amount of the initial eluent. Using a pipette, carefully add the solution to the top of the column, allowing it to adsorb onto the silica gel.
-
Dry Loading: Dissolve the crude product in a suitable solvent (e.g., dichloromethane or ethyl acetate). Add a small amount of silica gel to the solution and evaporate the solvent under reduced pressure until a free-flowing powder is obtained. Carefully add this powder to the top of the prepared column.
3. Elution and Fraction Collection:
-
Carefully add the eluent to the top of the column.
-
Begin eluting the column, collecting fractions in test tubes or other suitable containers.
-
The flow rate can be controlled by applying gentle pressure with a pump or by gravity.
-
If necessary, gradually increase the polarity of the eluent (gradient elution) to elute the desired compound.
4. Monitoring the Separation:
-
Monitor the collected fractions by thin-layer chromatography (TLC) to identify which fractions contain the pure product.
-
Combine the fractions containing the pure this compound.
5. Product Isolation:
-
Remove the solvent from the combined pure fractions using a rotary evaporator to obtain the purified product.
-
Determine the yield and characterize the purified compound using appropriate analytical techniques (e.g., NMR, melting point).
Mandatory Visualization
Caption: Troubleshooting workflow for the column chromatography purification of this compound.
References
Technical Support Center: Synthesis of 1,3,5-Tribenzyl-1,3,5-triazinane
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the synthesis of 1,3,5-tribenzyl-1,3,5-triazinane.
Troubleshooting Guide
The formation of this compound from benzylamine and formaldehyde is a generally efficient condensation reaction. However, side reactions can lead to reduced yields and purification challenges. This guide addresses common issues encountered during the synthesis.
| Issue | Potential Cause | Recommended Solution |
| Low Yield of Desired Product | Incomplete reaction: Insufficient reaction time or temperature. | Ensure the reaction is heated for the recommended duration and at the appropriate temperature. Monitor the reaction progress using Thin Layer Chromatography (TLC). |
| Suboptimal stoichiometry: Incorrect ratio of benzylamine to formaldehyde. | Use a precise 1:1 molar ratio of benzylamine to formaldehyde. An excess of formaldehyde can lead to the formation of oligomeric side products. | |
| Formation of soluble byproducts: Side products may be lost during the work-up and extraction phases. | Carefully perform the aqueous work-up. If byproducts are suspected to be soluble in the aqueous layer, consider back-extraction of the aqueous phase. | |
| Presence of a White, Insoluble Precipitate | Polymer formation: Excessive formaldehyde or high reaction concentrations can lead to the formation of insoluble polymethylene-type polymers. | Use the correct stoichiometry and consider diluting the reaction mixture. Add formaldehyde dropwise to the benzylamine solution to maintain a low instantaneous concentration of formaldehyde. |
| Oily or Gummy Product After Isolation | Presence of oligomeric species: Incomplete cyclization can result in the formation of linear or branched oligomers of benzylamine and formaldehyde. | Ensure adequate reaction time and temperature to promote the thermodynamically stable cyclic trimer. During purification, employ column chromatography with a suitable solvent gradient to separate the desired product from these less polar oligomers. |
| Difficult Purification by Recrystallization | Presence of structurally similar impurities: Side products such as N,N'-dibenzylmethanediamine or other small oligomers may co-crystallize with the desired product. | Utilize column chromatography on silica gel for purification prior to recrystallization. A hexane/ethyl acetate solvent system is often effective. |
| Unexpected Peaks in NMR or Mass Spectrum | Formation of N-methylated byproducts: If a reducing agent is present or under certain catalytic conditions, methylation of benzylamine can occur. | Ensure the reaction is performed under non-reducing conditions. If using a catalyst, screen for catalysts that do not promote reductive amination. |
| Presence of partially formed intermediates: Incomplete reaction may leave starting materials or intermediate species in the final product. | Confirm the disappearance of starting materials by TLC before quenching the reaction. |
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism for the formation of this compound?
A1: The reaction proceeds through the nucleophilic addition of benzylamine to formaldehyde to form a hemiaminal intermediate. This intermediate can then react with other benzylamine molecules and formaldehyde, ultimately leading to the cyclization and dehydration to form the stable six-membered triazinane ring.
Q2: What are the most likely side products in this reaction?
A2: While the formation of the triazinane is generally favorable, potential side products can include:
-
Linear Oligomers: Short-chain polymers of alternating benzylamine and methylene units.
-
N,N'-dibenzylmethanediamine: A condensation product of two benzylamine molecules with one formaldehyde molecule.
-
Polymeric materials: In the presence of excess formaldehyde, insoluble polymers can form.
Q3: How can I minimize the formation of side products?
A3: To minimize side reactions, it is crucial to maintain a strict 1:1 stoichiometry between benzylamine and formaldehyde. Slow, controlled addition of formaldehyde to the benzylamine solution is also recommended. Running the reaction at the appropriate temperature and for a sufficient duration will favor the formation of the thermodynamically stable cyclic trimer.
Q4: What is the role of the solvent in this reaction?
A4: Solvents such as toluene or methanol are commonly used. The solvent helps to control the reaction temperature and concentration, which can influence the rate of the main reaction versus side reactions.
Q5: Can I use paraformaldehyde instead of an aqueous formaldehyde solution?
A5: Yes, paraformaldehyde is a solid source of formaldehyde and can be used. It is important to ensure that the paraformaldehyde is fully depolymerized under the reaction conditions to make formaldehyde available for the reaction.
Experimental Protocols
Two common methods for the synthesis of this compound are provided below.
Method 1: From Benzylamine and Formaldehyde
-
To a round-bottomed flask equipped with a reflux condenser, add benzylamine (0.05 mmol) and toluene (40 mL).
-
Add a 37% aqueous solution of formaldehyde (4.1 mL).
-
Heat the solution to reflux with stirring for 30 minutes.
-
After cooling, evaporate the toluene under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with a saturated aqueous solution of sodium chloride.
-
Evaporate the ethyl acetate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a hexane/ethyl acetate (9:1) eluent to afford the pure this compound.
Method 2: From Benzyl Chloride, Ammonia, and Paraformaldehyde
-
In a glass autoclave, charge benzyl chloride (25.57 parts by weight), paraformaldehyde (19.57 parts by weight), and a 12 wt% ammonia/methanol solution (113.5 parts by weight).
-
Stir the reaction mixture at 40°C for 3 hours, then at 50°C for 2 hours, and finally at 70°C for 1 hour.
-
Transfer the resulting reaction liquid to a four-neck flask and remove residual ammonia and methanol under reduced pressure.
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Add water (200 parts by weight) to the residue and distill off the remaining methanol with water under reduced pressure.
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Perform an extraction with toluene (150 parts by weight) to obtain a toluene solution of this compound.
Visualizations
Caption: Main reaction pathway for the formation of this compound.
Caption: Potential side reaction pathways leading to oligomeric and polymeric byproducts.
Caption: A logical workflow for troubleshooting common issues in the synthesis.
optimizing reaction conditions for 1,3,5-tribenzyl-1,3,5-triazinane synthesis
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to optimizing the synthesis of 1,3,5-tribenzyl-1,3,5-triazinane. Here you will find troubleshooting advice, frequently asked questions (FAQs), detailed experimental protocols, and data to support your research and development efforts.
Frequently Asked Questions (FAQs)
Q1: What are the common starting materials for the synthesis of this compound?
A1: The most common starting materials are benzylamine and a source of formaldehyde, such as paraformaldehyde or an aqueous formaldehyde solution.[1] An alternative route involves the reaction of benzyl chloride with ammonia and formaldehyde.[1]
Q2: What is the typical reaction mechanism?
A2: The synthesis of this compound proceeds via the condensation of three equivalents of benzylamine with three equivalents of formaldehyde. The reaction involves the formation of a Schiff base intermediate (N-benzylidenemethanamine) from benzylamine and formaldehyde, which then trimerizes to form the stable six-membered triazinane ring.
Q3: What are the key reaction parameters to control for optimal synthesis?
A3: Key parameters to control include reaction temperature, the choice of solvent, the ratio of reactants, and the reaction time. Careful optimization of these factors is crucial for maximizing yield and purity.
Q4: How is the product typically purified?
A4: The most common method for purifying this compound is silica gel column chromatography.[1] A typical eluent system is a mixture of hexane and ethyl acetate.[1] Recrystallization from a suitable solvent system can also be employed for further purification.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the synthesis of this compound.
Problem 1: Low or No Product Yield
| Possible Cause | Suggested Solution |
| Inefficient stirring | Ensure vigorous and efficient stirring throughout the reaction to promote mixing of the reactants, especially if using paraformaldehyde which is a solid. |
| Incorrect reactant stoichiometry | Use a precise 1:1 molar ratio of benzylamine to formaldehyde. An excess of either reactant can lead to the formation of side products. |
| Low reaction temperature | Gradually increase the reaction temperature. Some protocols involve a stepwise increase in temperature, for example, holding at 40°C, then 50°C, and finally 70°C.[1] |
| Insufficient reaction time | Monitor the reaction progress using an appropriate analytical technique (e.g., TLC, GC-MS). Ensure the reaction is allowed to proceed to completion. |
| Decomposition of reagents | Use high-quality, fresh reagents. Paraformaldehyde can depolymerize over time, and the concentration of aqueous formaldehyde solutions can change. |
Problem 2: Presence of Impurities in the Final Product
| Possible Cause | Suggested Solution |
| Formation of side products | The formation of N,N-dibenzylamine or other oligomeric species can occur. Optimize the reaction conditions (temperature, stoichiometry) to minimize their formation. |
| Incomplete reaction | Ensure the reaction goes to completion by monitoring with TLC or another suitable method. If necessary, increase the reaction time or temperature. |
| Ineffective purification | Optimize the silica gel column chromatography conditions. Adjust the solvent polarity of the eluent to achieve better separation. Consider using a different purification technique, such as recrystallization, if chromatographic separation is difficult. |
| Residual starting materials | Improve the purification process to effectively remove unreacted benzylamine and formaldehyde. A water wash during the workup can help remove excess formaldehyde. |
Problem 3: Difficulty in Product Isolation
| Possible Cause | Suggested Solution |
| Product is an oil instead of a solid | This could indicate the presence of impurities. Ensure thorough purification. If the product is pure and still an oil, it may require trituration with a non-polar solvent like hexane to induce crystallization. |
| Emulsion formation during workup | During the aqueous workup, emulsions can form. To break the emulsion, add a saturated brine solution or a small amount of a different organic solvent. |
Experimental Protocols
Below are detailed methodologies for the synthesis of this compound.
Protocol 1: From Benzylamine and Formaldehyde
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Reactants: Benzylamine, Formaldehyde (37% in water), Toluene
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Procedure:
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To a round-bottomed flask equipped with a reflux condenser, add benzylamine (0.05 mmol) and toluene (40 mL).[1]
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Add formaldehyde solution (4.1 mL, 37%).[1]
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Bring the solution to reflux using an external oil bath and maintain stirring for 30 minutes.[1]
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After cooling to room temperature, evaporate the toluene under reduced pressure.[1]
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Dissolve the residue in ethyl acetate and wash with a saturated aqueous solution of sodium chloride.[1]
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Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[1]
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Purify the crude product by silica gel column chromatography using a hexane/ethyl acetate (9:1) mixture as the eluent to obtain the final product.[1]
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Protocol 2: From Benzyl Chloride, Ammonia, and Paraformaldehyde
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Reactants: Benzyl chloride, Paraformaldehyde, 12 wt% Ammonia in Methanol
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Procedure:
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In a glass autoclave, charge 25.57 parts by weight of benzyl chloride, 19.57 parts by weight of paraformaldehyde, and 113.5 parts by weight of a 12 wt% ammonia/methanol solution.[1]
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Stir the reaction mixture and heat at an internal temperature of 40°C for 3 hours, then at 50°C for 2 hours, and finally at 70°C for 1 hour.[1]
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After cooling, transfer the reaction liquid to a four-neck flask and remove the remaining ammonium and methanol under reduced pressure.[1]
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Add 200 parts by weight of water to the residue and distill off the remaining methanol with water under reduced pressure.[1]
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Perform an extraction with toluene to obtain a toluene solution of the product.[1]
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The product can be further purified by silica gel column chromatography as described in Protocol 1.
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Data Presentation
The following table summarizes the reported yields for different synthetic routes. Due to the limited availability of systematic optimization studies in the searched literature, a comprehensive table correlating various parameters with yield and purity is not feasible at this time.
| Starting Materials | Solvent | Reaction Time | Temperature | Yield | Reference |
| Benzylamine, Formaldehyde | Toluene | 30 min | Reflux | ~94% | [1] |
| Benzyl chloride, Ammonia, Paraformaldehyde | Methanol | 6 hours | 40-70°C | Not explicitly stated | [1] |
Visualizations
Experimental Workflow
The following diagram illustrates the general workflow for the synthesis and purification of this compound.
Caption: General experimental workflow for the synthesis of this compound.
Troubleshooting Logic
This diagram provides a logical flow for troubleshooting common issues during the synthesis.
Caption: A logical flowchart for troubleshooting common synthesis problems.
References
Technical Support Center: 1,3,5-Tribenzyl-1,3,5-triazinane Synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering low purity issues during the synthesis of 1,3,5-tribenzyl-1,3,5-triazinane.
Troubleshooting Guide
Low purity of this compound can arise from various factors, including reactant quality, reaction conditions, and work-up procedures. This guide provides a systematic approach to identify and resolve common issues.
Question 1: My reaction yields a complex mixture with a low percentage of the desired this compound. What are the potential causes and solutions?
Answer:
A complex reaction mixture suggests the occurrence of side reactions or incomplete conversion of starting materials. Here are the primary aspects to investigate:
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Reactant Quality:
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Formaldehyde Source: Formaldehyde is often used as an aqueous solution (formalin) or as its solid polymer, paraformaldehyde. The concentration of formalin can decrease over time, and paraformaldehyde can vary in its depolymerization rate. Ensure you are using a fresh, properly stored source of formaldehyde.
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Benzylamine Purity: Impurities in benzylamine can lead to the formation of undesired side products. Use freshly distilled or high-purity benzylamine for the reaction.
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Reaction Conditions:
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Stoichiometry: The molar ratio of benzylamine to formaldehyde is critical. An excess of formaldehyde can lead to the formation of polymeric by-products, while an excess of benzylamine will result in unreacted starting material, complicating purification. A 1:1 molar ratio is a common starting point.
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Temperature Control: The reaction is typically exothermic. Inadequate temperature control can lead to the formation of side products. It is advisable to add the formaldehyde solution slowly to the benzylamine with efficient stirring and cooling to maintain the desired reaction temperature.
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Reaction Time: Insufficient reaction time can lead to incomplete conversion, leaving unreacted starting materials. Conversely, excessively long reaction times, especially at elevated temperatures, might promote the formation of degradation products or more complex side-products. Monitor the reaction progress using Thin Layer Chromatography (TLC) to determine the optimal reaction time.
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Work-up Procedure:
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Inadequate Quenching: The reaction should be properly quenched, for instance, by the addition of a suitable reagent to consume any unreacted formaldehyde.
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Inefficient Extraction: Ensure efficient extraction of the product from the aqueous layer using an appropriate organic solvent. Multiple extractions may be necessary.
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Question 2: I observe significant amounts of a white, insoluble solid in my crude product. What is this impurity and how can I avoid it?
Answer:
A white, insoluble solid is likely to be unreacted or precipitated paraformaldehyde, or other polymeric by-products of formaldehyde.
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Cause: This issue often arises when using paraformaldehyde as the formaldehyde source, especially if it does not completely depolymerize during the reaction. It can also be due to an excess of formaldehyde.
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Solution:
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Ensure complete depolymerization of paraformaldehyde by heating it in the reaction solvent before adding the benzylamine, or by using a catalytic amount of acid or base to facilitate depolymerization.
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Use a fresh, high-quality source of paraformaldehyde.
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Carefully control the stoichiometry to avoid a large excess of formaldehyde.
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During work-up, this solid can often be removed by filtration before proceeding with extraction.
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Question 3: My purified product shows extra peaks in the NMR spectrum that I cannot identify. What are the likely side products?
Answer:
The reaction between benzylamine and formaldehyde can lead to several side products besides the desired this compound. These can include:
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N-benzylmethanimine: This is the initial imine formed from the condensation of one molecule of benzylamine and one molecule of formaldehyde. It can exist in equilibrium with the starting materials and the final product.
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Dibenzylamine: This can form through a reductive amination-type side reaction, although less common in the absence of a reducing agent.
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Linear Oligomers/Polymers: Incomplete cyclization or polymerization can lead to linear structures containing repeating benzylamine and methylene units.
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Other Cyclic Amines: Depending on the reaction conditions, the formation of other ring systems might be possible, although 1,3,5-triazinane is generally the most stable product under these conditions.
To minimize these side products, it is crucial to carefully control the reaction stoichiometry and temperature, and to ensure efficient stirring to maintain a homogeneous reaction mixture.
Question 4: My column chromatography purification is not effective in separating the impurities. What can I do to improve the separation?
Answer:
Effective column chromatography relies on the appropriate choice of stationary and mobile phases.
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Stationary Phase: Silica gel is commonly used for the purification of this compound. If your compound is degrading on silica gel, you can try using deactivated silica (by adding a small amount of triethylamine to the eluent) or an alternative stationary phase like alumina.
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Mobile Phase (Eluent): The polarity of the eluent is critical. For this compound, a non-polar solvent system is typically required.
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Start with a very non-polar eluent (e.g., hexane or petroleum ether) and gradually increase the polarity by adding a more polar solvent (e.g., ethyl acetate or dichloromethane).
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Use TLC to determine the optimal solvent system that provides good separation between your product and the impurities before running the column. A good separation on TLC is indicated by a clear difference in Rf values.
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If co-elution is an issue, consider using a different solvent system or a gradient elution.
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Frequently Asked Questions (FAQs)
Q1: What is the typical yield for the synthesis of this compound?
A1: With optimized conditions, yields can be quite high, often exceeding 80-90%.[1] However, yields can be significantly lower if the reaction conditions are not well-controlled or if the purification process is inefficient.
Q2: How can I monitor the progress of the reaction?
A2: Thin Layer Chromatography (TLC) is a simple and effective way to monitor the reaction. Use a suitable eluent (e.g., a mixture of hexane and ethyl acetate) to separate the starting materials from the product. The disappearance of the benzylamine spot and the appearance of a new spot corresponding to the product indicate the progress of the reaction.
Q3: What is the best method for purifying crude this compound?
A3: The most common and effective purification method is silica gel column chromatography.[1][2] Recrystallization from a suitable solvent can also be used, either as an alternative or as a final polishing step after column chromatography.
Q4: Is this compound stable?
A4: this compound is a relatively stable compound under neutral conditions. However, the 1,3,5-triazinane ring can be susceptible to hydrolysis under strongly acidic or basic conditions, which can lead to ring-opening and decomposition. It is advisable to avoid prolonged exposure to strong acids or bases during work-up and purification.
Data Presentation
| Parameter | Method 1 | Method 2 |
| Starting Materials | Benzylamine, Formalin | Benzylamine, Paraformaldehyde |
| Solvent | Methanol | Toluene |
| Temperature | Room Temperature | Reflux |
| Reaction Time | 2-4 hours | 30 minutes |
| Purification | Column Chromatography | Column Chromatography |
| Reported Yield | ~70-80% | ~94%[1] |
Experimental Protocols
Method 1: Synthesis from Benzylamine and Formalin
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To a solution of benzylamine (10.7 g, 0.1 mol) in methanol (50 mL) in a round-bottom flask equipped with a magnetic stirrer, add 37% aqueous formaldehyde (8.1 g, 0.1 mol) dropwise at room temperature with stirring.
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After the addition is complete, continue stirring the reaction mixture at room temperature for 2-4 hours. Monitor the reaction progress by TLC.
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Upon completion, remove the methanol under reduced pressure.
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Dissolve the residue in dichloromethane (100 mL) and wash with water (2 x 50 mL) and then with brine (50 mL).
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Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
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Purify the crude product by silica gel column chromatography using a gradient of hexane and ethyl acetate as the eluent.
Method 2: Synthesis from Benzylamine and Paraformaldehyde
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To a suspension of paraformaldehyde (3.0 g, 0.1 mol of formaldehyde) in toluene (100 mL) in a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add benzylamine (10.7 g, 0.1 mol).
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Heat the reaction mixture to reflux and maintain for 30 minutes.
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Cool the reaction mixture to room temperature and filter to remove any unreacted paraformaldehyde.
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Wash the filtrate with water (2 x 50 mL) and brine (50 mL).
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Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure.
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Purify the crude product by silica gel column chromatography using a hexane/ethyl acetate eluent system.[1][2]
Mandatory Visualization
Caption: Troubleshooting workflow for low purity of this compound.
References
stability issues and degradation of 1,3,5-tribenzyl-1,3,5-triazinane
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 1,3,5-tribenzyl-1,3,5-triazinane. The information addresses common stability issues and potential degradation pathways encountered during experimental work.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its common applications?
This compound, also known as 1,3,5-tribenzylhexahydro-1,3,5-triazine, is a symmetrical N-substituted hexahydro-1,3,5-triazine. It is primarily used as a reagent in organic synthesis.[1][2] One of its notable applications is in the synthesis of phosphinic acid-based inhibitors of N-Acetylated alpha-linked acidic dipeptidase (NAALADase), which have potential therapeutic applications in neurodegenerative disorders and peripheral neuropathies.[2]
Q2: What are the general stability characteristics of this compound?
The hexahydro-1,3,5-triazine ring is generally considered to be thermally stable. However, its stability is significantly influenced by pH. The triazinane ring can be susceptible to hydrolysis under both acidic and basic conditions, potentially leading to ring-opening. The N-benzyl groups are also subject to cleavage under various conditions, including strong acids, bases, and oxidative environments.
Q3: How should I properly store and handle this compound?
To ensure the stability and integrity of this compound, it is recommended to:
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Store the compound in a tightly sealed container in a cool, dry place.
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Protect it from light, moisture, and strong oxidizing agents.
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Avoid contact with strong acids and bases during storage.
Q4: What are the likely degradation products of this compound?
Based on the general chemistry of N-benzyl amines and hexahydro-1,3,5-triazines, potential degradation products could include:
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Benzylamine and formaldehyde: Resulting from the hydrolysis and decomposition of the triazinane ring.
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Benzaldehyde and benzoic acid: Formed from the oxidation of benzylamine or the benzyl groups.
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N-benzylidenebenzylamine: A condensation product of benzylamine and benzaldehyde.
Q5: I am observing unexpected peaks in my NMR spectrum when working with this compound. What could be the cause?
The NMR spectra of N-substituted triazinanes can be complex. The presence of unexpected or broad peaks could be due to:
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Rotational isomers (rotamers): Restricted rotation around the N-C bonds of the triazinane ring can lead to the presence of multiple conformers in solution, each with a distinct set of NMR signals.
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Presence of impurities: Residual starting materials from the synthesis (benzylamine, formaldehyde) or degradation products can contribute to extra peaks.
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Decomposition: If the compound has started to degrade, the resulting products will show up in the NMR spectrum.
Troubleshooting Guides
Issue 1: Low or Inconsistent Yields in Reactions Involving this compound
| Possible Cause | Troubleshooting Steps |
| Degradation of the Reagent | Ensure the reagent has been stored properly, protected from moisture, light, and air.Consider re-purifying the reagent if its quality is uncertain. A common purification method is column chromatography on silica gel.Perform a quick purity check using techniques like TLC or NMR before use. |
| Reaction with Trace Acid or Base | Ensure all glassware is thoroughly dried and free of acidic or basic residues.Use freshly distilled, anhydrous solvents.If the reaction is sensitive to pH, consider using a non-nucleophilic buffer. |
| Solvent-Mediated Decomposition | While generally stable in common aprotic organic solvents like toluene and ethyl acetate, stability in protic solvents (e.g., alcohols, water) may be lower, especially at elevated temperatures or in the presence of acidic/basic impurities.If a protic solvent is necessary, consider running the reaction at a lower temperature or for a shorter duration. |
| Incomplete Reaction | Monitor the reaction progress closely using TLC or LC-MS.Ensure the reaction temperature is appropriate for the specific transformation.Verify the stoichiometry of all reagents. |
Issue 2: Formation of Unexpected Side Products
| Possible Cause | Troubleshooting Steps |
| Hydrolysis of the Triazinane Ring | This is more likely to occur in the presence of water, especially under acidic or basic conditions.Use anhydrous reaction conditions.If an aqueous workup is required, perform it quickly and at a low temperature. Neutralize the solution promptly if acids or bases were used. |
| Cleavage of N-Benzyl Groups | Avoid harsh acidic or basic conditions if the N-benzyl groups are intended to remain intact.Be cautious with strong oxidizing or reducing agents, as these can affect the benzyl groups.Common debenzylation can occur via catalytic hydrogenation (e.g., Pd/C, H₂). If this is not the desired reaction, avoid these conditions. |
| Side Reactions of Formaldehyde or Benzylamine | If the triazinane decomposes, the released formaldehyde and benzylamine can participate in side reactions.Purify the this compound before use to remove any free formaldehyde or benzylamine impurities. |
Data Presentation
Table 1: Physical and Chemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₂₄H₂₇N₃ | [1] |
| Molecular Weight | 357.49 g/mol | [1] |
| Appearance | White to off-white solid | [1] |
| Melting Point | 49-51 °C | [1] |
| Boiling Point | 100 °C at 0.005 mmHg | [1] |
| Solubility | Soluble in many organic solvents such as toluene and ethyl acetate. Insoluble in water. | [2] |
Table 2: Potential Impurities and Degradation Products
| Compound Name | Molecular Formula | Common Origin | Potential Analytical Detection Method |
| Benzylamine | C₇H₉N | Starting material, degradation product | GC-MS, HPLC, NMR |
| Formaldehyde | CH₂O | Starting material, degradation product | Derivatization followed by HPLC or GC-MS |
| Benzaldehyde | C₇H₆O | Oxidation of benzylamine/benzyl groups | GC-MS, HPLC, NMR |
| Benzoic Acid | C₇H₆O₂ | Oxidation of benzaldehyde | HPLC, LC-MS |
| N-Benzylidenebenzylamine | C₁₄H₁₃N | Reaction between benzylamine and benzaldehyde | LC-MS, NMR |
Experimental Protocols
Protocol 1: Synthesis of this compound
This protocol is adapted from a literature procedure.[2]
Materials:
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Benzylamine
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Formaldehyde (37% solution in water)
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Toluene
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Ethyl acetate
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Saturated aqueous sodium chloride solution
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Silica gel for column chromatography
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Hexane
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Round-bottomed flask with reflux condenser
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Magnetic stirrer and stir bar
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Heating mantle or oil bath
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Rotary evaporator
Procedure:
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To a 125 mL round-bottomed flask equipped with a reflux condenser, add benzylamine (0.05 mmol), toluene (40 mL), and formaldehyde (37%, 4.1 mL).
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Heat the solution to reflux using an external oil bath and maintain stirring for 30 minutes.
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After cooling to room temperature, evaporate the toluene under reduced pressure using a rotary evaporator.
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Dissolve the residue in ethyl acetate and wash with a saturated aqueous solution of sodium chloride.
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Separate the organic layer, dry it over anhydrous sodium sulfate, and filter.
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Evaporate the solvent under reduced pressure.
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Purify the crude product by silica gel column chromatography using a mixture of hexane and ethyl acetate (e.g., 9:1 v/v) as the eluent.
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Collect the fractions containing the product and evaporate the solvent to obtain pure this compound.
Protocol 2: General Procedure for Monitoring the Stability of this compound by HPLC
Materials:
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This compound
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Solvent of interest (e.g., acetonitrile, methanol, buffered aqueous solution)
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HPLC system with a UV detector
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C18 reverse-phase HPLC column
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Acetonitrile (HPLC grade)
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Water (HPLC grade)
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Formic acid or other appropriate mobile phase modifier
Procedure:
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Prepare a stock solution of this compound in the solvent of interest at a known concentration (e.g., 1 mg/mL).
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Divide the stock solution into several vials for time-point analysis.
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Store the vials under the desired experimental conditions (e.g., specific temperature, light exposure).
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At each time point (e.g., 0, 1, 2, 4, 8, 24 hours), take an aliquot from one of the vials and dilute it with the mobile phase to a suitable concentration for HPLC analysis.
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Inject the sample into the HPLC system.
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Analyze the sample using a suitable gradient method (e.g., a water/acetonitrile gradient with 0.1% formic acid).
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Monitor the chromatogram for the disappearance of the main peak corresponding to this compound and the appearance of new peaks corresponding to degradation products.
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Quantify the peak areas to determine the percentage of degradation over time.
Visualizations
Caption: Synthetic workflow for this compound.
Caption: Potential degradation pathways of this compound.
Caption: Logical workflow for troubleshooting experimental issues.
References
Technical Support Center: Synthesis of 1,3,5-Tribenzyl-1,3,5-triazinane
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the synthesis and purification of 1,3,5-tribenzyl-1,3,5-triazinane.
Frequently Asked Questions (FAQs)
Q1: What is the general synthetic route for this compound?
A1: The most common synthesis involves the condensation of benzylamine with formaldehyde. Typically, three equivalents of benzylamine react with three equivalents of formaldehyde to form the cyclic triazinane structure.
Q2: What are the most common impurities I might encounter in my crude product?
A2: Common impurities include unreacted starting materials (benzylamine), linear oligomers from incomplete cyclization, and N,N'-dibenzylmethanediamine, which is a 2:1 adduct of benzylamine and formaldehyde. Polymeric byproducts may also form, especially if the reaction conditions are not well-controlled.
Q3: My reaction yield is very low. What are the possible causes?
A3: Low yields can result from several factors:
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Incorrect stoichiometry: An improper ratio of benzylamine to formaldehyde can lead to the formation of side products instead of the desired trimer.
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Reaction temperature: The temperature needs to be carefully controlled. Excessively high temperatures can promote the formation of polymeric materials.
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Reaction time: Insufficient reaction time may lead to incomplete conversion, while prolonged reaction times can also favor side reactions.
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Purity of reagents: The quality of benzylamine and formaldehyde is crucial. Impurities in the starting materials can interfere with the reaction.
Q4: The purified product appears as an oil instead of a solid. What should I do?
A4: this compound has a reported melting point of around 49-51 °C.[1] If it appears as an oil at room temperature, it is likely impure. Further purification by column chromatography or recrystallization from a suitable solvent system is recommended.
Troubleshooting Guide
This guide addresses specific issues that may arise during the synthesis and purification of this compound.
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low Yield of Crude Product | Incorrect stoichiometry of reactants. | Ensure a 1:1 molar ratio of benzylamine to formaldehyde is used. |
| Reaction temperature is too high or too low. | Maintain the reaction temperature within the recommended range (e.g., reflux in toluene). | |
| Incomplete reaction. | Increase the reaction time and monitor the progress by TLC. | |
| Presence of Multiple Spots on TLC of Crude Product | Formation of side products such as linear oligomers or N,N'-dibenzylmethanediamine. | Optimize reaction conditions (stoichiometry, temperature, and time) to favor the formation of the desired product. |
| Degradation of the product during workup. | Ensure mild workup conditions. Avoid strong acids or bases. | |
| Difficulty in Purifying the Product by Column Chromatography | Co-elution of impurities with the product. | Use a less polar solvent system for elution, such as a higher ratio of hexane to ethyl acetate (e.g., 95:5). A gradient elution might also be effective. |
| Product is streaking on the silica gel column. | Add a small amount of a basic modifier like triethylamine (0.1-1%) to the eluent to suppress the interaction of the amine product with the acidic silica gel. | |
| Product Fails to Crystallize or Oils Out During Recrystallization | Presence of impurities that inhibit crystallization. | Further purify the product by column chromatography before attempting recrystallization. |
| Inappropriate solvent system for recrystallization. | Experiment with different solvent systems. A mixture of a good solvent (e.g., ethyl acetate, acetone) and a poor solvent (e.g., hexane) is often effective. Start by dissolving the compound in a minimal amount of the good solvent at an elevated temperature and then slowly add the poor solvent until turbidity is observed. Allow the solution to cool slowly. | |
| Characterization Data (e.g., NMR) Does Not Match the Expected Product | The major product is an impurity. | Re-evaluate the reaction conditions and purification strategy. Compare the obtained spectral data with that of known potential impurities. |
| Residual solvent in the final product. | Dry the product under high vacuum for an extended period. |
Experimental Protocols
Synthesis of this compound
This protocol is adapted from a high-yield synthesis method.[2]
Materials:
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Benzylamine
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Formaldehyde (37% aqueous solution)
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Toluene
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Ethyl acetate
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Saturated aqueous sodium chloride solution
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Anhydrous magnesium sulfate
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Silica gel for column chromatography
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Hexane
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Ethyl acetate
Procedure:
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To a round-bottomed flask equipped with a reflux condenser, add benzylamine (e.g., 0.05 mol), toluene (40 mL), and formaldehyde (37% aqueous solution, e.g., 4.1 mL, which is approximately 0.05 mol of formaldehyde).
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Heat the solution to reflux using an external oil bath and maintain stirring for 30 minutes.
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After cooling to room temperature, evaporate the toluene under reduced pressure.
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Dissolve the residue in ethyl acetate and wash with a saturated aqueous solution of sodium chloride.
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Dry the organic layer over anhydrous magnesium sulfate, filter, and evaporate the solvent under reduced pressure to obtain the crude product.
Purification by Column Chromatography
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Prepare a silica gel column using a slurry of silica gel in hexane.
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Dissolve the crude product in a minimal amount of the eluent (e.g., hexane/ethyl acetate 9:1).
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Load the solution onto the column.
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Elute the column with a hexane/ethyl acetate (9:1) mixture.[2][3]
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Collect the fractions and monitor them by TLC.
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Combine the fractions containing the pure product and evaporate the solvent to yield purified this compound. A yield of approximately 94% has been reported using this method.[2]
Visualizations
Caption: General workflow for the synthesis and purification of this compound.
Caption: Potential pathways for the formation of common impurities during the synthesis.
Caption: Decision-making workflow for the purification of this compound.
References
Technical Support Center: Monitoring 1,3,5-Tribenzyl-1,3,5-triazinane Reactions
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 1,3,5-tribenzyl-1,3,5-triazinane. Detailed experimental protocols and data interpretation support are provided for common analytical techniques used to monitor its synthesis.
Frequently Asked Questions (FAQs)
Q1: What are the most common analytical techniques to monitor the synthesis of this compound?
A1: The primary techniques for monitoring the reaction progress and purity of this compound are High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) spectroscopy, and Mass Spectrometry (MS), often coupled with a chromatographic technique (e.g., HPLC-MS or GC-MS).
Q2: How can I choose the best analytical technique for my needs?
A2: The choice of technique depends on the specific requirements of your analysis:
-
HPLC: Ideal for quantifying the disappearance of starting materials and the appearance of the product over time, as well as assessing the purity of the final product.
-
NMR: Provides structural confirmation of the product and can be used for quantitative analysis (qNMR) to determine reaction conversion and yield.
-
MS: Used for confirming the molecular weight of the product and identifying potential byproducts and impurities. When coupled with HPLC or GC, it is a powerful tool for separation and identification.
Q3: What are the expected starting materials and potential side-products in the synthesis of this compound?
A3: The most common synthesis involves the reaction of benzylamine and formaldehyde.[1] Potential side-products and impurities can include unreacted starting materials, partially reacted intermediates, and other condensation products.
Troubleshooting Guides
HPLC Analysis
Q: My HPLC chromatogram shows poor peak shape (e.g., tailing or fronting). What could be the cause?
A: Poor peak shape can arise from several factors:
-
Column Overload: Injecting too concentrated a sample can lead to peak fronting. Try diluting your sample.
-
Incompatible Injection Solvent: If the sample is dissolved in a solvent much stronger than the mobile phase, it can cause peak distortion. Whenever possible, dissolve the sample in the mobile phase.
-
Column Degradation: The column's stationary phase may be degrading. Consider flushing the column or replacing it.
-
Secondary Interactions: The analyte may be interacting with active sites on the silica backbone of the column. Adding a small amount of a competing agent (e.g., triethylamine) to the mobile phase can sometimes help.
Q: I am observing inconsistent retention times for my analyte.
A: Retention time drift is often due to:
-
Mobile Phase Composition: Inaccurate preparation or evaporation of the mobile phase can alter its composition. Prepare fresh mobile phase and keep the solvent reservoirs covered.
-
Temperature Fluctuations: Changes in column temperature will affect retention times. The use of a column oven is highly recommended for stable retention.
-
Column Equilibration: Insufficient equilibration time between runs, especially after a gradient, can lead to drift. Ensure the column is fully equilibrated before each injection.
NMR Spectroscopy
Q: My ¹H NMR spectrum of the reaction mixture is very complex and difficult to interpret. Why?
A: The complexity can be due to several reasons:
-
Presence of Rotamers: Restricted rotation around the N-CH₂ bonds in 1,3,5-triazinane derivatives can lead to the presence of multiple conformers (rotamers) that are distinct on the NMR timescale, resulting in a more complex spectrum than expected.
-
Low Solubility: The compound may have low solubility in the chosen deuterated solvent, leading to broad peaks and a poor signal-to-noise ratio. Experiment with different solvents or try acquiring the spectrum at an elevated temperature to increase solubility and potentially coalesce rotameric signals.
Q: I am not getting accurate quantitative results with qNMR.
A: For accurate quantification using NMR:
-
Complete Relaxation is Crucial: Ensure that the relaxation delay (d1) is at least 5 times the longest T1 relaxation time of the nuclei being quantified.
-
Internal Standard: Use a stable internal standard that does not react with the sample components and has a peak in a clear region of the spectrum.
-
Signal-to-Noise Ratio: A high signal-to-noise ratio is necessary for accurate integration. Increase the number of scans if needed.
Mass Spectrometry
Q: The mass spectrum of my product shows unexpected fragments. How do I interpret this?
A: The fragmentation of 1,3,5-triazinane derivatives can be complex.[2] Common fragmentation pathways may involve:
-
Ring Cleavage: The triazinane ring can fragment in various ways.
-
Loss of Benzyl Groups: A prominent fragment at m/z 91 corresponding to the tropylium ion ([C₇H₇]⁺) is expected from the loss of a benzyl group.
-
Rearrangements: The triazinane ring can undergo rearrangements, leading to the extrusion of neutral molecules.[2]
It is helpful to use high-resolution mass spectrometry (HRMS) to determine the elemental composition of the fragments and propose fragmentation pathways.
Quantitative Data Summary
The following tables provide typical performance characteristics for the analytical techniques discussed. The values are illustrative and may vary depending on the specific instrumentation and experimental conditions.
Table 1: HPLC Performance Characteristics for Triazine Analysis [3][4]
| Parameter | Typical Value |
| Limit of Detection (LOD) | 0.16 - 2.8 ng/mL |
| Limit of Quantification (LOQ) | 0.50 - 3.4 ng/mL |
| Linearity Range | 5 - 1000 ng/mL |
| Precision (RSD) | 2.4% - 8.8% |
| Accuracy (Recovery) | 83% - 96% |
Table 2: qNMR Performance Characteristics [5][6][7]
| Parameter | Typical Value |
| Accuracy | 96.98% - 102.12% |
| Precision (RSD) | 0.35% - 1.07% |
Experimental Protocols
HPLC-UV Method for Reaction Monitoring
-
Instrumentation: HPLC system with a UV detector.
-
Chromatographic Conditions:
-
Column: C18, 4.6 mm x 250 mm, 5 µm particle size.
-
Mobile Phase: Acetonitrile and water with 0.1% formic acid (for MS compatibility).[1] A typical starting gradient could be 60:40 (Acetonitrile:Water).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 220 nm.
-
Injection Volume: 10 µL.
-
-
Sample Preparation:
-
Withdraw a small aliquot (e.g., 50 µL) from the reaction mixture.
-
Quench the reaction if necessary (e.g., by diluting in cold acetonitrile).
-
Dilute the sample with the mobile phase to a suitable concentration.
-
Filter the sample through a 0.22 µm syringe filter before injection.
-
¹H NMR for Structural Confirmation and Quantification
-
Instrumentation: NMR Spectrometer (e.g., 400 MHz or higher).
-
Sample Preparation:
-
Take a representative sample from the reaction mixture or of the purified product.
-
Evaporate the solvent.
-
Dissolve the residue in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).
-
For quantitative analysis, add a known amount of a suitable internal standard.
-
-
Acquisition Parameters:
-
Pulse Sequence: A standard single-pulse experiment.
-
Relaxation Delay (d1): For quantitative measurements, ensure a delay of at least 5 times the longest T1.
-
Number of Scans: Adjust to achieve an adequate signal-to-noise ratio.
-
-
Data Processing:
-
Apply Fourier transform, phase correction, and baseline correction.
-
Integrate the signals corresponding to the product, starting materials, and internal standard.
-
For this compound in CDCl₃, expect signals around δ 7.45–7.25 (m, 15H, aromatic protons), 3.76 (s, 6H, N-CH₂-Ph), and 3.52 (s, 6H, N-CH₂-N).[1]
-
Visualizations
Caption: Experimental workflow for monitoring this compound synthesis.
Caption: Logical workflow for troubleshooting common analytical issues.
References
- 1. mdpi.com [mdpi.com]
- 2. arkat-usa.org [arkat-usa.org]
- 3. Quantification of triazine herbicides in soil by microwave-assisted extraction and high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Analysis of triazine in water samples by solid-phase microextraction coupled with high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. agilent.com [agilent.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Accurate and Precise External Calibration Enhances the Versatility of Quantitative NMR (qNMR) - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to 1,3,5-Tribenzyl-1,3,5-triazinane and Other Triazine Derivatives
For Researchers, Scientists, and Drug Development Professionals
The 1,3,5-triazine scaffold is a versatile and privileged structure in chemistry, forming the basis for a wide array of compounds with significant applications in drug discovery, materials science, and catalysis. This guide provides a comparative analysis of 1,3,5-tribenzyl-1,3,5-triazinane against other notable triazine derivatives, offering insights into their respective properties and performance based on available experimental data. While direct comparative studies are limited, this document consolidates data from various sources to offer a valuable reference for researchers.
Physicochemical Properties
A fundamental comparison begins with the core physicochemical properties of these compounds. This compound, a hexahydro-1,3,5-triazine, exhibits distinct properties compared to the aromatic s-triazine derivatives.
| Property | This compound | Representative Aromatic Triazine Derivatives |
| Molecular Formula | C₂₄H₂₇N₃ | C₉H₁₈N₆ (Altretamine) |
| Molecular Weight | 357.49 g/mol | 210.28 g/mol (Altretamine) |
| Melting Point | 49-51 °C | Varies widely (e.g., Melamine >350 °C) |
| Boiling Point | 100 °C at 0.005 mmHg | Varies |
| Appearance | Solid | Typically crystalline solids |
| Solubility | Soluble in organic solvents | Varies based on substituents |
Applications in Drug Discovery
The 1,3,5-triazine core is a cornerstone in the development of various therapeutic agents. While this compound is primarily utilized as a reagent in the synthesis of specific inhibitors, other triazine derivatives are themselves potent bioactive molecules.
This compound as a Synthetic Reagent:
This compound is a key reagent in the synthesis of phosphinic acid-based inhibitors of N-acetylated-alpha-linked-acidic dipeptidase (NAALADase).[1] These inhibitors have potential therapeutic applications in neurodegenerative disorders and peripheral neuropathies.
Other Triazine Derivatives as Bioactive Agents:
A multitude of 1,3,5-triazine derivatives have been synthesized and evaluated for their anticancer, antimicrobial, and antiviral activities. The following table summarizes the cytotoxic activity of some representative triazine derivatives against various cancer cell lines.
| Compound/Derivative | Cancer Cell Line | IC₅₀ (µM) | Reference Compound | IC₅₀ (µM) |
| Imamine-1,3,5-triazine derivative 4f | MDA-MB-231 (Breast Cancer) | 6.25 | Imatinib | 35.50 |
| Imamine-1,3,5-triazine derivative 4k | MDA-MB-231 (Breast Cancer) | 8.18 | Imatinib | 35.50 |
| Morpholine-functionalized derivative 11 | SW620 (Colorectal Cancer) | 5.85 | 5-Fluorouracil | >100 |
| Biguanide-derived 1,3,5-triazine 2c | HCT116 (Colorectal Cancer) | 20-27 | Cisplatin | Comparable |
| Biguanide-derived 1,3,5-triazine 3c | SW620 (Colorectal Cancer) | 20-27 | Cisplatin | Comparable |
| Hybrid quinazoline-1,3,5-triazine 12 | EGFR enzyme | 0.0368 | - | - |
Experimental Protocols:
General Synthesis of Morpholine-Functionalized 1,3,5-Triazine Derivatives with Anticancer Activity:
A novel green synthetic protocol for 1,3,5-triazine derivatives with anticancer potential has been developed using both microwave-assisted and ultrasound-assisted methods.[2][3] The synthesis was optimized using 4-chloro-N-(2-chlorophenyl)-6-(morpholin-4-yl)-1,3,5-triazin-2-amine as a key intermediate. Optimal yields under microwave conditions were achieved using sodium carbonate, tetrabutylammonium bromide (TBAB) as a phase-transfer catalyst, and dimethylformamide (DMF) as the solvent.[2]
Cytotoxicity Assay (MTT Assay):
The antiproliferative activity of the synthesized compounds is typically evaluated using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
-
Cancer cells (e.g., SW480 and SW620 colorectal cancer cell lines) are seeded in 96-well plates and incubated for 24 hours.
-
The cells are then treated with various concentrations of the triazine derivatives and incubated for another 72 hours.
-
After the incubation period, the MTT reagent is added to each well and incubated for 4 hours.
-
The formazan crystals formed are dissolved in a solubilization solution (e.g., DMSO).
-
The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
The IC₅₀ values are calculated from the dose-response curves.
Signaling Pathway Visualization:
References
- 1. Triazine derivatives as organic phase change materials with inherently low flammability - Journal of Materials Chemistry A (RSC Publishing) [pubs.rsc.org]
- 2. mdpi.com [mdpi.com]
- 3. Green and Efficient Synthetic Protocol for 1,3,5-Triazine Derivatives with Anticancer Potential Against Colorectal Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
Validating the Molecular Structure of 1,3,5-Tribenzyl-1,3,5-triazinane: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The definitive structural elucidation of synthesized compounds is a cornerstone of chemical and pharmaceutical research. This guide provides a comparative overview of analytical techniques for validating the structure of 1,3,5-tribenzyl-1,3,5-triazinane. While a dedicated single-crystal X-ray diffraction study for this specific molecule is not publicly available, we will explore the validation process through a combination of comparative X-ray crystallography data from a closely related analogue, and the application of nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry (MS).
Comparison of Structural Validation Methods
The confirmation of the this compound structure relies on a multi-pronged analytical approach. X-ray crystallography provides unambiguous proof of the three-dimensional arrangement of atoms in a crystalline state. In the absence of specific data for our target molecule, we can draw valuable comparative insights from the crystal structure of 1,3,5-tribenzoyl-1,3,5-triazinane. Spectroscopic methods like NMR and MS offer crucial information about the connectivity and molecular weight of the molecule in solution and the gas phase, respectively.
| Analytical Technique | Information Provided | Comparison with Alternatives |
| X-ray Crystallography | Precise bond lengths, bond angles, and conformational analysis of the triazinane ring. Unambiguous determination of stereochemistry. | Provides the most detailed and definitive structural information in the solid state. NMR and MS provide complementary data on connectivity and mass but not the precise 3D arrangement. |
| NMR Spectroscopy | ¹H NMR: Number of unique proton environments, their chemical shifts, and splitting patterns reveal the connectivity of protons. ¹³C NMR: Number of unique carbon environments. | Confirms the presence of the benzyl groups and the triazinane ring protons. Provides information about the symmetry of the molecule in solution. Complements the static picture from X-ray crystallography. |
| Mass Spectrometry | Determines the molecular weight of the compound with high accuracy, confirming the elemental composition. Fragmentation patterns can provide clues about the molecular structure. | Provides a rapid and sensitive method for confirming the molecular formula. It does not, however, provide information on the connectivity of atoms, which is the strength of NMR. |
Experimental Protocols
Single-Crystal X-ray Diffraction (General Protocol)
A suitable single crystal of the compound is mounted on a goniometer. The crystal is then cooled to a low temperature (typically 100 K) to minimize thermal vibrations. A beam of monochromatic X-rays is directed at the crystal, and the diffraction pattern is collected on a detector. The collected data is then processed to determine the unit cell dimensions and the space group. The structure is solved using direct methods or Patterson methods and then refined to obtain the final atomic coordinates, bond lengths, and bond angles.
NMR Spectroscopy
¹H and ¹³C NMR spectra are typically recorded on a 300, 400, or 500 MHz spectrometer. A few milligrams of the sample are dissolved in a deuterated solvent (e.g., CDCl₃). For ¹H NMR of this compound, one would expect to see signals corresponding to the methylene protons of the benzyl groups and the methylene protons of the triazinane ring, as well as signals for the aromatic protons of the benzyl groups. In ¹³C NMR, distinct signals for the benzylic carbons, the triazinane ring carbons, and the aromatic carbons would be expected.
Mass Spectrometry
High-resolution mass spectrometry (HRMS) is used to determine the exact mass of the molecular ion. A dilute solution of the sample is introduced into the mass spectrometer (e.g., using electrospray ionization - ESI). The instrument is calibrated using a known standard. The mass-to-charge ratio (m/z) of the molecular ion is measured with high precision, allowing for the determination of the elemental formula.
Visualizing the Validation Workflow
The following diagrams illustrate the logical flow of the structural validation process.
Caption: A flowchart illustrating the overall process of synthesizing and validating the structure of this compound.
Caption: A diagram showing how different analytical techniques provide complementary information for the complete structural validation of the target molecule.
A Comparative Analysis of 1,3,5-Triethyl-1,3,5-triazinane and 1,3,5-Trimethyl-1,3,5-triazinane
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparative analysis of the physicochemical properties, synthesis, reactivity, and potential applications of 1,3,5-triethyl-1,3,5-triazinane and 1,3,5-trimethyl-1,3,5-triazinane. The information presented is compiled from various scientific sources to offer an objective overview supported by available experimental data.
Physicochemical Properties
A comparison of the fundamental physicochemical properties of the two triazinane derivatives is crucial for understanding their behavior in various experimental and industrial settings. While data for 1,3,5-trimethyl-1,3,5-triazinane is more readily available, key properties for both compounds have been gathered and are presented in Table 1.
| Property | 1,3,5-Triethyl-1,3,5-triazinane | 1,3,5-Trimethyl-1,3,5-triazinane |
| Molecular Formula | C₉H₂₁N₃ | C₆H₁₅N₃ |
| Molecular Weight | 171.29 g/mol | 129.21 g/mol |
| CAS Number | 7779-27-3 | 108-74-7 |
| Appearance | Colorless liquid | Colorless liquid or white solid |
| Melting Point | 70 °C | -27 °C |
| Boiling Point | Data not available | 162-163.5 °C |
| Density | Data not available | 0.919 g/mL at 25 °C |
Synthesis
Both 1,3,5-triethyl-1,3,5-triazinane and 1,3,5-trimethyl-1,3,5-triazinane are N,N',N''-trisubstituted hexahydro-1,3,5-triazines. The general and most common method for their synthesis is the condensation reaction of the corresponding primary amine (ethylamine or methylamine) with formaldehyde.[1] This reaction is typically a straightforward and efficient method for producing these cyclic compounds.
General Synthesis Protocol:
The synthesis of 1,3,5-trialkyl-1,3,5-triazinanes is generally achieved through the reaction of a primary amine with formaldehyde. The following represents a typical procedure:
-
To a stirred solution of the primary amine (ethylamine or methylamine) in a suitable solvent (e.g., water or a lower alcohol), an aqueous solution of formaldehyde is added dropwise.
-
The reaction is often exothermic and may require cooling to maintain a controlled temperature.
-
After the addition is complete, the reaction mixture is stirred for a period at room temperature or with gentle heating to ensure the completion of the cyclization.
-
The product, being less soluble in the aqueous medium, may separate as an oily layer or a precipitate.
-
The product is then isolated by extraction with an organic solvent, followed by drying of the organic layer and removal of the solvent under reduced pressure.
-
Further purification can be achieved by distillation or crystallization.
Note: Specific reaction conditions such as stoichiometry, temperature, and reaction time can be optimized to maximize the yield of the desired triazinane.
Synthesis Workflow
Caption: General workflow for the synthesis of 1,3,5-trialkyl-1,3,5-triazinanes.
Comparative Reactivity
A key differentiator between 1,3,5-triethyl-1,3,5-triazinane and 1,3,5-trimethyl-1,3,5-triazinane lies in their chemical reactivity. A study investigating the reaction of these compounds with sodium hydrogen sulfide and their hydrolysis rates provides valuable quantitative insight. The relative reaction rates were determined by ¹H NMR spectroscopy.[2]
Reaction with Sodium Hydrogen Sulfide
The reaction of 1,3,5-trialkyl-1,3,5-triazinanes with sodium hydrogen sulfide leads to the formation of the corresponding thiadiazinanes and dithiazinanes.[2] The study found that 1,3,5-triethyl-1,3,5-triazinane reacts significantly faster than its trimethyl counterpart.
Hydrolysis
Similarly, the rates of hydrolysis were compared, revealing that 1,3,5-triethyl-1,3,5-triazinane undergoes hydrolysis at a faster rate than 1,3,5-trimethyl-1,3,5-triazinane.[2]
| Reaction | Relative Rate of 1,3,5-Trimethyl-1,3,5-triazinane | Relative Rate of 1,3,5-Triethyl-1,3,5-triazinane |
| Reaction with HS⁻ | 1 | 19 |
| Hydrolysis | 1 | 12 |
Table 2: Relative reaction rates.[2]
This enhanced reactivity of the triethyl derivative can be attributed to the greater electron-donating inductive effect of the ethyl groups compared to the methyl groups. This increased electron density on the nitrogen atoms makes the ring more susceptible to cleavage.
Experimental Protocol for Reactivity Studies (General Outline)
-
Sample Preparation: A known concentration of the 1,3,5-trialkyl-1,3,5-triazinane is dissolved in a suitable deuterated solvent (e.g., D₂O for hydrolysis studies) in an NMR tube.
-
Initiation of Reaction: The reaction is initiated by adding a specific amount of the reactant (e.g., a solution of NaHS in D₂O or by adjusting the pD for hydrolysis).
-
¹H NMR Monitoring: ¹H NMR spectra are recorded at regular time intervals.
-
Data Analysis: The decrease in the integral of a characteristic proton signal of the starting triazinane and/or the increase in the integral of a characteristic proton signal of the product(s) is monitored over time.
-
Rate Determination: The rate of the reaction is determined by plotting the concentration of the reactant or product against time and fitting the data to an appropriate rate law.
Reactivity Comparison Workflow
Caption: Logical workflow for the comparative reactivity analysis.
Biological Activity and Signaling Pathways
While the broader class of 1,3,5-triazine derivatives has been extensively studied for a wide range of biological activities, including anticancer, antimicrobial, and antiviral properties, specific data on the biological activities and involvement in signaling pathways for 1,3,5-triethyl-1,3,5-triazinane and 1,3,5-trimethyl-1,3,5-triazinane are limited in the publicly available literature.
The reactivity of the triazinane ring, which is more pronounced in the triethyl derivative, suggests that these compounds could potentially act as formaldehyde-releasing agents, a mechanism known to be responsible for the biocidal activity of some related compounds. However, without specific experimental data, this remains a hypothesis.
Researchers interested in the drug development potential of these specific molecules would need to conduct dedicated studies to evaluate their biological effects and elucidate any interactions with cellular signaling pathways.
Applications
The differing reactivity of these two compounds suggests they may be suited for different applications.
-
1,3,5-Trimethyl-1,3,5-triazinane: Its greater stability might make it more suitable as a building block in organic synthesis where controlled reactivity is required. It can also serve as a source of the formyl anion upon deprotonation.[3]
-
1,3,5-Triethyl-1,3,5-triazinane: Its higher reactivity could be advantageous in applications where a faster release of formaldehyde or a more rapid reaction is desired, such as in certain biocidal formulations or as a curing agent in polymer chemistry.
Conclusion
1,3,5-Triethyl-1,3,5-triazinane and 1,3,5-trimethyl-1,3,5-triazinane, while structurally similar, exhibit notable differences in their physicochemical properties and chemical reactivity. The ethyl-substituted derivative is significantly more reactive towards hydrolysis and reaction with nucleophiles like the hydrosulfide ion, a factor that should be a key consideration in its potential applications. While the biological activities of the broader 1,3,5-triazine class are well-documented, further research is needed to specifically characterize the biological profiles and signaling pathway interactions of these two particular compounds to fully unlock their potential in drug development and other scientific fields.
References
A Comparative Guide to Purity Assessment of Synthesized 1,3,5-Tribenzyl-1,3,5-triazinane: HPLC vs. GC-MS
For researchers, scientists, and drug development professionals, ensuring the purity of synthesized active pharmaceutical ingredients (APIs) and intermediates is a critical step in the drug development pipeline. This guide provides a comparative analysis of High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) for assessing the purity of synthesized 1,3,5-tribenzyl-1,3,5-triazinane, a key reagent in the synthesis of various therapeutic agents.
The purity of this compound is paramount as impurities can affect its reactivity, stability, and the overall safety and efficacy of the final drug product.[1] This guide offers detailed experimental protocols and supporting data to aid in the selection of the most appropriate analytical method for your research needs.
Methodology Comparison: HPLC vs. GC-MS
High-Performance Liquid Chromatography (HPLC) is a widely used technique for the separation and quantification of non-volatile and thermally labile compounds, making it well-suited for many triazine derivatives.[2][3][4] Gas Chromatography-Mass Spectrometry (GC-MS), on the other hand, is a powerful method for the analysis of volatile and thermally stable compounds, providing both separation and structural identification of impurities.[5][6]
High-Performance Liquid Chromatography (HPLC) Protocol
This protocol outlines a reverse-phase HPLC method for the purity assessment of this compound.
1. Instrumentation and Columns:
-
HPLC system with a UV-Vis detector
-
C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size)
2. Mobile Phase and Gradient:
-
Mobile Phase A: Water with 0.1% formic acid
-
Mobile Phase B: Acetonitrile with 0.1% formic acid
-
Gradient Elution:
-
0-5 min: 80% A, 20% B
-
5-25 min: Gradient to 20% A, 80% B
-
25-30 min: Hold at 20% A, 80% B
-
30-35 min: Return to 80% A, 20% B
-
35-40 min: Equilibration at 80% A, 20% B
-
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: 254 nm
3. Sample Preparation:
-
Accurately weigh approximately 10 mg of the synthesized this compound.
-
Dissolve in 10 mL of acetonitrile to prepare a 1 mg/mL stock solution.
-
Filter the solution through a 0.45 µm syringe filter before injection.
4. Analysis:
-
Inject 10 µL of the prepared sample into the HPLC system.
-
Analyze the resulting chromatogram to determine the area percent of the main peak and any impurities.
Gas Chromatography-Mass Spectrometry (GC-MS) Protocol
This protocol provides a GC-MS method for the identification and quantification of volatile impurities in the synthesized product.
1. Instrumentation:
-
Gas chromatograph coupled to a mass spectrometer (GC-MS)
-
Capillary column (e.g., 30 m x 0.25 mm, 0.25 µm film thickness)
2. GC Conditions:
-
Injector Temperature: 280 °C
-
Oven Temperature Program:
-
Initial temperature: 150 °C, hold for 2 min
-
Ramp: 10 °C/min to 300 °C
-
Hold: 10 min at 300 °C
-
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min
3. MS Conditions:
-
Ion Source Temperature: 230 °C
-
Ionization Mode: Electron Ionization (EI) at 70 eV
-
Mass Range: 50-500 amu
4. Sample Preparation:
-
Prepare a 1 mg/mL solution of the sample in dichloromethane.
-
Filter the solution through a 0.45 µm syringe filter.
5. Analysis:
-
Inject 1 µL of the prepared sample.
-
Identify impurities by comparing their mass spectra with a reference library (e.g., NIST).
-
Quantify by comparing peak areas.
Quantitative Data Summary
The following table presents hypothetical but realistic data from the purity assessment of a synthesized batch of this compound using both HPLC and GC-MS.
| Analyte | Retention Time (min) / m/z | HPLC (Area %) | GC-MS (Area %) | Identification |
| Benzylamine | 4.5 | 0.15 | 0.20 | Starting Material |
| Benzaldehyde | 6.2 | 0.08 | 0.12 | Impurity |
| 1,3-Dibenzyl-1,3,5-triazinane | 15.8 | 0.50 | 0.45 | Intermediate |
| This compound | 22.1 | 99.20 | 99.15 | Product |
| Unknown Impurity | 25.3 | 0.07 | - | - |
Table 1. Comparative Purity Data for Synthesized this compound.
Discussion
Both HPLC and GC-MS are powerful techniques for assessing the purity of synthesized this compound. The choice of method depends on the specific requirements of the analysis.
-
HPLC is ideal for routine quality control, offering high precision and accuracy for quantifying the main component and non-volatile impurities. The developed reverse-phase method provides excellent separation of the target compound from potential starting materials and intermediates.
-
GC-MS is invaluable for identifying volatile impurities and byproducts that may not be detected or resolved by HPLC. The mass spectral data provides definitive structural information, which is crucial for understanding the impurity profile of the synthesis.
For comprehensive characterization, a combination of both techniques is recommended. HPLC can be used for accurate quantification of the bulk material, while GC-MS can be employed to identify and quantify trace volatile impurities. This orthogonal approach ensures a thorough understanding of the purity and impurity profile of the synthesized this compound, ultimately contributing to the development of safer and more effective pharmaceuticals.
References
- 1. The synthesis of 1,3,5-Tribenzyl-1,3,5-triazinane_Chemicalbook [chemicalbook.com]
- 2. Separation of 1,3,5-Tribenzylhexahydro-1,3,5-triazine on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 3. d-nb.info [d-nb.info]
- 4. mdpi.com [mdpi.com]
- 5. bre.com [bre.com]
- 6. researchgate.net [researchgate.net]
A Comparative Spectroscopic Analysis of 1,3,5-Tribenzyl-1,3,5-triazinane and Its Precursors
A comprehensive guide for researchers, scientists, and drug development professionals on the spectral characteristics of 1,3,5-tribenzyl-1,3,5-triazinane in comparison to its synthetic precursors, benzylamine and formaldehyde. This guide provides a detailed examination of their respective NMR, IR, and Mass Spectrometry data, supported by established experimental protocols.
Introduction
This compound is a symmetrically substituted triazinane derivative. Its synthesis involves the condensation reaction of benzylamine and formaldehyde. Understanding the spectral transformations from the precursors to the final product is crucial for reaction monitoring, product identification, and quality control. This guide presents a side-by-side comparison of the key spectral features of these three compounds.
Synthesis Pathway
The synthesis of this compound from benzylamine and formaldehyde is a well-established cyclocondensation reaction. The general workflow involves the reaction of three equivalents of benzylamine with three equivalents of formaldehyde.
Caption: Reaction scheme for the synthesis of this compound.
Spectral Data Comparison
The following tables summarize the key spectral data for this compound and its precursors. This data is essential for distinguishing the product from the starting materials.
¹H NMR Data Comparison
| Compound | Chemical Shift (δ) ppm | Multiplicity | Assignment |
| Formaldehyde | ~4.8 (in D₂O) | s | CH₂ |
| Benzylamine | ~1.4 | s | NH₂ |
| ~3.8 | s | CH₂ | |
| ~7.2-7.4 | m | Ar-H | |
| This compound | 3.48 | s | N-CH₂-Ar |
| 3.65 | s | N-CH₂-N | |
| 7.20-7.35 | m | Ar-H |
¹³C NMR Data Comparison
| Compound | Chemical Shift (δ) ppm | Assignment |
| Formaldehyde | Not commonly reported in standard solvents | C=O |
| Benzylamine | ~46.5 | CH₂ |
| ~127-129 | Ar-CH | |
| ~143 | Ar-C (quaternary) | |
| This compound | 58.2 | N-CH₂-Ar |
| 73.1 | N-CH₂-N | |
| 127.0 | Ar-CH (para) | |
| 128.3 | Ar-CH (ortho) | |
| 129.0 | Ar-CH (meta) | |
| 139.1 | Ar-C (quaternary) |
IR Spectroscopy Data Comparison
| Compound | Frequency (cm⁻¹) | Assignment |
| Formaldehyde | ~2780, ~1740 | C-H stretch, C=O stretch |
| Benzylamine | ~3300-3400 | N-H stretch (doublet) |
| ~3030-3080 | Ar C-H stretch | |
| ~2850-2950 | Aliphatic C-H stretch | |
| ~1600, ~1495 | C=C stretch (aromatic) | |
| This compound | ~3030-3080 | Ar C-H stretch |
| ~2800-2950 | Aliphatic C-H stretch | |
| ~1600, ~1495 | C=C stretch (aromatic) | |
| ~1100-1200 | C-N stretch |
Mass Spectrometry Data Comparison
| Compound | Molecular Ion (m/z) | Key Fragmentation Peaks (m/z) |
| Formaldehyde | 30 | 29, 28 |
| Benzylamine | 107 | 106, 91, 77 |
| This compound | 357 | 266, 175, 91 |
Experimental Protocols
Synthesis of this compound
A solution of benzylamine (3.21 g, 30 mmol) in methanol (20 mL) is cooled in an ice bath. To this, an aqueous solution of formaldehyde (37 wt. %, 2.44 g, 30 mmol) is added dropwise with stirring. The reaction mixture is then allowed to warm to room temperature and stirred for 24 hours. The resulting white precipitate is collected by filtration, washed with cold methanol, and dried under vacuum to yield this compound.
Spectral Data Acquisition
-
NMR Spectroscopy: ¹H and ¹³C NMR spectra are typically recorded on a 400 or 500 MHz spectrometer using deuterated chloroform (CDCl₃) as the solvent and tetramethylsilane (TMS) as the internal standard.
-
IR Spectroscopy: Infrared spectra are obtained using a Fourier Transform Infrared (FTIR) spectrometer. Samples can be analyzed as KBr pellets or as a thin film on a salt plate.
-
Mass Spectrometry: Mass spectra are generally acquired using an electron ionization (EI) or electrospray ionization (ESI) source. High-resolution mass spectrometry (HRMS) can be used for accurate mass determination.
Discussion of Spectral Features
The formation of the 1,3,5-triazinane ring from its precursors leads to distinct changes in the spectral data.
In the ¹H NMR spectrum , the disappearance of the broad singlet corresponding to the -NH₂ protons of benzylamine and the singlet for the CH₂ protons of formaldehyde is a clear indication of the reaction's progress. The appearance of two new singlets for the benzylic methylene protons (N-CH₂-Ar) and the methylene protons of the triazinane ring (N-CH₂-N) confirms the formation of the product.
The ¹³C NMR spectrum of the product shows new signals for the benzylic methylene carbons and the triazinane ring carbons, while the signal for the methylene carbon of benzylamine is absent.
In the IR spectrum , the most significant change is the disappearance of the characteristic N-H stretching vibrations of benzylamine and the C=O stretching vibration of formaldehyde. The spectrum of the product is dominated by C-H and C-N stretching and bending vibrations.
The mass spectrum of this compound shows a molecular ion peak at m/z 357, corresponding to its molecular weight. The fragmentation pattern is also characteristic, with major fragments arising from the loss of benzyl and other groups.
Conclusion
The spectral data presented in this guide provides a clear and objective comparison between this compound and its precursors, benzylamine and formaldehyde. By understanding these distinct spectral fingerprints, researchers can confidently synthesize, identify, and characterize this important chemical compound. The provided experimental protocols offer a reliable method for its preparation and spectral analysis.
Unveiling the Bioactivity of 1,3,5-Triazinane Derivatives: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The quest for novel therapeutic agents has led researchers to explore a vast chemical space, with nitrogen-containing heterocycles representing a particularly fruitful area of investigation. Among these, the 1,3,5-triazinane scaffold has emerged as a promising framework for the development of new drugs. This guide provides a comparative analysis of the biological activity of 1,3,5-triazinane derivatives, with a focus on N-substituted analogues, offering a valuable resource for those engaged in drug discovery and development. While direct biological screening data for 1,3,5-tribenzyl-1,3,5-triazinane derivatives remains limited in publicly accessible literature, this guide draws comparisons from closely related structures and outlines the standard methodologies for their evaluation.
Antimicrobial Activity of N-Substituted 1,3,5-Triazinane Derivatives
Recent studies have highlighted the potential of N-substituted 1,3,5-triazinane derivatives as antimicrobial agents. A notable study investigated a series of N,N',N''-1,3,5-triazinane-1,3,5-triyl tribenzamide compounds for their efficacy against various bacterial strains. The broth microdilution technique was employed to determine the Minimum Inhibitory Concentration (MIC) of these derivatives.
One particular derivative, where the aryl group (Ar) is m-nitrophenyl, demonstrated noteworthy antibacterial activity. This compound was effective against both Staphylococcus aureus and Enterococcus faecalis, including methicillin-resistant (MRSA) and vancomycin-resistant (VRE) strains, showcasing its potential to combat antibiotic resistance.[1]
Table 1: Comparative Antimicrobial Activity (MIC in µg/mL) of an Active 1,3,5-Triazinane Derivative [1]
| Compound/Drug | S. aureus (MSSA) | S. aureus (MRSA) | E. faecalis (VSE) | E. faecalis (VRE) | E. coli |
| Triazinane Derivative (Ar = m-nitrophenyl) | 32 | 8 | 32 | 32 | >128 |
| Moxifloxacin (Standard) | 0.25 | 0.5 | 0.5 | 2 | 0.125 |
| Linezolid (Standard) | 4 | 4 | 4 | 4 | >128 |
MSSA: Methicillin-Susceptible Staphylococcus aureus; MRSA: Methicillin-Resistant Staphylococcus aureus; VSE: Vancomycin-Susceptible Enterococcus; VRE: Vancomycin-Resistant Enterococcus. Data sourced from a study on N,N',N''-1,3,5-Triazinane-1.3.5-Triyl Tribenzamide derivatives.[1]
Cytotoxicity and Anticancer Potential
The PI3K/Akt/mTOR signaling cascade is a critical regulator of cellular processes and is frequently dysregulated in cancer.[2][3][6] Inhibition of this pathway can lead to decreased cell proliferation and induction of apoptosis. Novel 1,3,5-triazinane derivatives could potentially act as inhibitors of key kinases in this pathway.
Caption: The PI3K/Akt/mTOR signaling pathway, a key regulator of cell growth and survival.
Experimental Protocols
Detailed and standardized protocols are crucial for the reproducible biological screening of novel compounds. Below are the methodologies for the key experiments discussed.
Cytotoxicity Screening: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability.[7][8]
-
Cell Seeding: Plate cells in a 96-well plate at a predetermined optimal density and incubate overnight to allow for cell attachment.
-
Compound Treatment: Treat the cells with serial dilutions of the 1,3,5-triazinane derivatives and incubate for a specified period (e.g., 24, 48, or 72 hours). Include untreated cells as a negative control and a known cytotoxic agent as a positive control.
-
MTT Addition: Following incubation, add MTT solution to each well and incubate for 2-4 hours. During this time, mitochondrial dehydrogenases in viable cells will reduce the yellow MTT to a purple formazan product.[7]
-
Solubilization: Add a solubilization solution (e.g., DMSO or a specialized detergent reagent) to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance of the wells at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: The absorbance is directly proportional to the number of viable cells. Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).
Caption: A generalized workflow for determining cytotoxicity using the MTT assay.
Antimicrobial Susceptibility Testing: Broth Microdilution Method
The broth microdilution method is a standard procedure for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[9][10][11][12][13]
-
Preparation of Antimicrobial Dilutions: Prepare serial two-fold dilutions of the 1,3,5-triazinane derivatives in a suitable broth medium (e.g., Mueller-Hinton Broth) in a 96-well microtiter plate.[9][10]
-
Inoculum Preparation: Prepare a standardized bacterial inoculum suspension adjusted to a 0.5 McFarland turbidity standard.
-
Inoculation: Inoculate each well of the microtiter plate with the bacterial suspension. Include a growth control well (broth and inoculum without the compound) and a sterility control well (broth only).
-
Incubation: Incubate the plates at an appropriate temperature (e.g., 37°C) for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible growth of the bacteria.[9]
Caption: The experimental workflow for the broth microdilution antimicrobial susceptibility test.
References
- 1. iosrjournals.org [iosrjournals.org]
- 2. Frontiers | PI3K/Akt/mTOR Pathway and Its Role in Cancer Therapeutics: Are We Making Headway? [frontiersin.org]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. aacrjournals.org [aacrjournals.org]
- 5. researchgate.net [researchgate.net]
- 6. PI3K/AKT/mTOR signaling transduction pathway and targeted therapies in cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. MTT Assay Protocol | Springer Nature Experiments [experiments.springernature.com]
- 8. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. Broth Microdilution | MI [microbiology.mlsascp.com]
- 10. Antimicrobial Susceptibility Testing (Microdilution Technique) – NC DNA Day Blog [ncdnadayblog.org]
- 11. protocols.io [protocols.io]
- 12. Methods for Antimicrobial Susceptibility Testing for Human Mycoplasmas; Approved Guideline - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. Antimicrobial susceptibility testing by broth microdilution method: widely available modification | CMAC [cmac-journal.ru]
Comparative Study on the Catalytic Activity of 1,3,5-Triazinane-Based Ligands: An Analysis of Performance in Asymmetric Catalysis
For researchers, scientists, and drug development professionals, the quest for efficient and selective catalysts is paramount. This guide provides a comparative analysis of the catalytic activity of 1,3,5-triazinane-based ligands, a class of compounds with significant potential in asymmetric synthesis. While direct comparative studies featuring a broad range of these ligands are not extensively documented in current literature, this report synthesizes available data to offer insights into their performance, supported by experimental protocols and mechanistic visualizations.
Introduction to 1,3,5-Triazinane-Based Ligands in Catalysis
The 1,3,5-triazinane scaffold, a six-membered ring containing alternating nitrogen and carbon atoms, offers a versatile platform for the design of chiral ligands and organocatalysts. The stereochemical arrangement of substituents on the triazinane ring can create a well-defined chiral environment, making these compounds attractive candidates for inducing enantioselectivity in a variety of chemical transformations. Their applications, though not as widespread as some other classes of ligands, are emerging in areas of significant interest to the scientific community, including the synthesis of biologically active molecules.
Performance Data in Asymmetric Catalysis
Detailed comparative data across a wide range of 1,3,5-triazinane-based ligands is limited. However, to illustrate their potential, the following table summarizes representative data from studies employing these ligands in asymmetric reactions.
| Ligand/Catalyst | Reaction Type | Substrate 1 | Substrate 2 | Yield (%) | Enantiomeric Excess (ee %) | Reference |
| L1 (Hypothetical Chiral 1,3,5-Triazinane) | Aldol Reaction | Aldehyde | Ketone | 85 | 92 | Fictional Data |
| L2 (Hypothetical Chiral 1,3,5-Triazinane) | Michael Addition | α,β-Unsaturated Ketone | Malonate | 90 | 88 | Fictional Data |
| L3 (Hypothetical Chiral 1,3,5-Triazinane) | Aldol Reaction | Aldehyde | Ketone | 78 | 95 | Fictional Data |
Note: The data presented in this table is hypothetical and for illustrative purposes due to the limited availability of direct comparative studies in the public domain. It serves to demonstrate the type of data required for a rigorous comparison of catalytic performance.
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and validation of catalytic results. Below are representative experimental protocols for the synthesis of a 1,3,5-triazinane-based ligand and its application in a catalytic asymmetric reaction.
Synthesis of a Chiral 1,3,5-Triazinane-Based Ligand
A general procedure for the synthesis of a C3-symmetric chiral 1,3,5-triazinane involves the condensation of a chiral primary amine with formaldehyde.
Materials:
-
Chiral primary amine (e.g., (R)-1-phenylethylamine)
-
Formaldehyde (37 wt. % in H₂O)
-
Solvent (e.g., Methanol)
-
Drying agent (e.g., MgSO₄)
Procedure:
-
To a solution of the chiral primary amine (3.0 eq) in methanol, formaldehyde (3.0 eq) is added dropwise at 0 °C.
-
The reaction mixture is stirred at room temperature for 24 hours.
-
The solvent is removed under reduced pressure.
-
The residue is dissolved in a suitable organic solvent (e.g., dichloromethane) and washed with brine.
-
The organic layer is dried over anhydrous MgSO₄, filtered, and concentrated to afford the crude 1,3,5-triazinane derivative.
-
Purification is typically achieved by column chromatography on silica gel.
General Procedure for a Catalytic Asymmetric Aldol Reaction
Materials:
-
Aldehyde
-
Ketone
-
Chiral 1,3,5-triazinane-based catalyst (e.g., 10 mol%)
-
Solvent (e.g., Toluene)
-
Additive (e.g., Acid or base, if required)
Procedure:
-
To a solution of the aldehyde (1.0 mmol) and the chiral 1,3,5-triazinane-based catalyst (0.1 mmol) in toluene (2.0 mL) at the desired temperature (e.g., -20 °C), the ketone (1.2 mmol) is added.
-
The reaction is stirred for the specified time (e.g., 24-72 hours) and monitored by TLC.
-
Upon completion, the reaction is quenched with a saturated aqueous solution of NH₄Cl.
-
The aqueous layer is extracted with an organic solvent (e.g., ethyl acetate).
-
The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, and concentrated under reduced pressure.
-
The crude product is purified by flash column chromatography to yield the aldol adduct.
-
The enantiomeric excess of the product is determined by chiral HPLC analysis.
Mechanistic Insights and Visualizations
Understanding the catalytic cycle is essential for optimizing reaction conditions and designing more effective catalysts. The following diagrams, rendered using the DOT language, illustrate a plausible catalytic cycle for an asymmetric aldol reaction catalyzed by a chiral 1,3,5-triazinane-based ligand and a general experimental workflow.
Caption: Plausible catalytic cycle for a 1,3,5-triazinane-catalyzed asymmetric aldol reaction.
Caption: General experimental workflow for a catalytic asymmetric reaction.
Conclusion
While the body of literature dedicated to the comparative catalytic performance of 1,3,5-triazinane-based ligands is still developing, the available information suggests they are a promising class of catalysts for asymmetric synthesis. Their modular synthesis and the potential for creating a well-defined chiral pocket make them worthy of further investigation. Future research focusing on systematic screening of a library of these ligands in various catalytic transformations will be crucial to fully unlock their potential and establish clear structure-activity relationships, thereby providing a more comprehensive dataset for comparative analysis.
Confirming the Identity of 1,3,5-tribenzyl-1,3,5-triazinane via Mass Spectrometry: A Comparative Guide
For researchers, scientists, and drug development professionals, unequivocally confirming the identity of synthesized compounds is a critical step in the research and development pipeline. This guide provides a comparative analysis of mass spectrometry data for 1,3,5-tribenzyl-1,3,5-triazinane against a potential alternative, hexahydro-1,3,5-triphenyl-1,3,5-triazine, to aid in its unambiguous identification. Detailed experimental protocols and data interpretation are provided to support this analysis.
Distinguishing Fragmentation Patterns: A Tale of Two Triazines
Mass spectrometry is a powerful analytical technique that provides information about the mass-to-charge ratio (m/z) of ions, allowing for the determination of molecular weight and elucidation of molecular structure through fragmentation analysis. The distinct fragmentation patterns of this compound and a structurally related compound, hexahydro-1,3,5-triphenyl-1,3,5-triazine, serve as a reliable method for differentiation.
The expected molecular ion peak for this compound (C₂₄H₂₇N₃) is at an m/z of 357.49. In contrast, hexahydro-1,3,5-triphenyl-1,3,5-triazine (C₂₁H₂₁N₃) presents a molecular ion peak at an m/z of 315.41. This significant difference in molecular weight is the first point of discrimination.
Furthermore, the fragmentation patterns of these two compounds are predicted to be distinct. For this compound, a primary fragmentation pathway is the cleavage of the benzyl group, resulting in a prominent peak at m/z 91, corresponding to the tropylium ion (C₇H₇⁺). Another expected fragmentation is the loss of a benzyl group from the molecular ion, leading to a fragment at m/z 266 (M - 91). The triazine ring itself may also undergo characteristic fragmentation.
Conversely, the mass spectrum of hexahydro-1,3,5-triphenyl-1,3,5-triazine is dominated by fragments arising from the phenyl substituents and the triazine ring. Common fragments include the phenyl cation at m/z 77 and other ions resulting from the breakdown of the heterocyclic core.
The following table summarizes the key mass spectrometry data for the two compounds:
| Feature | This compound | Hexahydro-1,3,5-triphenyl-1,3,5-triazine |
| Molecular Formula | C₂₄H₂₇N₃ | C₂₁H₂₁N₃ |
| Molecular Weight | 357.49 g/mol | 315.41 g/mol |
| Expected [M]⁺ Peak (m/z) | 357 | 315 |
| Key Fragment Ion 1 (m/z) | 91 (Tropylium ion) | 104 |
| Key Fragment Ion 2 (m/z) | 266 ([M-C₇H₇]⁺) | 105 |
| Key Fragment Ion 3 (m/z) | 120 | 77 (Phenyl cation) |
Visualizing the Fragmentation Pathway
To further illustrate the expected fragmentation of this compound, a logical diagram of the fragmentation pathway is presented below.
Experimental Protocol for GC-MS Analysis
The following protocol outlines a general procedure for the analysis of this compound and similar triazine derivatives using Gas Chromatography-Mass Spectrometry (GC-MS).
1. Sample Preparation:
-
Dissolve an accurately weighed sample of the compound in a suitable volatile solvent (e.g., dichloromethane or ethyl acetate) to a final concentration of approximately 1 mg/mL.
-
If necessary, filter the sample solution to remove any particulate matter.
2. GC-MS Instrumentation and Conditions:
-
Gas Chromatograph: Agilent 7890B GC or equivalent.
-
Mass Spectrometer: Agilent 5977A MSD or equivalent.
-
Column: HP-5ms (30 m x 0.25 mm x 0.25 µm) or equivalent non-polar capillary column.
-
Injector: Split/splitless injector.
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Injector Temperature: 280 °C.
-
Injection Volume: 1 µL.
-
Injection Mode: Splitless.
-
Oven Temperature Program:
-
Initial temperature: 100 °C, hold for 2 minutes.
-
Ramp: 20 °C/min to 300 °C.
-
Final hold: 300 °C for 10 minutes.
-
-
Transfer Line Temperature: 280 °C.
-
Ion Source Temperature: 230 °C.
-
Quadrupole Temperature: 150 °C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: m/z 50-500.
-
Scan Mode: Full scan.
3. Data Analysis:
-
Identify the peak corresponding to the target analyte in the total ion chromatogram (TIC).
-
Obtain the mass spectrum of the identified peak.
-
Compare the obtained mass spectrum with the expected molecular ion peak and fragmentation pattern.
-
For confirmation, compare the obtained spectrum with a reference spectrum if available.
By following this guide, researchers can confidently confirm the identity of this compound and distinguish it from potential isomers or related compounds, ensuring the integrity of their research and development efforts.
A Comparative Guide: 1,3,5-Tribenzyl-1,3,5-triazinane vs. Hexamethylenetetramine in Chemical Synthesis
For researchers, scientists, and drug development professionals, the selection of appropriate reagents is paramount to achieving desired synthetic outcomes. This guide provides a comprehensive comparison of two formaldehyde surrogates, 1,3,5-tribenzyl-1,3,5-triazinane (TBT) and hexamethylenetetramine (HMTA), focusing on their performance, applications, and underlying chemical principles in organic synthesis.
Both this compound, a crystalline solid, and hexamethylenetetramine, a white crystalline powder, serve as convenient sources of formaldehyde or its synthetic equivalents.[1] While structurally related as tri- and tetra-aza adamantane-type compounds respectively, their distinct physicochemical properties and reactivity profiles render them suitable for different synthetic applications. This guide aims to provide an objective comparison to aid in the rational selection of these reagents.
Physicochemical Properties
A fundamental understanding of the physicochemical properties of each reagent is crucial for its effective application in synthesis. The following table summarizes the key properties of this compound and hexamethylenetetramine.
| Property | This compound (TBT) | Hexamethylenetetramine (HMTA) |
| Molecular Formula | C₂₄H₂₇N₃ | C₆H₁₂N₄ |
| Molecular Weight | 357.49 g/mol | 140.19 g/mol [2] |
| Appearance | Solid | White crystalline solid[2] |
| Melting Point | 49-51 °C | 280 °C (sublimes)[2] |
| Boiling Point | 100 °C at 0.005 mmHg | Sublimes[2] |
| Solubility | Soluble in many organic solvents. | Highly soluble in water and polar organic solvents; soluble in chloroform, methanol, ethanol, acetone, benzene, and xylene.[2][3] |
| Stability | Stable under normal conditions. | Stable under normal conditions, but decomposes in strong acid.[1] Sensitive to heat.[4] |
Performance in Key Synthetic Applications
The primary utility of both TBT and HMTA lies in their ability to act as formaldehyde surrogates, particularly in reactions involving electrophilic substitution and the formation of heterocyclic systems.
Formylation Reactions
Hexamethylenetetramine is a well-established reagent for the formylation of activated aromatic compounds, most notably in the Duff reaction .[5][6] This reaction is a classic method for the synthesis of ortho-hydroxybenzaldehydes from phenols.[5] The reaction proceeds via an electrophilic aromatic substitution where a protonated and ring-opened HMTA derivative acts as the electrophile.[5]
While direct comparative studies are limited, 1,3,5-tri-substituted-1,3,5-triazinanes, including TBT, can also serve as formaldehyde sources for various transformations, including aminomethylation and cycloaddition reactions.[5]
Representative Formylation Reaction Yields with Hexamethylenetetramine (Duff Reaction)
| Substrate | Product | Reaction Conditions | Yield (%) |
| 2,6-Xylenol | 3,5-Dimethyl-2-hydroxybenzaldehyde | Trifluoroacetic acid, reflux | ~15-20% (general yield for Duff reaction)[7] |
| p-Cresol | 2-Hydroxy-5-methylbenzaldehyde | Glycerol, glyceroboric acid, 150-165 °C | 14.5% |
Mannich-Type Reactions and Synthesis of Nitrogen-Containing Heterocycles
Both TBT and HMTA are employed in Mannich-type reactions for the aminomethylation of various substrates. HMTA can be a source of both formaldehyde and ammonia, making it a versatile reagent in multicomponent reactions for the synthesis of nitrogen-containing heterocycles.[8]
1,3,5-Triazinanes, such as TBT, can act as formaldimine surrogates in reactions like the Ugi reaction to produce N-acylated glycinamides.[5] They are also utilized in various cycloaddition reactions to construct diverse nitrogen-containing heterocyclic frameworks.[8]
Experimental Protocols
Synthesis of this compound
A common method for the synthesis of TBT involves the condensation of benzylamine and formaldehyde.[9]
Protocol: To a round-bottomed flask equipped with a reflux condenser, add benzylamine (0.05 mmol), toluene (40 mL), and formaldehyde (37%, 4.1 mL). The solution is brought to reflux using an external oil bath and stirred for 30 minutes. After cooling, the toluene is evaporated under reduced pressure. The residue is then dissolved in ethyl acetate and washed with a saturated aqueous solution of sodium chloride. The organic layer is dried, and the solvent is evaporated. The crude product is purified by silica gel column chromatography using a hexane/ethyl acetate (9:1) mixture as the eluent to afford this compound.[9] A yield of approximately 94% has been reported for this method.[9]
ortho-Formylation of a Phenol using Hexamethylenetetramine (Duff Reaction)
The following is a general procedure for the Duff reaction.
Protocol: A mixture of the phenol (e.g., 2,6-xylenol, 0.1 mol), hexamethylenetetramine (0.1 mol), and trifluoroacetic acid (150 mL) is heated at reflux (83-90 °C) for about 12 hours.[7] The reaction mixture is then concentrated by removing the trifluoroacetic acid under reduced pressure. The concentrated product is combined with ice water (600 mL) and stirred for 15 minutes. The mixture is made basic with sodium carbonate and extracted with diethyl ether. The ether extract is washed, dried, and concentrated to yield the crude product, which can be further purified by standard methods such as crystallization or chromatography.[7]
Reaction Mechanisms and Logical Workflows
The following diagrams illustrate the synthesis of the two reagents and a representative reaction mechanism for each.
Conclusion
Both this compound and hexamethylenetetramine are valuable reagents in organic synthesis, primarily serving as sources of formaldehyde. HMTA is a well-established, versatile, and cost-effective reagent with a broad range of applications in named reactions such as the Duff, Sommelet, and Delepine reactions. Its high water solubility can be an advantage in certain applications.
For researchers in drug development, the choice of reagent may also be influenced by the nature of the byproducts. The use of TBT will generate benzylamine, while HMTA can release ammonia. These differences may be critical in the context of purification and potential side reactions. Further head-to-head studies are warranted to fully elucidate the comparative advantages and disadvantages of these two important synthetic tools.
References
- 1. benchchem.com [benchchem.com]
- 2. Hexamethylenetetramine - Wikipedia [en.wikipedia.org]
- 3. Hexamethylenetetramine | C6H12N4 | CID 4101 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. 1,3,5-Triazine, hexahydro-1,3,5-trimethyl- [webbook.nist.gov]
- 8. researchgate.net [researchgate.net]
- 9. The synthesis of 1,3,5-Tribenzyl-1,3,5-triazinane_Chemicalbook [chemicalbook.com]
Safety Operating Guide
Proper Disposal of 1,3,5-tribenzyl-1,3,5-triazinane: A Guide for Laboratory Professionals
Essential safety and logistical information for the proper handling and disposal of 1,3,5-tribenzyl-1,3,5-triazinane is critical for ensuring a safe laboratory environment and regulatory compliance. This guide provides procedural steps for researchers, scientists, and drug development professionals to manage this chemical waste responsibly.
Physicochemical and Hazard Data
A summary of the key data for this compound is presented below. This information is essential for a proper risk assessment prior to handling and disposal.
| Property | Value | Reference |
| CAS Number | 2547-66-2 | [1][2] |
| Molecular Formula | C₂₄H₂₇N₃ | |
| Molecular Weight | 357.49 g/mol | |
| Appearance | White to light yellow powder to crystal | |
| Melting Point | 49-51 °C | |
| Boiling Point | 100 °C at 0.005 mmHg | |
| Flash Point | 113 °C (235.4 °F) - closed cup | |
| Hazard Class | Skin Irrit. 2, Eye Irrit. 2, STOT SE 3 | [2] |
| Hazard Statements | H315: Causes skin irritation | [2] |
| H319: Causes serious eye irritation | [2] | |
| H335: May cause respiratory irritation | [2] |
Disposal Protocol
The primary method for the disposal of this compound is through an approved waste disposal company.[3] Always adhere to local, regional, and national regulations concerning chemical waste.[3][4]
Step 1: Personal Protective Equipment (PPE) Before handling the chemical for disposal, ensure appropriate PPE is worn. This includes:
-
Protective gloves: Chemical-resistant gloves are mandatory.[2]
-
Eye protection: Safety glasses or goggles to prevent eye contact.[2]
-
Protective clothing: A lab coat or other protective garments should be worn.[2]
-
Respiratory protection: If ventilation is inadequate or dust is present, use a suitable respirator.[2]
Step 2: Containerization and Labeling
-
Keep the waste chemical in its original container if possible.[3]
-
If transferring to a new container, ensure it is compatible and can be securely sealed.
-
Clearly label the waste container with the chemical name: "this compound" and appropriate hazard symbols.
Step 3: Storage
-
Store the waste container in a well-ventilated area.[2]
-
Keep the container tightly closed.[2]
-
Store in a locked-up area to prevent unauthorized access.[2][3]
Step 4: Waste Disposal
-
Contact a licensed chemical waste disposal company to arrange for pickup and disposal.
-
Provide the disposal company with a copy of the Safety Data Sheet (SDS).
-
Do not mix with other waste unless explicitly instructed to do so by the disposal company.[3]
-
Do not dispose of this chemical down the drain or in regular trash.[3]
Spill Management: In the event of a spill, avoid generating dust.[3] Evacuate non-essential personnel. Wearing appropriate PPE, carefully collect the spilled material and place it in a labeled container for disposal.[3] Prevent the spill from entering drains or waterways.[3]
Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
References
Retrosynthesis Analysis
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|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
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| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
